Asn-Gln
Description
Structure
3D Structure
Properties
CAS No. |
14608-83-4 |
|---|---|
Molecular Formula |
C9H16N4O5 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N4O5/c10-4(3-7(12)15)8(16)13-5(9(17)18)1-2-6(11)14/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1 |
InChI Key |
QCWJKJLNCFEVPQ-WHFBIAKZSA-N |
SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Pictograms |
Flammable |
Origin of Product |
United States |
Foundational & Exploratory
The Asn-Gln Dipeptide: A Technical Guide on its Discovery, Synthesis, and Biological Significance
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Asparagine-Glutamine (Asn-Gln), with the chemical formula C9H16N4O5, is a fundamental building block of proteins. While the individual amino acids, asparagine and glutamine, have been extensively studied for their critical roles in cellular metabolism, neurotransmission, and as therapeutic agents, the history and specific biological functions of the this compound dipeptide are less well-documented. This technical guide provides a comprehensive overview of the this compound dipeptide, including its historical context within the field of peptide chemistry, modern methods for its synthesis and characterization, and its putative biological roles. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and proteomics.
Introduction: The Historical Context of the this compound Dipeptide
The formal "discovery" of the this compound dipeptide is not marked by a singular event or publication but is rather embedded in the broader history of peptide synthesis. The pioneering work of Emil Fischer at the beginning of the 20th century laid the theoretical and practical groundwork for the chemical synthesis of peptides, demonstrating that amino acids could be linked together via amide bonds, which he termed "peptide bonds"[1].
While asparagine was the first amino acid to be isolated in 1806, and glutamine was later characterized, the synthesis of specific dipeptides became a significant area of research in the mid-20th century[1]. The successful synthesis of the tripeptide L-Phenylalanyl-L-glutaminyl-L-asparagine in 1954 suggests that the chemical synthesis of the simpler this compound dipeptide was achievable during this period through solution-phase peptide synthesis methods[2]. These early methods were often laborious and involved complex protection and deprotection steps of the amino and carboxyl groups of the constituent amino acids.
Physicochemical Properties
A summary of the key computed physicochemical properties of the Gln-Asn dipeptide is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H16N4O5 | PubChem[3] |
| Molecular Weight | 260.25 g/mol | PubChem[3] |
| IUPAC Name | (2S)-4-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid | PubChem[3] |
| CAS Number | 14608-79-8 | PubChem[3] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[3] |
| LogP | -5.99 (Extrapolated) | Human Metabolome Database (HMDB)[3] |
Synthesis of the this compound Dipeptide: Experimental Protocols
Modern peptide synthesis has largely shifted from classical solution-phase methods to more efficient and automated solid-phase peptide synthesis (SPPS) techniques.
Solid-Phase Peptide Synthesis (SPPS) of Gln-Asn
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[4]. This methodology simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration steps.
Protocol for Fmoc-based SPPS of Gln-Asn:
-
Resin Selection and Preparation: A suitable resin, such as a Rink amide resin for a C-terminal amide or a Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is chosen[5]. The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM)[6].
-
First Amino Acid Attachment (Asn): The C-terminal amino acid, Fmoc-Asn(Trt)-OH (with the side chain protected by a trityl group), is coupled to the resin. This is typically achieved by activating the carboxylic acid of the amino acid and reacting it with the functional groups on the resin[4][7].
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound asparagine is removed using a solution of piperidine (B6355638) in DMF[6].
-
Second Amino Acid Coupling (Gln): The next amino acid, Fmoc-Gln(Trt)-OH, is activated and coupled to the free amine of the resin-bound asparagine. Common coupling reagents include HBTU, HATU, or DIC/HOBt[7].
-
Final Fmoc Deprotection: The Fmoc group from the N-terminal glutamine is removed.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups (Trt) are simultaneously removed using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions[4].
-
Purification and Characterization: The crude peptide is precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then characterized by mass spectrometry and NMR to confirm its identity and purity.
Characterization of the this compound Dipeptide
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the characterization and quantification of dipeptides.
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation: The synthesized dipeptide is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to aid in ionization.
-
Chromatographic Separation: The sample is injected onto a liquid chromatography system, typically utilizing a reverse-phase column (e.g., C18) to separate the dipeptide from any impurities. A gradient elution with increasing organic solvent concentration is commonly used[8].
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for peptides. The mass spectrometer is operated in a mode to detect the parent ion mass of the this compound dipeptide (m/z).
-
Tandem Mass Spectrometry (MS/MS): For structural confirmation, the parent ion is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides information about the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the dipeptide, confirming its structure. 1H and 13C NMR are routinely used.
NMR Data for Gln-Asn (Predicted/Typical Ranges):
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Gln α-CH | ~4.2 - 4.5 | ~53 - 56 |
| Gln β-CH2 | ~1.9 - 2.2 | ~27 - 30 |
| Gln γ-CH2 | ~2.3 - 2.5 | ~31 - 34 |
| Gln δ-CONH2 | ~6.8 - 7.5 | ~175 - 178 |
| Asn α-CH | ~4.5 - 4.8 | ~50 - 53 |
| Asn β-CH2 | ~2.7 - 2.9 | ~36 - 39 |
| Asn γ-CONH2 | ~6.9 - 7.6 | ~173 - 176 |
| Peptide NH | ~8.0 - 8.5 | - |
Note: Actual chemical shifts can vary depending on the solvent, pH, and temperature.
Biological Significance of the this compound Dipeptide
While there is a lack of evidence for a specific signaling role for the free this compound dipeptide, its biological significance can be understood in the context of protein metabolism and the individual roles of its constituent amino acids.
A Transient Intermediate in Protein Metabolism
The primary route for the formation of free dipeptides in biological systems is through the breakdown of dietary and endogenous proteins by proteases and peptidases[9]. The this compound dipeptide is likely a transient intermediate in this process, being further hydrolyzed into free asparagine and glutamine by dipeptidases.
Roles of Constituent Amino Acids
-
Asparagine (Asn): A non-essential amino acid crucial for the synthesis of proteins and glycoproteins. It also plays a role in the nervous system and is involved in the transport of nitrogen.
-
Glutamine (Gln): The most abundant free amino acid in human blood and a key player in a multitude of metabolic processes, including nitrogen transport, acid-base balance, and as a primary fuel source for rapidly dividing cells like enterocytes and lymphocytes[10].
Glutamine-Containing Dipeptides in Clinical Nutrition
Due to the instability of free glutamine in aqueous solutions, glutamine-containing dipeptides, such as L-alanyl-L-glutamine and glycyl-L-glutamine, have been developed for use in clinical parenteral nutrition[10][11]. These dipeptides are more stable and soluble, and upon administration, they are hydrolyzed to release free glutamine and the other constituent amino acid[11]. This approach has been shown to improve nitrogen balance and support immune function in critically ill patients[10]. While this compound is not currently used in this context, the principle highlights the potential of dipeptides as stable delivery vehicles for key amino acids.
Quantitative Analysis of Dipeptides in Biological Samples
Recent advances in analytical techniques have enabled the quantification of a wide range of dipeptides in biological matrices. A study by Heidenreich et al. (2021) utilized a UPLC-MS/MS method to quantify 36 dipeptides in various mouse tissues. While this study did not specifically measure this compound, it did quantify the closely related dipeptide Asp-Gln, providing valuable insights into the tissue-specific distribution of dipeptides.
Table 2: Representative Concentrations of Asp-Gln in Mouse Tissues (Data adapted from Heidenreich et al., 2021) [9]
| Tissue | Asp-Gln Concentration (nmol/g) |
| Liver | High |
| Spleen | Moderate |
| Thymus | Moderate |
| Muscle | Low |
| Brain | Low |
Note: This table presents a qualitative summary of the findings for Asp-Gln as a proxy for this compound, illustrating the potential for organ-specific dipeptide profiles.
Conclusion and Future Directions
The this compound dipeptide, while not having a well-defined, independent biological function, represents a fundamental component of protein structure and metabolism. Its history is intertwined with the development of peptide chemistry. Modern synthetic and analytical techniques allow for its efficient production and characterization, opening avenues for further research.
Future studies could focus on:
-
Precise Quantification: Developing and applying sensitive analytical methods to accurately quantify free this compound dipeptide levels in various human tissues and biofluids in both healthy and diseased states.
-
Metabolic Fate: Elucidating the specific peptidases responsible for the hydrolysis of this compound and the kinetics of this process.
-
Potential Biological Activities: Although currently unknown, investigating whether the this compound dipeptide has any specific interactions with cellular receptors or transporters that differ from its constituent amino acids.
A deeper understanding of the roles of simple dipeptides like this compound will contribute to a more complete picture of protein metabolism and may reveal novel therapeutic or diagnostic opportunities.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]
- 3. Gln-Asn | C9H16N4O5 | CID 14767397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem-agilent.com [chem-agilent.com]
- 9. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of the Asn-Gln Dipeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Asparagine-Glutamine (Asn-Gln), a molecule of significant interest in biochemistry and pharmaceutical sciences, possesses a unique set of physicochemical properties owing to its polar, amide-containing side chains. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, predicted solution behavior, and relevant thermodynamic considerations. Detailed experimental protocols for the determination of key properties such as isoelectric point and solubility are presented, alongside a discussion of its biological transport. All quantitative data is summarized for clarity, and logical workflows are visualized using the DOT language.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability, solubility, and biological activity. The following tables summarize key quantitative data.
Table 1: Molecular and Structural Properties of this compound
| Property | Value | Source |
| IUPAC Name | L-asparaginyl-L-glutamine | N/A |
| Molecular Formula | C₉H₁₆N₄O₅ | PubChem |
| Molecular Weight | 260.25 g/mol | PubChem |
| Canonical SMILES | C(C(C(=O)N)N)C(=O)NC(CCC(=O)N)C(=O)O | PubChem |
| InChI Key | ZEJGICHYBAAWTC-LURJTMHBSA-N | PubChem |
| Predicted LogP | -5.9 | PubChem |
Table 2: Predicted and Estimated Physicochemical Properties of this compound
| Property | Value | Notes |
| Isoelectric Point (pI) | ~5.53 (Estimated) | Estimated based on the pKa values of the terminal groups and the constituent amino acids. Experimental determination is recommended for precise value. |
| Aqueous Solubility | High (Qualitative) | Expected to be highly soluble in water due to the polar nature of the amide side chains. Quantitative experimental data is not readily available. |
| Standard Gibbs Free Energy of Formation (ΔG°f) | Not available | Experimental thermodynamic data for this specific dipeptide is scarce in public databases. |
| Standard Enthalpy of Formation (ΔH°f) | Not available | Experimental thermodynamic data for this specific dipeptide is scarce in public databases. |
Experimental Protocols
Accurate characterization of this compound requires robust experimental methodologies. The following sections detail standard protocols for determining key physicochemical parameters.
Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)
Capillary isoelectric focusing is a high-resolution technique for determining the pI of amphoteric molecules like peptides.
Methodology:
-
Sample Preparation: The this compound dipeptide is dissolved in a solution containing a mixture of carrier ampholytes and pI markers. Carrier ampholytes are small, multicharged molecules that, under the influence of an electric field, create a stable pH gradient.
-
Capillary Conditioning: The capillary is rinsed with a solution (e.g., methyl cellulose) to suppress electroosmotic flow.
-
Capillary Loading: The sample mixture is introduced into the capillary.
-
Focusing: A high voltage is applied across the capillary, which contains an anolyte (acidic solution) at the anode and a catholyte (basic solution) at the cathode. The this compound dipeptide migrates through the pH gradient until it reaches the pH where its net charge is zero, its isoelectric point. At this point, migration ceases.
-
Mobilization and Detection: After focusing, the focused bands of the dipeptide and pI markers are mobilized past a detector (typically UV absorbance at 280 nm) by applying pressure or a chemical mobilizer. The pI of this compound is determined by comparing its migration time to those of the pI markers.
The Interplay of Asparagine and Glutamine in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct role of the asparagine-glutamine (Asn-Gln) dipeptide in neuroscience is not extensively documented in current literature, the constituent amino acids, asparagine (Asn) and glutamine (Gln), are of paramount importance to central nervous system (CNS) function. They serve as crucial precursors for neurotransmitter synthesis, participate in vital metabolic cycles, and their dysregulation is implicated in a range of neurological disorders. This technical guide provides an in-depth exploration of the multifaceted roles of asparagine and glutamine in neuroscience, including their involvement in key signaling pathways, their association with disease, and the methodologies used to investigate their functions.
Core Concepts: The Glutamate-Glutamine Cycle and Neurotransmitter Synthesis
The brain maintains a delicate balance of excitatory and inhibitory neurotransmission, primarily mediated by glutamate (B1630785) and gamma-aminobutyric acid (GABA), respectively. Glutamine plays a central role in sustaining this balance through the glutamate-glutamine cycle, a metabolic partnership between neurons and glial cells, particularly astrocytes.
Glutamine is the primary precursor for the synthesis of both glutamate and GABA.[1][2] In glutamatergic neurons, glutamine is converted to glutamate by the enzyme phosphate-activated glutaminase.[1] In GABAergic neurons, glutamate is further converted to GABA by glutamate decarboxylase. Following their release into the synaptic cleft, glutamate and GABA are taken up by astrocytes. Inside astrocytes, glutamate is converted back to glutamine by the enzyme glutamine synthetase, a process that also detoxifies ammonia.[1][3] This newly synthesized glutamine is then released from astrocytes and taken up by neurons to replenish the neurotransmitter pools, thus completing the cycle.
Asparagine can also contribute to the cerebral amino acid pool. Treatment with asparagine has been shown to increase glutamine concentrations in the brain, suggesting it can serve as a precursor for glutamine and subsequently glutamate.[4][5] The synthesis of asparagine itself is catalyzed by asparagine synthetase (ASNS), which converts aspartate and glutamine into asparagine and glutamate.[6] This reaction further links the metabolic pathways of these crucial amino acids.
Signaling Pathway: The Glutamate-Glutamine Cycle
Caption: The Glutamate-Glutamine cycle between neurons and astrocytes.
N-Acetyl-Aspartyl-Glutamate (NAAG): A Prevalent Dipeptide Neuromodulator
While not the this compound dipeptide, N-acetyl-aspartyl-glutamate (NAAG) is the most abundant dipeptide in the vertebrate brain and plays a significant role as a neuromodulator.[7][8][9] NAAG is synthesized in neurons and released into the synaptic cleft, where it acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3).[8][9] Activation of mGluR3 leads to a reduction in the release of glutamate, providing a negative feedback mechanism to prevent excitotoxicity.[8]
NAAG is catabolized in the extracellular space by the enzyme glutamate carboxypeptidase II (GCPII), which is primarily located on astrocytes.[8][9] Inhibition of GCPII has emerged as a therapeutic strategy to enhance endogenous NAAG levels and thereby reduce glutamate excitotoxicity in various neurological and psychiatric disorders.[8]
Signaling Pathway: NAAG Neuromodulation
Caption: NAAG signaling pathway at the synapse.
Role in Neurodegenerative Diseases
The metabolism of amino acids, including asparagine and glutamine, is increasingly recognized as a critical factor in the pathophysiology of neurodegenerative diseases.[10] High concentrations of asparagine and glutamine residues within proteins have been associated with an increased propensity for aggregation and amyloid formation, a hallmark of several neurodegenerative conditions.[11] For instance, expanded polyglutamine tracts in proteins are the causative factor in Huntington's disease and several spinocerebellar ataxias.[12] The presence of Asn and Gln can influence the amyloidogenic properties of proteins, suggesting that mutations leading to an increase in these residues could play a role in the development of amyloidosis-related diseases.[11]
Therapeutic Potential of Related Dipeptides
While the direct therapeutic application of the this compound dipeptide is not established, other glutamine-containing dipeptides have shown promise in preclinical studies. The dipeptide alanine-glutamine (Ala-Gln) has been demonstrated to ameliorate retinal neurodegeneration in a model of diabetic retinopathy.[13][14] The proposed mechanisms of action include reducing inflammation, enhancing glucose metabolism, and improving mitochondrial function.[13] This suggests that the delivery of glutamine in a dipeptide form can have beneficial effects in neurological conditions.
Quantitative Data
Quantitative data specifically for the this compound dipeptide in neuroscience is scarce. However, data for related molecules and processes provide valuable context.
| Parameter | Molecule/Process | Value/Observation | Brain Region/Model | Reference |
| Concentration | Glutamine | ~2–8 nmol/mg tissue | Rat Brain (general) | [3] |
| Concentration | NAAG | ~2.3 mM | Rat Spinal Cord | [8] |
| Km of Aspartate | Asparagine Synthetase | 0.53 mM | Purified Human Enzyme | [15] |
| Km of Glutamine | Asparagine Synthetase | 2.4 mM | Purified Human Enzyme | [15] |
| Effect of Asn/Gln Treatment | Glutamine Levels | Substantial Increase | Rat Cerebellum & Medulla Oblongata | [4][5] |
Experimental Protocols
Investigating the roles of asparagine, glutamine, and related dipeptides in neuroscience involves a variety of experimental techniques.
Cell Culture and Treatment
-
Cell Lines: Primary neuronal and astrocytic cultures, or cell lines such as SH-SY5Y (neuroblastoma) or U87 MG (glioblastoma), are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with serum and growth factors.
-
Treatment: Cells are treated with specific concentrations of amino acids, dipeptides, or inhibitors (e.g., GCPII inhibitors) for defined periods.
-
Analysis: Following treatment, cells can be harvested for analysis of protein expression (Western blot), gene expression (RT-qPCR), or metabolic changes (mass spectrometry).
Measurement of Neurotransmitter Levels
-
Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection is a standard method for quantifying amino acid neurotransmitters in brain tissue homogenates or microdialysis samples.
-
Sample Preparation: Brain tissue is rapidly dissected, homogenized in an acidic solution to precipitate proteins, and centrifuged. The supernatant is then derivatized for detection.
-
Microdialysis: This in vivo technique allows for the sampling of extracellular fluid from specific brain regions in awake, behaving animals to measure neurotransmitter release.
Enzyme Activity Assays
-
Glutamine Synthetase Activity: Assayed by measuring the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine.
-
Asparagine Synthetase Activity: Can be measured by quantifying the production of AMP from ATP during the conversion of aspartate and glutamine to asparagine. A common method involves a coupled enzymatic reaction where the produced AMP is detected via a luciferase-based assay.[15]
Protein Aggregation Assays
-
Thioflavin T (ThT) Assay: ThT is a fluorescent dye that binds to amyloid fibrils. An increase in fluorescence intensity over time indicates protein aggregation.
-
Electron Microscopy: Transmission electron microscopy (TEM) can be used to visualize the morphology of protein aggregates and fibrils.
Experimental Workflow: Investigating the Effect of a Dipeptide on Neuronal Cells
Caption: A general experimental workflow for studying dipeptide effects.
Conclusion and Future Directions
While the direct investigation of the this compound dipeptide in neuroscience is limited, the foundational roles of its constituent amino acids are well-established and critical to brain function. The glutamate-glutamine cycle, the neuromodulatory actions of NAAG, and the implications of Asn/Gln in protein aggregation highlight the complex and vital interplay of these amino acids in the CNS. Future research may yet uncover specific roles for the this compound dipeptide or other small peptides in neuronal signaling and metabolism. The development of novel analytical techniques for peptidomics will be crucial in exploring this potential. For drug development professionals, targeting the metabolic pathways of glutamine and asparagine, as well as the signaling of related dipeptides like NAAG, offers promising avenues for therapeutic intervention in a host of neurological and psychiatric disorders.
References
- 1. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of asparagine, glutamine and insulin on cerebral amino acid neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Asparagine, Glutamine and Insulin on Cerebral Amino Acid Neurotransmitters | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 6. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of amino acid metabolism in neurodegenerative diseases [accscience.com]
- 11. Effect of Single Amino Acid Substitutions by Asn and Gln on Aggregation Properties of Bence-Jones Protein BIF [mdpi.com]
- 12. Neurodegenerative diseases and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Asn-Gln Dipeptide: A Critical Determinant in Protein Architecture and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide unit Asparagine-Glutamine (Asn-Gln or NQ) is a recurring motif in protein structures that plays a significant, often underappreciated, role in determining protein architecture, stability, and function. While seemingly simple, the unique properties of the amide side chains of asparagine and glutamine contribute to a diverse range of phenomena, from the formation of stable structural motifs to the initiation of protein aggregation implicated in numerous neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of the this compound dipeptide's role in protein science, with a focus on its structural implications, involvement in cellular signaling, and the experimental methodologies used for its study. This document is intended to be a resource for researchers and professionals in drug development seeking to understand and manipulate the properties of this compound containing proteins.
Structural Significance of the this compound Dipeptide
Asparagine and glutamine, with their polar, uncharged side chains, are adept at forming hydrogen bonds, both with water and other amino acid residues.[2][3] This capacity for hydrogen bonding is a key determinant of their structural roles.
Hydrogen Bonding and Structural Motifs
A key feature of Asn and Gln residues is their ability to form side chain-backbone hydrogen bonds, which can stabilize local protein structures.[4] While both residues participate in these interactions, they exhibit distinct preferences for the types of motifs they form. A survey of high-resolution protein crystal structures revealed that 26.4% of Asn residues and 16.3% of Gln residues are involved in short-range side chain-backbone hydrogen bonds.[4]
Table 1: Predominant Side Chain-Backbone Hydrogen Bonded Motifs for Asn and Gln [4]
| Amino Acid | Predominant Motifs (Ring Size) | Description |
| Asn | C(10)(CO(δ)(i) … NH(i + 2)) | Forms a 10-membered ring through a hydrogen bond between the side chain carbonyl oxygen and the backbone amide proton of the residue two positions down the chain. |
| C(13)(CO(δ)(i) … NH(i + 3)) | Forms a 13-membered ring through a hydrogen bond between the side chain carbonyl oxygen and the backbone amide proton of the residue three positions down the chain. | |
| C(17)(N(δ)H(i) …CO(i - 4)) | Forms a 17-membered ring through a hydrogen bond between the side chain amide proton and the backbone carbonyl oxygen of the residue four positions up the chain. | |
| Gln | C(16)(CO(ε)(i) … NH(i - 3)) | Forms a 16-membered ring through a hydrogen bond between the side chain carbonyl oxygen and the backbone amide proton of the residue three positions up the chain. |
| C(12)(N(ε)H(i) …CO(i - 2)) | Forms a 12-membered ring through a hydrogen bond between the side chain amide proton and the backbone carbonyl oxygen of the residue two positions up the chain. | |
| C(15)(N(ε)H(i) …CO(i - 3)) | Forms a 15-membered ring through a hydrogen bond between the side chain amide proton and the backbone carbonyl oxygen of the residue three positions up the chain. | |
| C(18)(N(ε)H(i) …CO(i - 4)) | Forms an 18-membered ring through a hydrogen bond between the side chain amide proton and the backbone carbonyl oxygen of the residue four positions up the chain. |
The Asn-containing motifs often mimic the structure of backbone β-turns and α-turns, highlighting their importance in shaping protein secondary structure.[4]
Role in Protein Aggregation and Disease
The presence of Asn and Gln, particularly in repeating sequences, is strongly associated with protein aggregation and the formation of amyloid fibrils, which are hallmarks of many neurodegenerative diseases.[1][5] The high propensity of these residues to form intermolecular hydrogen bonds can lead to the formation of "polar zippers," where β-sheets from different protein molecules interlock.[6] This is a key factor in the aggregation of proteins like huntingtin in Huntington's disease, which is characterized by an expanded polyglutamine tract.[1]
The location of Asn or Gln residues within a protein sequence can significantly impact its propensity to aggregate.[5][7] For instance, in the Bence-Jones protein BIF, the introduction of an Asn residue into an α-helix or an interdomain linker enhanced the formation of fibril-like structures, while a substitution in a loop region inhibited it.[5][7]
Chemical Properties and Post-Translational Modifications
The this compound dipeptide is susceptible to chemical modifications, most notably deamidation, which can have significant consequences for protein structure and function.
Deamidation
Deamidation is a non-enzymatic reaction where the side chain amide group of an asparagine or glutamine residue is hydrolyzed to a carboxylic acid, converting them to aspartic acid/isoaspartic acid and glutamic acid, respectively.[8][9] This modification introduces a negative charge and can alter a protein's structure, stability, and biological activity.[8][9]
The rate of deamidation is influenced by the local sequence and structural context.[10] The reaction proceeds through a cyclic imide intermediate (succinimide for Asn and glutarimide (B196013) for Gln).[11][12] The difference in the side chain length between Asn and Gln leads to different reaction mechanisms. For Asn-containing peptides, the attacking nucleophile is typically the C-terminal carbonyl oxygen, whereas for Gln-containing peptides, it is the N-terminal backbone nitrogen.[11][12]
Table 2: Biophysical Properties of the Gln-Asn Dipeptide [13]
| Property | Value |
| Molecular Formula | C9H16N4O5 |
| Molecular Weight | 260.25 g/mol |
| IUPAC Name | (2S)-4-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid |
| LogP | -5.99 (Extrapolated) |
This compound in Signaling Pathways
Recent research has highlighted the role of specific amino acids in regulating key cellular signaling pathways. Glutamine and asparagine have been shown to activate the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, a central regulator of cell growth and metabolism.[14][15]
mTORC1 Signaling
The mTORC1 pathway integrates signals from growth factors, energy status, and amino acids to control protein synthesis and other anabolic processes.[15][16] While most amino acids signal to mTORC1 through the Rag GTPases, Gln and Asn can activate mTORC1 independently of this canonical pathway.[14] This alternative pathway requires the Arf1 GTPase.[14]
Below is a simplified representation of the dual mechanisms of mTORC1 activation by amino acids.
References
- 1. embl-hamburg.de [embl-hamburg.de]
- 2. Molecular dynamics simulation of a peptide chain using Gromacs | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 3. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 4. Asparagine and glutamine differ in their propensities to form specific side chain-backbone hydrogen bonded motifs in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frequency of dipeptides and antidipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols | AFM | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 11. benchchem.com [benchchem.com]
- 12. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gln-Asn | C9H16N4O5 | CID 14767397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Asn-Gln dipeptide interaction with cellular receptors
An in-depth technical guide on the interaction of the Asn-Gln dipeptide with cellular receptors is provided below, tailored for researchers, scientists, and drug development professionals.
Introduction
The dipeptide Asparagine-Glutamine (this compound) is primarily recognized in cellular biology for its role in nutrition and metabolism rather than as a classical signaling molecule that binds to a specific cell surface receptor to initiate a signaling cascade. The primary interaction of this compound with cellular components is mediated by peptide transporters, which facilitate its entry into the cell. Once intracellular, the dipeptide is rapidly hydrolyzed by peptidases into its constituent amino acids, Asparagine (Asn) and Glutamine (Gln). These amino acids are then utilized in various metabolic pathways, including protein synthesis, energy production, and nucleotide biosynthesis.
This guide focuses on the interaction of the this compound dipeptide with these cellular transporters, the experimental methods used to study these interactions, and the subsequent intracellular fate of the dipeptide.
Dipeptide Transporters: The Primary Cellular "Receptors" for this compound
The transport of di- and tripeptides across the cell membrane is primarily mediated by the Solute Carrier (SLC) 15 family of proton-coupled peptide transporters (PEPT1 and PEPT2). These transporters are crucial for the absorption of dietary peptides in the intestine and the reabsorption of peptides in the kidneys.
-
PEPT1 (SLC15A1): This is a high-capacity, low-affinity transporter found predominantly in the brush border membrane of intestinal epithelial cells. It plays a vital role in the absorption of di- and tripeptides from digested dietary protein.
-
PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter. It is primarily expressed in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate. PEPT2 is also found in other tissues, including the brain, lung, and epithelial cells of the mammary gland.
The transport of dipeptides like this compound by PEPT1 and PEPT2 is an active process driven by a proton gradient. The transporter moves the dipeptide into the cell along with a proton (H+).
Quantitative Data: Transport Kinetics
While specific transport kinetics for the this compound dipeptide are not extensively documented in publicly available literature, the following table presents representative kinetic data for the well-characterized PEPT1 and PEPT2 transporters with other model dipeptides. These values provide an approximate indication of the affinity and capacity of these transporters.
| Transporter | Substrate | Km (mM) | Vmax (pmol/mg protein/min) | Cell System |
| PEPT1 | Gly-Sar | 0.5 - 2.0 | 1000 - 5000 | Caco-2 cells |
| PEPT2 | Gly-Sar | 0.01 - 0.1 | 100 - 500 | SKPT cells |
| PEPT1 | Cephalexin | 0.1 - 1.0 | Not Reported | CHO cells |
| PEPT2 | Cephalexin | 0.05 - 0.2 | Not Reported | Pichia pastoris |
Note: Km (Michaelis constant) is an inverse measure of the substrate's affinity for the transporter. Vmax (maximum velocity) represents the maximum rate of transport.
Experimental Protocols
Cell-Based Dipeptide Uptake Assay
This protocol describes a common method for measuring the uptake of a radiolabeled or fluorescently tagged dipeptide into a cell line expressing a peptide transporter (e.g., Caco-2 cells for PEPT1, or a stably transfected HEK293 cell line).
a. Cell Culture:
-
Culture the chosen cell line to confluence in appropriate cell culture flasks or plates. For Caco-2 cells, culture for 18-21 days to allow for differentiation and expression of PEPT1.
-
Seed cells into 24-well plates at a suitable density and allow them to adhere and form a monolayer.
b. Uptake Experiment:
-
Wash the cell monolayer twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0 to provide the proton gradient).
-
Pre-incubate the cells in the transport buffer for 15-20 minutes at 37°C.
-
Remove the pre-incubation buffer and add the uptake solution containing the labeled dipeptide (e.g., [14C]Gly-Sar as a model substrate, or a custom synthesized labeled this compound) at various concentrations. For competition studies, include the unlabeled this compound dipeptide.
-
Incubate for a specific time period (e.g., 5, 10, 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
c. Quantification:
-
If a radiolabeled dipeptide was used, measure the radioactivity in the cell lysate using a scintillation counter.
-
If a fluorescently tagged dipeptide was used, measure the fluorescence using a plate reader.
-
Determine the total protein concentration in the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Calculate the rate of uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
In Situ Intestinal Perfusion
This is an in vivo technique used to study the absorption of substances directly from the intestine of an anesthetized animal (e.g., a rat).
a. Surgical Preparation:
-
Anesthetize the animal according to approved animal care protocols.
-
Make a midline abdominal incision to expose the small intestine.
-
Isolate a segment of the intestine (e.g., jejunum) and cannulate both ends.
b. Perfusion:
-
Perfuse the isolated intestinal segment with a warmed (37°C), oxygenated perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.
-
After an equilibration period, switch to a perfusion buffer containing the this compound dipeptide at a known concentration.
-
Collect the effluent from the distal cannula at specific time intervals.
c. Analysis:
-
Analyze the concentration of the this compound dipeptide in the collected effluent using a suitable analytical method (e.g., HPLC-MS/MS).
-
Calculate the rate of disappearance of the dipeptide from the perfusate, which represents its absorption into the intestinal tissue.
Visualizations
Caption: Cellular uptake and metabolism of the this compound dipeptide.
Caption: Workflow for a cell-based dipeptide uptake assay.
Conclusion
The interaction of the this compound dipeptide with cellular machinery is primarily a nutritional and metabolic event, facilitated by the PEPT family of transporters. While it does not activate signaling pathways in the classical sense, the transport of this and other dipeptides is a critical physiological process. For drug development professionals, understanding the mechanisms of peptide transporters is of high importance, as they can be exploited to enhance the oral bioavailability of peptide-based drugs or drugs that are structurally similar to peptides. Future research may yet uncover more direct signaling roles for specific dipeptides, but for this compound, the current body of evidence points towards its role as a substrate for transport and a source of essential amino acids.
Metabolic Fate of Asn-Gln Dipeptide in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell metabolism is characterized by a high demand for nutrients to fuel rapid proliferation and survival. Amino acids are critical not only as building blocks for proteins but also as key regulators of metabolic and signaling pathways. Glutamine (Gln) is a well-established essential nutrient for many cancer cells, while the role of asparagine (Asn) in cancer metabolism is an area of growing interest. Dipeptides, as a source of amino acids, represent an alternative nutrient supply that can be exploited by cancer cells. This technical guide provides an in-depth overview of the metabolic fate of the Asn-Gln dipeptide in cancer cells, from cellular uptake and intracellular hydrolysis to the subsequent metabolic pathways of its constituent amino acids and their impact on key cancer-related signaling networks. While direct experimental data on the this compound dipeptide is limited, this guide synthesizes available information on similar dipeptides and the individual roles of asparagine and glutamine to provide a comprehensive framework for research and drug development.
Cellular Uptake of the this compound Dipeptide
The primary route for dipeptide and tripeptide uptake into cells is through proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) being the most studied in the context of cancer.
The Role of PEPT1 in Dipeptide Transport
Quantitative Data on Dipeptide Uptake
The following table summarizes kinetic parameters for the uptake of various dipeptides in Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for intestinal absorption and dipeptide transport.
| Dipeptide | Cell Line | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Gly-Sar | Caco-2 | 0.31 ± 0.04 | 4.33 ± 0.09 | [2] |
| Gly-Gln | Caco-2 | Not Reported | Not Reported | [1] |
| Cephalexin | Caco-2 | Not Reported | Not Reported | [2] |
Note: The Vmax for Gly-Sar uptake was observed to increase to 6.55 ± 0.31 nmol/cm²/min upon treatment with leptin.[2] The uptake of Gly-Gln has been shown to upregulate PEPT1 mRNA levels in Caco-2 cells.[1]
Intracellular Hydrolysis of the this compound Dipeptide
Once inside the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by intracellular peptidases.
Cytosolic Peptidases
Several cytosolic peptidases have broad substrate specificity and are capable of cleaving a wide range of dipeptides. Dipeptidyl peptidases (DPPs), such as DPP8 and DPP9, are serine proteases that cleave N-terminal dipeptides, particularly those with a penultimate proline or alanine.[3][4] While the specific peptidase responsible for this compound hydrolysis has not been definitively identified, it is likely that one or more of these general dipeptidases are involved.
Quantitative Data on Peptidase Activity
Kinetic data for specific peptidases that may cleave the this compound bond is limited. The following table provides kinetic parameters for human dipeptidyl peptidase II (DPPII/DPP7), which shows a preference for substrates with proline at the P1 position but can also cleave other dipeptides.
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Lys-Pro-pNA | Human DPPII | Not Reported | Not Reported | 4.1 x 106 | [5] |
| Ala-Pro-pNA | Human DPPII | Not Reported | Not Reported | 2.6 x 106 | [5] |
| Lys-Ala-pNA | Human DPPII | Not Reported | Not Reported | 0.4 x 106 | [5] |
Note: pNA (p-nitroanilide) is a chromogenic leaving group used in in vitro enzyme assays.
Metabolic Fate of Asparagine and Glutamine
Following hydrolysis of the this compound dipeptide, the released asparagine and glutamine enter various metabolic pathways that are crucial for cancer cell survival and proliferation.
Asparagine Metabolism
Asparagine is a non-essential amino acid that plays a significant role in cancer cell adaptation to metabolic stress.[6][7] Its primary fates include:
-
Protein Synthesis: Asn is incorporated into newly synthesized proteins.
-
Amino Acid Exchange: Intracellular asparagine can be exchanged for extracellular amino acids, thereby influencing the intracellular amino acid pool.[8]
-
Signaling: Asparagine levels are sensed by the cell and can regulate key signaling pathways.
Glutamine Metabolism
Glutamine is a major nutrient for many cancer cells, contributing to both bioenergetics and biosynthesis.[6] Its metabolic fates include:
-
Anaplerosis: Glutamine is converted to α-ketoglutarate to replenish the tricarboxylic acid (TCA) cycle.
-
Nucleotide Synthesis: The nitrogen from glutamine is essential for the synthesis of purines and pyrimidines.
-
Redox Homeostasis: Glutamine is a precursor for the synthesis of the antioxidant glutathione.
-
Asparagine Synthesis: The amide group of glutamine is used by asparagine synthetase (ASNS) to synthesize asparagine from aspartate.[8]
Impact on Cancer Signaling Pathways
The simultaneous influx of asparagine and glutamine from the this compound dipeptide can have a significant impact on key signaling pathways that regulate cancer cell growth and survival.
mTORC1 Signaling
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Both glutamine and asparagine can activate mTORC1 independently of the canonical Rag GTPase pathway, instead utilizing ADP-ribosylation factor 1 (ARF1).[8][9] The simultaneous provision of both amino acids has been shown to synergistically enhance mTORC1 activity.[9]
ATF4 Signaling
Activating transcription factor 4 (ATF4) is a key component of the integrated stress response, which is activated by nutrient deprivation. Depletion of intracellular asparagine leads to the activation of ATF4, which in turn upregulates the expression of genes involved in amino acid synthesis and transport, including asparagine synthetase (ASNS).[10] Exogenous asparagine can suppress the activation of ATF4.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the metabolic fate of the this compound dipeptide.
Dipeptide Uptake Assay (Radiolabeled Method)
This protocol describes a method for measuring the uptake of a radiolabeled dipeptide into cultured cancer cells.
Materials:
-
Radiolabeled this compound dipeptide (e.g., [3H]this compound or [14C]this compound)
-
Cultured cancer cells (e.g., Caco-2) seeded in 24-well plates
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with HEPES to pH 6.0)
-
Stop solution (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Grow cancer cells to confluency in 24-well plates.
-
Wash the cells twice with pre-warmed uptake buffer (pH 6.0).
-
Add uptake buffer containing the radiolabeled this compound dipeptide at various concentrations to the wells.
-
Incubate for a defined period (e.g., 1-10 minutes) at 37°C.
-
To stop the uptake, aspirate the uptake buffer and rapidly wash the cells three times with ice-cold stop solution.
-
Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate in parallel wells to normalize the uptake data.
-
Calculate the uptake rate (e.g., in nmol/mg protein/min). Kinetic parameters (Km and Vmax) can be determined by performing the assay over a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
Intracellular Peptidase Activity Assay (HPLC-based)
This protocol outlines a method to measure the intracellular hydrolysis of the this compound dipeptide using high-performance liquid chromatography (HPLC).[11][12]
Materials:
-
This compound dipeptide
-
Cultured cancer cells
-
Cell lysis buffer (e.g., hypotonic buffer)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence after derivatization)
-
Mobile phase appropriate for separating the dipeptide and its constituent amino acids
Procedure:
-
Prepare a cytosolic extract from the cancer cells by homogenization and centrifugation.
-
Incubate a known concentration of the this compound dipeptide with the cytosolic extract at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a protein precipitation agent (e.g., TCA).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the disappearance of the this compound dipeptide and the appearance of asparagine and glutamine.
-
Calculate the rate of hydrolysis. Enzyme kinetic parameters can be determined by varying the substrate concentration.
Metabolic Flux Analysis (13C-labeled Dipeptide)
This protocol describes a general workflow for tracing the metabolic fate of the carbon and nitrogen atoms from a stable isotope-labeled this compound dipeptide.[13][14][15]
Materials:
-
13C-labeled this compound dipeptide (e.g., [U-13C9, 15N4]this compound)
-
Cultured cancer cells
-
Growth medium lacking unlabeled asparagine and glutamine
-
Metabolite extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Culture cancer cells in a medium containing the 13C-labeled this compound dipeptide as the sole source of these amino acids.
-
After a defined incubation period to allow for metabolic steady-state labeling, rapidly quench metabolism and extract intracellular metabolites using a cold solvent.
-
Analyze the metabolite extracts by LC-MS or GC-MS to measure the mass isotopologue distribution of downstream metabolites (e.g., TCA cycle intermediates, other amino acids, nucleotides).
-
Use metabolic flux analysis software to fit the labeling data to a metabolic network model and quantify the fluxes through the relevant pathways.
Visualizations
Signaling Pathways
Caption: Signaling pathways influenced by Asn and Gln.
Experimental Workflow: Dipeptide Uptake Assay
Caption: Workflow for a radiolabeled dipeptide uptake assay.
Logical Relationship: Metabolic Fate of this compound
Caption: Overview of the metabolic fate of the this compound dipeptide.
Conclusion
The this compound dipeptide represents a potential nutrient source for cancer cells, providing two amino acids that are critical for their metabolic and signaling networks. While direct research on this specific dipeptide is limited, the existing knowledge of dipeptide transport, intracellular hydrolysis, and the individual roles of asparagine and glutamine provides a strong foundation for further investigation. Understanding the complete metabolic fate of the this compound dipeptide and its impact on cancer cell biology may open new avenues for therapeutic intervention, particularly in the context of targeting cancer metabolism. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research in this promising area.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. ckisotopes.com [ckisotopes.com]
- 14. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
- 15. researchgate.net [researchgate.net]
The Amide Signaling Circuit: A Technical Whitepaper on the Interplay of Asparagine and Glutamine in Cellular Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
While the dipeptide Asn-Gln itself is not recognized as a canonical signaling molecule with a dedicated receptor, the metabolic and signaling interplay between its constituent amino acids, asparagine (Asn) and glutamine (Gln), forms a critical cellular regulatory axis known as the Amide Signaling Circuit (ASC). This technical guide delineates the core principles of the ASC, positing glutamine as a primary messenger of nutrient status and asparagine as a key second messenger. The enzyme asparagine synthetase (ASNS) acts as the central sensor and transducer in this circuit. This document provides an in-depth overview of the ASC pathway, quantitative data on its key components, detailed experimental protocols for its investigation, and visual diagrams of the signaling logic and experimental workflows.
The Amide Signaling Circuit (ASC)
The Amide Signaling Circuit is a model that describes how cells sense glutamine availability and translate this information into downstream physiological responses, including cell growth, proliferation, and stress adaptation.[1][2] In this pathway, glutamine is not merely a metabolite but a primary signaling driver. Its conversion to asparagine by ASNS serves as a crucial checkpoint for cellular homeostasis.[1][3]
Core Components and their Roles:
-
Glutamine (Gln): The primary messenger, reflecting the overall nutrient and nitrogen availability in the cellular environment.
-
Asparagine Synthetase (ASNS): The central sensor of the circuit. ASNS catalyzes the ATP-dependent conversion of aspartate and glutamine to asparagine and glutamate.[4][5] Its expression and activity are tightly regulated by cellular stress and cell cycle progression.[1][2]
-
Asparagine (Asn): The second messenger. ASNS-generated asparagine signals glutamine sufficiency and allosterically regulates key cellular processes.[1][4] It plays a crucial role in reactivating mTOR signaling and suppressing ER stress in glutamine-deprived cells.[5]
The ASC model proposes that ASNS's enzymatic properties, particularly its affinity for glutamine, allow it to function as a sensitive gauge of intracellular Gln concentrations. The resulting Asn production then acts as a feed-forward signal, influencing amino acid transport and the activity of major regulatory proteins like those in the mTORC1 pathway.[1][3]
Signaling Pathway Diagram
Caption: The Amide Signaling Circuit (ASC).
Quantitative Data
The functionality of the Amide Signaling Circuit is underpinned by the specific biochemical properties of its components.
| Parameter | Value | Organism/System | Significance | Reference |
| ASNS Km for Glutamine | 2–4 mM | Human | The relatively low affinity for Gln allows ASNS activity to be proportional to cytosolic Gln concentration, enabling its role as a sensor. | [1] |
| ASNS Km for Aspartate | 0.53 mM | Human | Higher affinity for aspartate compared to glutamine. | N/A |
| ASNS Km for ATP | Not specified | Human | ATP is required for the synthetase reaction. | N/A |
Experimental Protocols
Investigating the Amide Signaling Circuit requires a combination of molecular biology, cell culture, and biochemical techniques. The following protocols provide a methodological framework.
General Experimental Workflow
The logical flow for studying the ASC typically involves modulating the core components (Gln, Asn, ASNS) and observing the effects on downstream signaling and cellular phenotypes.
Caption: General experimental workflow for ASC investigation.
Protocol: ASNS Silencing and Phenotypic Analysis
Objective: To determine the effect of ASNS knockdown on cell proliferation under varying asparagine conditions.
1. Cell Culture and Transfection:
- Culture a relevant cell line (e.g., HeLa, MCF7) in standard DMEM/F12 medium supplemented with 10% FBS.
- Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
- Transfect cells with either a non-targeting control siRNA or an siRNA specific for human ASNS using a lipid-based transfection reagent according to the manufacturer's protocol.
2. Media Exchange and Treatment:
- 24 hours post-transfection, replace the medium with one of the following custom-formulated media:
- Control Medium: Complete DMEM with physiological levels of Gln and Asn.
- Asn-Depleted Medium: Complete DMEM lacking Asn.
- Asn-Supplemented Medium: Asn-Depleted Medium supplemented with a high concentration of Asn.
3. Proliferation Assay:
- Incubate cells for 48-72 hours.
- At the end of the incubation period, detach cells using trypsin and count them using a hemocytometer or an automated cell counter.
- Alternatively, perform a colorimetric proliferation assay (e.g., MTT or WST-1) to assess cell viability.
4. Verification of Knockdown:
- In a parallel set of wells, lyse the cells 48 hours post-transfection.
- Perform qRT-PCR to quantify ASNS mRNA levels and Western blotting with an anti-ASNS antibody to confirm protein knockdown.
Protocol: Analysis of mTORC1 Signaling
Objective: To assess the role of asparagine in mTORC1 activation downstream of ASNS.
1. Experimental Setup:
- Culture cells as described in 4.2.1.
- Subject cells to glutamine deprivation for a defined period (e.g., 2-4 hours) to deactivate mTORC1.
- Treat the glutamine-starved cells with either vehicle control or a specified concentration of asparagine for 30-60 minutes.
2. Protein Extraction and Western Blotting:
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify total protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against:
- Phospho-S6 Kinase (a downstream target of mTORC1)
- Total S6 Kinase
- Phospho-4E-BP1 (another mTORC1 target)
- Total 4E-BP1
- A loading control (e.g., β-actin or GAPDH)
- Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
3. Densitometry Analysis:
- Quantify band intensities using imaging software.
- Calculate the ratio of phosphorylated protein to total protein to determine the level of mTORC1 pathway activation.
Biosynthesis and Degradation
-
Biosynthesis: The this compound dipeptide, like other dipeptides, can be formed through the enzymatic or non-enzymatic degradation of larger polypeptides.[6] Direct biosynthesis is catalyzed by non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs), though specific synthases for linear this compound have not been highlighted in the provided context.[6]
-
Degradation: Dipeptides are typically hydrolyzed into their constituent amino acids by peptidases. In the context of glutamine-containing dipeptides used for nutritional support, they are often taken up by peptide transporters like PepT1 and then rapidly degraded intracellularly.[7] The deamidation of asparagine and glutamine residues, a common form of non-enzymatic degradation in proteins, is also a well-studied process that can impact protein structure and function.[8][9][10]
Conclusion
The this compound dipeptide does not function as a classical signaling molecule. However, the metabolic relationship between asparagine and glutamine forms the basis of the Amide Signaling Circuit, a crucial mechanism for nutrient sensing and the regulation of cell fate. Understanding the ASC, with ASNS as its fulcrum and asparagine as its key effector, offers significant opportunities for research in cellular metabolism, oncology, and the development of novel therapeutic strategies targeting amino acid dependency in disease. The experimental frameworks provided herein offer a starting point for the further elucidation of this important signaling network.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of glutamine and interlinked asparagine metabolism in vessel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Asn-Gln Axis: A Central Regulator of Cellular Stress Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellular homeostasis is under constant threat from various stressors, including nutrient deprivation, endoplasmic reticulum (ER) stress, and hypoxia. The ability of cells, particularly cancer cells, to adapt to these stressful conditions is paramount for their survival and proliferation. Emerging evidence highlights the critical role of the asparagine (Asn) and glutamine (Gln) metabolic axis as a central signaling hub in the cellular stress response. This technical guide provides a comprehensive overview of the molecular mechanisms by which Asn and Gln metabolism and signaling contribute to cellular adaptation to stress. We delve into the key signaling pathways, present quantitative data on the effects of Asn and Gln modulation, and provide detailed experimental protocols for studying this critical metabolic axis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target cellular stress pathways for therapeutic benefit.
Introduction
Glutamine is the most abundant amino acid in plasma and a critical nutrient for rapidly proliferating cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione. Asparagine, while also a non-essential amino acid, has traditionally been viewed as less central to metabolism. However, recent studies have revealed a pivotal signaling role for asparagine, particularly under conditions of cellular stress.
The intracellular levels of asparagine are tightly regulated by the enzyme Asparagine Synthetase (ASNS), which catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. The expression and activity of ASNS are exquisitely sensitive to cellular stress, making it a key node in the integration of metabolic and stress signaling pathways. This guide will explore the intricate interplay between Asn, Gln, and the major cellular stress response pathways, providing a framework for understanding and investigating this critical axis.
Key Signaling Pathways
The cellular response to Asn and Gln availability is primarily mediated by two major signaling pathways: the General Amino Acid Control (GAAC) pathway, orchestrated by the kinase GCN2, and the Unfolded Protein Response (UPR), which is activated by ER stress. These pathways converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent preferential translation of Activating Transcription Factor 4 (ATF4). Additionally, the mTORC1 pathway, a central regulator of cell growth and metabolism, is intricately linked to Asn and Gln availability.
The GCN2-eIF2α-ATF4 Pathway: Sensing Amino Acid Deprivation
Under conditions of amino acid insufficiency, uncharged tRNAs accumulate and activate the GCN2 kinase. Activated GCN2 phosphorylates eIF2α at Serine 51, which leads to a global inhibition of protein synthesis, conserving resources. Paradoxically, this event promotes the translation of ATF4 mRNA, which contains upstream open reading frames (uORFs) that are inhibitory under basal conditions but permissive for translation upon eIF2α phosphorylation. ATF4 is a transcription factor that induces the expression of genes involved in amino acid synthesis, transport, and stress resistance, including ASNS.
An In-depth Technical Guide on the Core Mechanisms of Asn-Gln Dipeptide Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular uptake and transport of di- and tripeptides are critical physiological processes for nitrogen assimilation and play a significant role in the pharmacokinetics of various peptide-based drugs. The dipeptide asparagine-glutamine (Asn-Gln) is of particular interest due to the metabolic roles of its constituent amino acids. This technical guide provides a comprehensive overview of the core mechanisms governing this compound dipeptide uptake and transport, focusing on the primary transporters involved, their kinetic properties, regulatory signaling pathways, and detailed experimental methodologies for their characterization.
Primary Transporters of this compound Dipeptide
The transport of this compound and other small peptides across cellular membranes is primarily mediated by the Proton-Coupled Oligopeptide Transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family. The two major members responsible for di- and tripeptide transport in mammals are PepT1 (SLC15A1) and PepT2 (SLC15A2).
-
PepT1 (SLC15A1): This is a high-capacity, low-affinity transporter predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides. It is also found in the kidney. Due to its broad substrate specificity, PepT1 is a key player in the oral bioavailability of many peptide-like drugs.
-
PepT2 (SLC15A2): In contrast to PepT1, PepT2 is a low-capacity, high-affinity transporter. It is primarily expressed in the apical membrane of renal tubular cells, where it is responsible for the reabsorption of peptides from the glomerular filtrate[1]. PepT2 is also found in other tissues, including the brain, lung, and mammary gland[1].
Both PepT1 and PepT2 mediate the uptake of a vast array of di- and tripeptides, with estimates suggesting they can transport over 400 different dipeptides and 8,000 tripeptides[1]. The transport process is stereoselective, with a preference for peptides containing L-amino acids[1].
Quantitative Data on Dipeptide Transport
Table 1: Kinetic Parameters for PepT1-Mediated Dipeptide Transport
| Substrate | Cell System | Km / Kt (mM) | Vmax (relative units) | Reference |
| Gly-Gln | Xenopus oocytes expressing zPepT1a | 0.24 (at pH 6.5) | - | [3] |
| Gly-Sar | Caco-2 cells | 0.31 ± 0.04 | 4.33 ± 0.09 nmol/cm²/min | [2][4] |
| Gly-Sar | Xenopus oocytes expressing mPEPT1 | 0.66 ± 0.12 | - |
Note: Km (Michaelis constant) and Kt (transport constant) are measures of the substrate concentration at which the transport rate is half of the maximum. Data for Gly-Gln is presented as a proxy for this compound.
Table 2: Kinetic Parameters for PepT2-Mediated Dipeptide Transport
| Substrate | Cell System | Km / Ki (µM) | Vmax (relative units) | Reference |
| Gly-Gln | - | Data not available | - | |
| Ala-Ala | E. coli expressing YePEPTK314A | 57.3 | - | [5] |
| LZNV (inhibitor) | - | 2 | - | [5] |
Note: Data for PepT2 kinetics with this compound or similar dipeptides is scarce. The table includes available data for other substrates and inhibitors to provide context for the high-affinity nature of this transporter. Ki is the inhibition constant.
Experimental Protocols for Studying this compound Dipeptide Uptake
Characterizing the uptake and transport of this compound requires robust experimental systems. The following are detailed methodologies for key experiments.
Cell Culture
-
Caco-2 Cells: These human colorectal adenocarcinoma cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing brush border enzymes and transporters, including PepT1. They are a widely used in vitro model for studying intestinal drug and nutrient absorption.
-
Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) at a density of approximately 6 x 104 cells/cm².
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: Culture for 21-28 days to allow for full differentiation and polarization. The integrity of the monolayer should be monitored by measuring the transepithelial electrical resistance (TEER).
-
-
HEK293 Cells: Human embryonic kidney 293 cells are readily transfected and are useful for heterologous expression of specific transporters like PepT1 or PepT2, allowing for the study of a single transporter in isolation.
-
Transfection: Transfect HEK293 cells with a plasmid vector containing the cDNA for human PepT1 or PepT2 using a suitable transfection reagent. Stable cell lines can be established by selection with an appropriate antibiotic.
-
-
Xenopus laevis Oocytes: Oocytes from the African clawed frog are a powerful system for expressing and characterizing membrane transporters. They have a low background of endogenous transport activity for many substrates.
-
cRNA Injection: Synthesize capped cRNA from the linearized plasmid DNA containing the transporter cDNA. Inject the cRNA into Stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes for 2-4 days to allow for transporter expression in the oocyte membrane.
-
Dipeptide Uptake Assay
This protocol can be adapted for Caco-2 cells, transfected HEK293 cells, or Xenopus oocytes.
-
Preparation:
-
Wash the cells/oocytes twice with an uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) adjusted to the desired pH (typically pH 6.0 for PepT1 to utilize the proton gradient).
-
Pre-incubate the cells/oocytes in the uptake buffer for 10-15 minutes at 37°C.
-
-
Uptake Initiation:
-
Remove the pre-incubation buffer and add the uptake buffer containing the this compound dipeptide at various concentrations. If using a radiolabeled dipeptide (e.g., ³H-Asn-Gln or ¹⁴C-Asn-Gln), include a known amount of radioactivity.
-
-
Incubation:
-
Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Uptake Termination:
-
Rapidly terminate the uptake by aspirating the substrate solution and washing the cells/oocytes three times with ice-cold uptake buffer to remove extracellular dipeptide.
-
-
Quantification:
-
For Radiolabeled Dipeptides: Lyse the cells/oocytes and measure the intracellular radioactivity using a scintillation counter.
-
For Non-labeled Dipeptides (LC-MS/MS):
-
Lyse the cells/oocytes in a suitable solvent (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris.
-
Analyze the supernatant for intracellular this compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[3][6][7][8]. This involves separating the analyte on a chromatographic column and detecting it based on its specific mass-to-charge ratio.
-
-
-
Data Analysis:
-
Normalize the uptake data to the protein content of the cell lysate or the number of oocytes.
-
Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
-
Signaling Pathways Regulating this compound Dipeptide Transport
The activity and expression of PepT1 and PepT2 are regulated by various signaling pathways, allowing for the dynamic control of peptide transport in response to physiological cues.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and metabolism. Activation of this pathway has been shown to influence the trafficking of transporters to the plasma membrane. For instance, insulin (B600854) can stimulate the translocation of PepT1 from intracellular vesicles to the apical membrane of intestinal cells via a PI3K-dependent mechanism, thereby increasing the transport capacity[9].
cAMP/PKA Pathway
The cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) pathway is another crucial signaling cascade involved in regulating transporter function. The effect of cAMP on PepT1 activity can be complex and cell-type specific. In some systems, an increase in intracellular cAMP levels has been shown to inhibit peptide transport. This pathway can be activated by various hormones and neurotransmitters that bind to G-protein coupled receptors[10][11][12].
Leptin Signaling
Leptin, a hormone primarily produced by adipose tissue, plays a role in regulating energy balance. Studies have shown that leptin can modulate PepT1 function in the intestine. Luminal leptin can increase the maximal transport velocity (Vmax) of dipeptides by promoting the translocation of PepT1 to the apical membrane of enterocytes[2][4]. This effect is thought to be mediated through the leptin receptor and downstream signaling cascades, which may involve the MAPK pathway and activation of ribosomal protein S6[13][14].
Visualizations
References
- 1. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of a cloned ovine gastrointestinal peptide transporter (oPepT1) in Xenopus oocytes induces uptake of oligopeptides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The cAMP Signaling Pathway and Direct Protein Kinase A Phosphorylation Regulate Polycystin-2 (TRPP2) Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 13. endocrine.org [endocrine.org]
- 14. PI3K p110α/Akt Signaling Negatively Regulates Secretion of the Intestinal Peptide Neurotensin Through Interference of Granule Transport - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Enigma of Asn-Gln Peptides: A Deep Dive into Conformation, Aggregation, and Biological Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Peptides rich in asparagine (Asn) and glutamine (Gln) residues represent a fascinating and challenging area of structural biology. Their unique side-chain amide groups predispose them to intricate hydrogen-bonding networks, leading to complex conformational landscapes and a pronounced tendency to self-assemble into higher-order structures. This technical guide provides a comprehensive overview of the structural analysis of Asn-Gln containing peptides, detailing their conformational propensities, aggregation kinetics, and involvement in critical biological signaling pathways. We present a synthesis of key experimental methodologies, quantitative structural data, and visual representations of the underlying molecular processes to equip researchers and drug development professionals with a thorough understanding of this important class of biomolecules.
Core Structural Features and Quantitative Analysis
The structural behavior of this compound containing peptides is largely dictated by the formation of intra- and intermolecular hydrogen bonds involving their side-chain carboxamide groups. These interactions, along with the inherent conformational preferences of the peptide backbone, give rise to specific secondary and tertiary structures. A summary of key quantitative structural parameters is presented below.
Table 1: Dihedral Angle Propensities for Asn and Gln Residues
| Residue | Dihedral Angle | Typical Values (degrees) | Structural Context |
| Asn | φ (phi) | -60 to -150 | β-sheet, turns |
| ψ (psi) | +120 to +170 | β-sheet, turns | |
| χ1 (chi1) | -60, 180, +60 | Defines side-chain orientation | |
| χ2 (chi2) | -90, +90 | Influences H-bonding potential | |
| Gln | φ (phi) | -60 to -150 | β-sheet, α-helix, turns |
| ψ (psi) | -40 to -50, +120 to +170 | α-helix, β-sheet, turns | |
| χ1 (chi1) | -60, 180, +60 | Defines side-chain orientation | |
| χ2 (chi2) | -60, 180, +60 | Defines side-chain orientation | |
| χ3 (chi3) | -90, +90 | Influences H-bonding potential |
Note: These values represent common statistical observations from protein and peptide structures in the Protein Data Bank (PDB) and may vary depending on the local sequence and environment.
Table 2: Hydrogen Bonding Parameters in this compound Mediated Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Side chain-Backbone | Asn/Gln Nδ/ε-H | Backbone C=O | 2.8 - 3.5 | Stabilizes turns and local folds |
| Backbone-Side chain | Backbone N-H | Asn/Gln Oδ/ε | 2.8 - 3.5 | Stabilizes turns and local folds |
| Side chain-Side chain | Asn/Gln Nδ/ε-H | Asn/Gln Oδ/ε | 2.7 - 3.3 | "Gln/Asn ladders" in amyloid fibrils |
| Side chain-Water | Asn/Gln N/O | Water | 2.6 - 3.2 | Influences solubility and aggregation |
Table 3: Comparative Aggregation Kinetics of Asn vs. Gln Repeat Peptides
| Peptide Type | Nucleation Phase | Elongation Rate | Fibril Morphology | Reference |
| (Asn)n | Faster | More rapid | Globular oligomers, rapid conversion to fibrils | [1] |
| (Gln)n | Slower | Less rapid | Slower assembly into fibrillar aggregates | [1] |
Key Experimental Protocols for Structural Analysis
A multi-faceted experimental approach is essential to fully characterize the structure and dynamics of this compound containing peptides. Here, we provide detailed methodologies for three cornerstone techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution and for probing their dynamic properties. For aggregation-prone peptides, careful sample preparation and experimental setup are crucial.[2]
Protocol:
-
Sample Preparation:
-
Dissolve the synthetic peptide in a suitable buffer, typically a phosphate (B84403) or Tris buffer at a physiological pH (e.g., 7.4). To minimize aggregation during sample preparation, initial dissolution can be performed in a denaturing solvent like hexafluoroisopropanol (HFIP) followed by lyophilization and resuspension in the final aqueous buffer.[3]
-
For assignment of backbone and side-chain resonances, uniformly ¹⁵N- and ¹³C-labeled peptides are often required.
-
The final sample concentration should be optimized to maximize signal while minimizing aggregation, typically in the range of 0.1 to 1 mM.
-
Add 5-10% D₂O to the sample for the lock signal.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra. Standard experiments include:
-
1D ¹H: To assess sample purity and initial folding.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 100-200 ms (B15284909) is typically used for peptides.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides containing ¹⁵N labels, this provides a fingerprint of the protein, with one peak for each backbone and Asn/Gln side-chain N-H group.
-
3D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH: For larger or more complex peptides, these experiments are used for sequential backbone resonance assignment.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using software such as NMRPipe or TopSpin.
-
Assign the resonances using software like CCPNmr Analysis or SPARKY.[3]
-
Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants (e.g., from 3D HNHA experiments), to calculate the 3D structure using programs like CYANA, XPLOR-NIH, or Rosetta.
-
Analyze relaxation data (T₁, T₂, and heteronuclear NOE) to probe dynamics at different timescales.
-
X-ray Crystallography for High-Resolution Solid-State Structure
X-ray crystallography provides atomic-resolution details of the peptide structure in a crystalline state. This is particularly valuable for visualizing the intricate hydrogen-bonding networks in self-assembled structures.[4]
Protocol:
-
Peptide Synthesis and Purification:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).
-
Purify the peptide to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the peptide by mass spectrometry.
-
-
Crystallization:
-
Screen for crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) and vapor diffusion methods (hanging or sitting drop).
-
Peptide concentrations for screening are typically in the range of 5-20 mg/mL.
-
The drops usually consist of a 1:1 ratio of the peptide solution and the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Data Collection:
-
Carefully harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol).
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software like HKL2000 or XDS.
-
Determine the initial phases. For peptides, molecular replacement is often not feasible, so methods like direct methods (for small peptides) or single-wavelength anomalous dispersion (SAD) using a heavy-atom derivative may be necessary.
-
Build the initial model into the electron density map using programs like Coot.
-
Refine the structure using software such as PHENIX or REFMAC5.
-
Validate the final structure using tools like MolProbity.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution and for monitoring conformational changes, such as those that occur during aggregation.[5][6]
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a buffer that is transparent in the far-UV region (190-260 nm), such as a low concentration phosphate or borate (B1201080) buffer. Avoid buffers with high chloride concentrations.
-
The peptide concentration should be in the range of 10-100 µM. Accurately determine the peptide concentration, for example, by UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by amino acid analysis.
-
Prepare a buffer blank with the exact same composition as the sample solution, but without the peptide.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.
-
Record the CD spectrum of the buffer blank first.
-
Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Analyze the resulting spectrum to estimate the secondary structure content. Characteristic spectra include:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
-
Use deconvolution algorithms (e.g., CONTINLL, SELCON3, CDSSTR available on the DichroWeb server) to obtain quantitative estimates of the secondary structure fractions.
-
Signaling Pathways and Biological Context
This compound containing peptides are not merely structural curiosities; they are key players in a variety of biological processes, some of which are associated with human disease. The aggregation of these peptides is often a central feature of their pathological signaling.
Amyloid Precursor Protein (APP) Processing Pathway
The cleavage of the amyloid precursor protein (APP) is a critical signaling pathway in the context of Alzheimer's disease. The resulting amyloid-beta (Aβ) peptides, which contain Asn and Gln residues, are prone to aggregation and form the characteristic amyloid plaques found in the brains of Alzheimer's patients.[7][8]
Caption: Amyloid Precursor Protein (APP) processing pathways.
Transglutaminase-Mediated Cross-Linking
Transglutaminases are enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue.[9][10] This cross-linking can lead to the formation of highly stable, often insoluble, protein aggregates. This process is implicated in both normal physiological functions and in the pathology of several diseases, including neurodegenerative disorders.
Caption: Transglutaminase-mediated peptide cross-linking.
Conclusion
The structural analysis of this compound containing peptides is a vibrant and essential field of research with direct implications for understanding fundamental biological processes and for the development of novel therapeutics. The inherent tendency of these peptides to form complex, self-assembled structures necessitates a multi-pronged analytical approach, combining high-resolution structural techniques with methods that can probe dynamics and aggregation kinetics. The detailed protocols and quantitative data presented in this guide, along with the visual representation of key signaling pathways, provide a robust framework for researchers to navigate the complexities of this compound peptide structural biology. A deeper understanding of these systems will undoubtedly pave the way for innovative strategies to modulate their behavior in both health and disease.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Activity-dependent APP Processing | Cell Signaling Technology [cellsignal.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Asn-Gln Dipeptide: A Potential Modulator of Protein Aggregation – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein aggregation is a central pathological feature of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's. The accumulation of misfolded protein aggregates, rich in β-sheet structures, leads to cellular toxicity and tissue damage. The amino acids asparagine (Asn) and glutamine (Gln), with their amide-containing side chains, are frequently implicated in driving this aggregation process through the formation of robust intermolecular hydrogen bond networks known as "polar zippers." While the role of Q/N-rich domains within pathogenic proteins is well-studied, the potential for the exogenous Asn-Gln (NQ) dipeptide to act as a modulator of aggregation of other proteins is a nascent area of investigation. This technical guide provides an in-depth overview of the foundational principles of Asn- and Gln-driven protein aggregation, outlines detailed experimental protocols to investigate the effects of the this compound dipeptide, and presents a framework for its potential therapeutic application.
Introduction: The Role of Asparagine and Glutamine in Protein Aggregation
Glutamine/asparagine (Q/N)-rich domains possess a high propensity to form self-propagating amyloid fibrils.[1][2] This phenomenon is a key factor in several neurodegenerative disorders where expanded glutamine repeats in specific proteins lead to the formation of intranuclear neuronal inclusions.[1][3] The underlying mechanism often involves the formation of a "polar zipper," where the amide groups of the Asn and Gln side chains form a tight network of hydrogen bonds, stabilizing the β-sheet structures characteristic of amyloid fibrils.[3][4]
The specific location of Asn and Gln residues within a protein sequence can dramatically influence its propensity to aggregate.[5][6][7] Studies on Bence-Jones proteins, for instance, have shown that introducing Asn or Gln at certain positions enhances the formation of fibril-like structures, while substitutions at other locations can inhibit amyloidogenic activity.[5][6][7] This highlights the contextual importance of these residues in the aggregation process.
While much is known about the intrinsic role of Asn and Gln in protein aggregation, the extrinsic effect of the this compound dipeptide as a therapeutic modulator is less understood. Theoretically, the NQ dipeptide could interact with aggregation-prone proteins through several mechanisms, which are ripe for experimental validation.
Potential Mechanisms of this compound Dipeptide in Modulating Protein Aggregation
Based on the known chemistry of Asn and Gln and the mechanisms of other small molecule inhibitors, the this compound dipeptide could potentially modulate protein aggregation through the following pathways:
-
Competitive Binding: The dipeptide could compete with the Asn and Gln residues of the aggregating protein for binding sites, thereby sterically hindering the formation of the critical nucleus for fibrillation.
-
Capping of Fibril Ends: The this compound dipeptide might bind to the ends of growing amyloid fibrils, preventing the addition of further monomers and thus "capping" the fibril growth.
-
Destabilization of Early Oligomers: The dipeptide could interact with early-stage, soluble oligomers, altering their conformation and preventing their conversion into mature, β-sheet-rich fibrils.
-
Induction of Off-Pathway Aggregation: In some cases, small molecules can redirect aggregation towards non-toxic, amorphous aggregates, and the this compound dipeptide could potentially have such an effect.
The following diagram illustrates these hypothetical signaling and interaction pathways.
Experimental Protocols for a Comprehensive Investigation
To elucidate the role of the this compound dipeptide in modulating protein aggregation, a multi-faceted experimental approach is required. Below are detailed protocols for key experiments.
Peptide Synthesis and Preparation
The this compound dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[6][8] Special attention must be paid to the coupling of Asn and Gln residues, as they are prone to side reactions and aggregation during synthesis.[6][9]
Protocol: Solid-Phase Peptide Synthesis of this compound Dipeptide
-
Resin Preparation: Start with a rink amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid.
-
Amino Acid Coupling: Use Fmoc-protected amino acids. For coupling, a combination of a coupling agent like HBTU and a base like DIPEA in DMF is standard. Double coupling may be necessary for Asn and Gln to ensure complete reaction.
-
Deprotection: Remove the Fmoc protecting group with 20% piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the dipeptide using mass spectrometry and analytical HPLC.
In Vitro Aggregation Assays
3.2.1 Thioflavin T (ThT) Fluorescence Assay
This is the gold-standard assay for monitoring the kinetics of amyloid fibril formation.[5][10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the amyloidogenic protein (e.g., Aβ42, α-synuclein) by dissolving the lyophilized peptide in an appropriate solvent (e.g., hexafluoroisopropanol) to ensure it is monomeric, then lyophilize and redissolve in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare various concentrations of the this compound dipeptide in the same buffer as the protein.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, mix the amyloidogenic protein (final concentration typically 10-50 µM), ThT (final concentration 10-20 µM), and the this compound dipeptide at various concentrations. Include a control with no dipeptide.
-
Seal the plate to prevent evaporation.
-
-
Data Acquisition:
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time (t_lag), the apparent growth rate constant (k_app), and the maximum fluorescence intensity (I_max).
-
3.2.2 Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor changes in the secondary structure of the protein during aggregation.[12][13][14]
Protocol:
-
Sample Preparation: Prepare samples of the amyloidogenic protein with and without the this compound dipeptide at different time points of incubation (e.g., 0h, 24h, 48h). The protein concentration should be in the range of 0.1-1 mg/mL. The buffer must be free of components that have high absorbance in the far-UV region.
-
Data Acquisition:
-
Use a CD spectropolarimeter and a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record spectra in the far-UV region (typically 190-260 nm).
-
-
Data Analysis:
-
The transition from a random coil or α-helical structure to a β-sheet structure is indicated by a characteristic change in the CD spectrum, with a minimum around 218 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
-
Morphological Analysis of Aggregates
3.3.1 Atomic Force Microscopy (AFM)
AFM provides high-resolution images of the morphology of protein aggregates.[1][15][16]
Protocol:
-
Sample Preparation: Take aliquots from the aggregation reactions at different time points.
-
Substrate Preparation:
-
Cleave a fresh surface of a mica sheet.
-
Deposit a small volume (e.g., 10 µL) of the sample onto the mica surface and incubate for a few minutes.
-
Gently wash the surface with deionized water to remove unbound protein and salts, then dry under a gentle stream of nitrogen.
-
-
Imaging:
-
Image the surface using an AFM in tapping mode to minimize damage to the soft biological samples.
-
-
Analysis: Analyze the images to determine the size, shape, and distribution of oligomers and fibrils.
The following diagram outlines a typical experimental workflow for studying the effect of the this compound dipeptide on protein aggregation.
Cellular Toxicity Assays
3.4.1 MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.
-
Treatment: Treat the cells with pre-formed aggregates of the amyloidogenic protein, which were generated in the presence or absence of the this compound dipeptide. Include controls of untreated cells and cells treated with the dipeptide alone.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Data Presentation: Examples from Dipeptide Studies
As there is a lack of published quantitative data specifically for the this compound dipeptide, the following tables present hypothetical data based on results from studies of other dipeptides that inhibit protein aggregation, such as Arginine-Arginine (RR).[3] This serves to illustrate the expected format and nature of the results from the proposed experiments.
Table 1: Effect of Dipeptides on Aβ42 Aggregation Kinetics (ThT Assay)
| Dipeptide | Concentration (µM) | Lag Time (t_lag, hours) | Apparent Growth Rate (k_app, h⁻¹) | Max Fluorescence (I_max, a.u.) |
| Control | 0 | 4.2 ± 0.5 | 0.25 ± 0.03 | 100 ± 5 |
| This compound | 50 | Data Not Available | Data Not Available | Data Not Available |
| 100 | Data Not Available | Data Not Available | Data Not Available | |
| Arg-Arg | 50 | 8.1 ± 0.7 | 0.12 ± 0.02 | 65 ± 4 |
| 100 | 15.6 ± 1.2 | 0.05 ± 0.01 | 30 ± 3 |
Data for Arg-Arg is illustrative, based on findings in similar studies.[3]
Table 2: Secondary Structure Analysis of Aβ42 after 48h Incubation (CD Spectroscopy)
| Treatment | β-sheet (%) | α-helix (%) | Random Coil (%) |
| Control | 65 ± 4 | 5 ± 1 | 30 ± 3 |
| + 100 µM this compound | Data Not Available | Data Not Available | Data Not Available |
| + 100 µM Arg-Arg | 25 ± 3 | 8 ± 2 | 67 ± 5 |
Data for Arg-Arg is illustrative, based on findings in similar studies.[3]
Table 3: Cellular Viability of SH-SY5Y Cells Treated with Aβ42 Aggregates (MTT Assay)
| Treatment | Cell Viability (%) |
| Untreated Control | 100 |
| Aβ42 Aggregates | 55 ± 6 |
| Aβ42 Aggregates + 100 µM this compound | Data Not Available |
| Aβ42 Aggregates + 100 µM Arg-Arg | 85 ± 5 |
Data for Arg-Arg is illustrative, based on findings in similar studies.[3]
Conclusion and Future Directions
The this compound dipeptide represents an intriguing yet underexplored candidate for the modulation of protein aggregation. Its constituent amino acids are well-known drivers of amyloidogenesis, suggesting that the dipeptide could interact specifically with aggregation-prone sequences. The experimental framework provided in this guide offers a comprehensive strategy to characterize the effects of the this compound dipeptide on the kinetics, structural evolution, and cellular toxicity of amyloidogenic proteins.
Future research should also explore computational approaches, such as molecular dynamics simulations, to predict the binding modes and affinities of the this compound dipeptide with various amyloidogenic proteins.[3][20] Such studies, in conjunction with the experimental data generated using the protocols outlined here, will be crucial in determining the therapeutic potential of the this compound dipeptide and in guiding the rational design of novel dipeptide-based inhibitors for protein misfolding diseases. Furthermore, studies on related dipeptides like Ala-Gln, which have shown neuroprotective effects in vivo through anti-inflammatory and metabolic pathways, suggest that the therapeutic mechanisms of dipeptides may be multi-faceted and extend beyond direct inhibition of aggregation.[6][17][21] A thorough investigation is warranted to fully unlock the potential of this simple yet potentially powerful biomolecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of protein aggregation and amyloid formation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Analysis for the Rational Design of Anti-Amyloid Beta (Aβ) Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of protein aggregation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation [frontiersin.org]
- 9. Peptide Self-Assembly into Amyloid Fibrils: Unbiased All-Atom Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering Effective Chiral Dipeptides against Aβ(1-42) Aggregation by the Computational Screening Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AI-Guided Dual Strategy for Peptide Inhibitor Design Targeting Structural Polymorphs of α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of protein misfolding and aggregation by small rationally-designed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simulations of Amyloid-Forming Peptides in the Crystal State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Molecular Dynamics Simulations of Amyloid β-Peptide (1-42): Tetramer Formation and Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational modeling of protein mutant stability: analysis and optimization of statistical potentials and structural features reveal insights into prediction model development - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Asn-Gln Dipeptide In Vivo: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The in vivo enzymatic synthesis of the asparaginyl-glutamine (Asn-Gln) dipeptide is a process of significant interest for various applications, including targeted drug delivery and specialized nutrition. This technical guide provides an in-depth overview of the core enzymatic machinery, potential regulatory pathways, and detailed experimental protocols relevant to the study of this compound dipeptide synthesis. While direct in vivo synthesis of this compound has not been extensively documented, this guide consolidates current knowledge on L-amino acid ligases (LALs), the primary enzyme family responsible for dipeptide synthesis, and provides a framework for future research in this area.
Introduction
Dipeptides are increasingly recognized for their therapeutic and physiological potential. The this compound dipeptide, composed of asparagine and glutamine, is of particular interest due to the biological roles of its constituent amino acids in cellular metabolism, nitrogen transport, and stress response. Enzymatic synthesis in vivo offers a highly specific and efficient route to produce such dipeptides, avoiding the harsh conditions and potential side products of chemical synthesis. This guide focuses on the L-amino acid ligase (LAL) family of enzymes as the key catalysts for this biotransformation.
Core Enzymology: L-Amino Acid Ligases (LALs)
The enzymatic synthesis of dipeptides from L-amino acids is primarily catalyzed by L-amino acid ligases (EC 6.3.2.28), a family of ATP-dependent enzymes belonging to the ATP-grasp superfamily. These enzymes facilitate the formation of a peptide bond between two L-amino acids through the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).
Mechanism of Action
LALs employ a two-step reaction mechanism. First, the carboxyl group of the N-terminal amino acid is activated by ATP to form an aminoacyl-adenylate intermediate. Subsequently, the amino group of the C-terminal amino acid performs a nucleophilic attack on the activated carboxyl group, leading to the formation of the dipeptide and the release of AMP and pyrophosphate, or in the case of LALs, ADP and Pi.
Key Enzymes for this compound Synthesis
While an enzyme with absolute specificity for this compound synthesis has not been characterized, several LALs exhibit substrate specificities that suggest their potential for this reaction.
-
Plu1440 from Photorhabdus luminescens : This novel L-amino acid ligase has been identified to synthesize dipeptides with L-asparagine at the N-terminus.[1][2] Its C-terminal substrate specificity has not been exhaustively detailed, but it represents a primary candidate for this compound synthesis.
-
TabS from Pseudomonas syringae : TabS is an LAL with exceptionally broad substrate specificity. It has been shown to accept L-asparagine as an N-terminal substrate and can ligate it to a variety of C-terminal amino acids.[3] Given its promiscuity, it is highly probable that TabS can catalyze the formation of this compound.
-
YwfE from Bacillus subtilis : As the first discovered LAL, YwfE has a broad substrate range, although it shows a preference for smaller amino acids at the N-terminus.[4][5][6] While not its optimal substrate, the synthesis of this compound by YwfE or its engineered variants remains a possibility.
Quantitative Data on L-Amino Acid Ligase Activity
Quantitative kinetic data for the synthesis of this compound is not currently available in the literature. However, the kinetic parameters of various LALs with different substrates provide a valuable reference for the expected enzymatic efficiency.
| Enzyme | N-terminal Substrate | C-terminal Substrate | Km (N-term) (mM) | Km (C-term) (mM) | Km (ATP) (mM) | kcat (s-1) | Reference |
| YwfE | L-Ala | L-Gln | - | - | - | - | [6] |
| TabS | L-Gln | L-Thr | 70.4 ± 2.3 | 2.0 ± 0.4 | 2.5 ± 0.3 | - | [3] |
| LdmS | L-Asp | L-Met | - | - | 0.31 ± 0.02 | 48 ± 1 | [7] |
Note: The table presents a selection of available kinetic data for different LALs to illustrate the range of reported values. A comprehensive list of substrates for enzymes like YwfE is extensive and can be found in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the enzymatic synthesis of this compound dipeptide.
Recombinant Enzyme Expression and Purification
-
Gene Cloning : The gene encoding the LAL of interest (e.g., plu1440) is amplified by PCR and cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Protein Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG to the culture medium.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography : The cleared lysate is loaded onto a Ni-NTA affinity column. After washing with a buffer containing a low concentration of imidazole (B134444), the His-tagged protein is eluted with a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography : For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
L-Amino Acid Ligase Activity Assay
A coupled-enzyme assay can be used to continuously monitor the ATPase activity of the LAL, which is directly proportional to dipeptide synthesis.
-
Reaction Mixture :
-
50 mM Tris-HCl (pH 8.0)
-
100 mM KCl
-
5 mM MgCl₂
-
1 mM Phosphoenolpyruvate
-
400 µM NADH
-
6-10 U/mL Pyruvate kinase
-
9-14 U/mL Lactate dehydrogenase
-
10 mM L-Asparagine
-
10 mM L-Glutamine
-
2.5 mM ATP
-
Purified LAL enzyme (e.g., 25 nM)
-
-
Procedure : The reaction is initiated by the addition of ATP. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically. The rate of ADP formation is calculated from the rate of NADH oxidation.
HPLC Analysis of this compound Dipeptide
High-Performance Liquid Chromatography (HPLC) is used to directly detect and quantify the this compound dipeptide product.
-
Sample Preparation : The enzyme reaction is stopped by the addition of a strong acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to remove the precipitated protein. The supernatant is then filtered.
-
Derivatization (Optional but Recommended for UV/Vis or Fluorescence Detection) :
-
OPA/FMOC Derivatization : Pre-column derivatization with o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines allows for sensitive fluorescence detection.
-
-
HPLC Conditions for Underivatized Dipeptides (LC/MS/MS) :
-
Column : Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B : 0.5% formic acid and 0.3% HFBA in acetonitrile.
-
Gradient : A linear gradient from 0% to 5% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Detection : Tandem Mass Spectrometry (MS/MS) in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the this compound dipeptide.[8]
-
-
Quantification : The concentration of the this compound dipeptide is determined by comparing the peak area to a standard curve generated with a synthetic this compound standard.
In Vivo Regulation of this compound Dipeptide Synthesis
The in vivo regulation of L-amino acid ligase expression and activity is not well understood. However, insights can be drawn from the regulation of related metabolic pathways, such as amino acid biosynthesis.
Transcriptional Regulation
The expression of genes involved in amino acid metabolism is often tightly controlled in response to nutrient availability. For instance, the expression of asparagine synthetase is upregulated during amino acid starvation.[9] It is plausible that the genes encoding LALs are also regulated by transcription factors that sense the intracellular pools of amino acids and ATP. In Bacillus subtilis, the expression of some metabolic genes is controlled by global regulators that respond to nutritional stress and the cellular redox state.[10] Further research is needed to identify specific transcription factors and regulatory elements that control the expression of LAL genes like ywfE.
Post-Translational Regulation
The activity of LALs could potentially be modulated by post-translational modifications, such as phosphorylation or adenylation. These modifications could alter the enzyme's affinity for its substrates or its catalytic rate in response to cellular signals. However, there is currently no direct evidence for the post-translational regulation of LALs.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic synthesis of this compound by L-amino acid ligase.
Caption: A typical experimental workflow for LAL characterization.
Caption: Hypothetical regulatory pathway for LAL gene expression.
Conclusion and Future Directions
The in vivo enzymatic synthesis of the this compound dipeptide holds considerable promise for various biotechnological and pharmaceutical applications. L-amino acid ligases, particularly enzymes like plu1440 and TabS, are strong candidates for catalyzing this reaction. This technical guide provides a comprehensive overview of the current state of knowledge and a practical framework for researchers entering this field.
Future research should focus on:
-
Enzyme Discovery and Characterization : Screening for novel LALs with high specificity and efficiency for this compound synthesis.
-
Protein Engineering : Modifying existing LALs, such as YwfE or plu1440, to enhance their activity and specificity for this compound production.
-
Elucidation of Regulatory Networks : Investigating the in vivo regulation of LAL gene expression and enzyme activity to understand their physiological roles and to optimize their production in engineered host organisms.
-
Metabolic Engineering : Engineering microbial hosts to overproduce this compound by expressing a suitable LAL and optimizing the precursor amino acid supply.
By addressing these research areas, the full potential of in vivo this compound dipeptide synthesis can be realized, paving the way for novel applications in medicine and biotechnology.
References
- 1. Identification and characterization of a novel L-amino acid ligase from Photorhabdus luminescens subsp. laumondii TT01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. l-Amino Acid Ligase from Pseudomonas syringae Producing Tabtoxin Can Be Used for Enzymatic Synthesis of Various Functional Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single mutation alters the substrate specificity of L-amino acid ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ywfE in Bacillus subtilis codes for a novel enzyme, L-amino acid ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an ʟ-amino acid ligase implicated in Staphylococcal sulfur amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem-agilent.com [chem-agilent.com]
- 9. Amino acids as regulators of gene expression: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fermentative metabolism of Bacillus subtilis: physiology and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Asn-Gln Dipeptide: A Technical Guide on its Potential Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct effects of the asparagine-glutamine (Asn-Gln or NQ) dipeptide on global gene expression remain a nascent field of research, the well-documented roles of its constituent amino acids provide a strong foundation for hypothesizing its biological activity. Asparagine and glutamine are critical regulators of cellular metabolism and signaling, notably converging on the mTORC1 pathway, a central controller of cell growth and proliferation. This technical guide synthesizes the current understanding of asparagine and glutamine signaling, presents detailed experimental protocols to investigate the specific effects of the this compound dipeptide, and provides a framework for future research into its potential as a therapeutic modulator of gene expression.
Introduction: The Rationale for Investigating this compound Dipeptides
Dipeptides have gained significant attention in cell culture and therapeutic development due to their enhanced stability and solubility compared to free amino acids. Glutamine, in particular, is unstable in liquid media, degrading into pyroglutamate (B8496135) and ammonia, the latter of which can be toxic to cells. Stabilized dipeptide forms, such as alanyl-glutamine, are commonly used to provide a steady supply of glutamine, thereby improving cell viability and productivity.
The this compound dipeptide is of particular interest due to the synergistic and, at times, independent roles of asparagine and glutamine in cellular signaling. Both amino acids are potent activators of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key signaling hub that integrates nutrient availability with gene expression to control cell growth, proliferation, and metabolism. Understanding how the combined delivery of these two amino acids via a dipeptide influences these pathways is crucial for applications ranging from optimizing biopharmaceutical production to developing novel cancer therapeutics.
At present, there is a notable lack of direct experimental evidence detailing the specific effects of the this compound dipeptide on global gene expression profiles. Therefore, this guide will extrapolate from the known functions of its individual amino acid components to build a framework for investigation.
Signaling Pathways of Asparagine and Glutamine
The primary signaling pathway implicated in the cellular response to asparagine and glutamine is the mTORC1 pathway. Both amino acids have been shown to activate mTORC1, leading to the phosphorylation of downstream targets that ultimately control protein synthesis and other anabolic processes.
Recent studies have revealed that glutamine and asparagine can activate mTORC1 independently of the well-characterized Rag GTPase pathway, which is the primary mechanism for sensing other amino acids like leucine. Instead, Asn and Gln signaling to mTORC1 requires the ADP-ribosylation factor 1 (Arf1) GTPase.[1]
The Arf1-Dependent mTORC1 Activation Pathway
The current model for Asn and Gln signaling to mTORC1 suggests a pathway that is distinct from the canonical leucine-sensing pathway but converges at the lysosome for mTORC1 activation.
Summary of Key Proteins in Asn/Gln Signaling
| Protein | Function | Role in Asn/Gln Signaling |
| mTORC1 | A protein complex that acts as a master regulator of cell growth and metabolism. | Activated by Asn and Gln, leading to downstream signaling that promotes protein synthesis. |
| Arf1 | A small GTPase involved in vesicular trafficking. | Required for the activation of mTORC1 by Asn and Gln, independent of Rag GTPases.[1] |
| S6K1 | A kinase downstream of mTORC1. | Phosphorylated and activated by mTORC1, it promotes protein synthesis by phosphorylating ribosomal protein S6. |
| 4E-BP1 | A translational repressor. | Phosphorylated by mTORC1, which leads to its inactivation and allows for the initiation of translation. |
Potential Effects on Gene Expression
Based on the activation of the mTORC1 pathway, treatment of cells with the this compound dipeptide is hypothesized to lead to significant changes in the expression of genes involved in:
-
Protein Synthesis: Upregulation of genes encoding ribosomal proteins, translation initiation and elongation factors.
-
Cell Cycle and Proliferation: Increased expression of cyclins and other proteins that drive cell cycle progression.
-
Metabolism: Altered expression of genes involved in glycolysis, the TCA cycle, and nucleotide synthesis to support cell growth. Glutamine itself is a key substrate for the TCA cycle.
-
Nutrient Transport: Changes in the expression of amino acid and glucose transporters to facilitate increased nutrient uptake.
Experimental Protocols for Investigating this compound Dipeptide Effects
To elucidate the specific effects of the this compound dipeptide on gene expression, a series of well-controlled experiments are necessary. The following protocols provide a detailed methodology for such an investigation.
Experimental Workflow
References
The Enigmatic Dipeptide: An In-depth Technical Guide to the Natural Occurrence and Biological Significance of Asparaginyl-Glutamine (Asn-Gln)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Asparaginyl-Glutamine (Asn-Gln) is a simple molecule composed of two proteinogenic amino acids, asparagine and glutamine. While the biological roles of its constituent amino acids are extensively studied, the natural occurrence, biosynthesis, and specific physiological functions of the this compound dipeptide remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, direct evidence of this compound's presence in organisms and extrapolates its potential biological significance based on the well-established functions of asparagine, glutamine, and other naturally occurring dipeptides. We provide a comprehensive overview of the analytical methodologies for dipeptide quantification, propose a detailed experimental protocol for the targeted analysis of this compound, and present hypothetical signaling pathways involving this molecule. This document aims to serve as a foundational resource to stimulate further research into this potentially overlooked biomolecule.
Introduction: The Emerging Landscape of Bioactive Dipeptides
Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized as bioactive molecules with diverse physiological roles. From the well-known antioxidant and buffering activities of carnosine (β-alanyl-L-histidine) to the neuroprotective effects of other small peptides, it is evident that these molecules can exert biological functions independent of their constituent amino acids. The dipeptide this compound, formed by the formal condensation of L-glutamine's carboxy group with the amino group of L-asparagine, represents a molecule of significant interest due to the central metabolic roles of both asparagine and glutamine.[1] This guide explores the current knowledge surrounding the natural occurrence of this compound and provides a framework for future investigation.
Natural Occurrence of this compound and Related Dipeptides
Direct evidence for the widespread natural occurrence of the this compound dipeptide is currently scarce. However, a metabolomic investigation of the mushroom Pleurotus ostreatus has reported the presence of Gln-Asn, providing the first direct indication of its existence in a biological system.[2] The study did not provide absolute quantification but demonstrated its detection via LC/MS Q-TOF analysis.
While data for this compound is limited, studies on isomeric and closely related dipeptides offer valuable insights into potential tissue distribution and concentrations. A comprehensive study on murine tissues quantified a panel of 36 dipeptides, including the isomeric dipeptide Asp-Gln (Aspartyl-Glutamine) and the related Ala-Gln (Alanyl-Glutamine).[3][4] These findings suggest that Gln-containing dipeptides are present in various organs with distinct distribution patterns, hinting at specific physiological roles. The concentrations of Asp-Gln and Ala-Gln in different mouse tissues are summarized in Table 1.
Data Presentation
| Dipeptide | Liver (fmol/mg tissue) | Spleen (fmol/mg tissue) | Thymus (fmol/mg tissue) | Muscle (fmol/mg tissue) | Serum (fmol/µL) |
| Asp-Gln | 2402 ± 673 | - | - | - | - |
| Ala-Gln | 11551 ± 2968 | - | - | - | Present |
Table 1: Quantitative data for Asp-Gln and Ala-Gln in various murine tissues.[4][5] - indicates data not reported or below the limit of detection.
Biosynthesis and Degradation of this compound
The specific enzymatic pathways for the biosynthesis and degradation of the this compound dipeptide have not been elucidated. However, we can infer potential mechanisms based on known biochemical reactions.
Hypothetical Biosynthesis
The formation of the peptide bond between asparagine and glutamine could theoretically be catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme or a specific ligase. The biosynthesis of the individual amino acids is well-characterized. Asparagine is synthesized from aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS).[6][7] Glutamine is synthesized from glutamate (B1630785) and ammonia (B1221849) by glutamine synthetase. Given that glutamine is a substrate for asparagine synthesis, it is plausible that under certain cellular conditions, a dedicated enzyme could ligate these two amino acids.
Degradation
The degradation of the this compound dipeptide would likely involve hydrolysis of the peptide bond by peptidases. Dipeptidyl peptidases (DPPs) are a class of exopeptidases that cleave N-terminal dipeptides from polypeptide chains.[8][9][10] The substrate specificity of these enzymes is determined by the amino acid residues at the P1 and P1' positions. While no specific dipeptidase with high affinity for the this compound sequence has been identified, the broad specificity of some DPPs suggests they could potentially cleave this dipeptide. For instance, bacterial dipeptidyl-peptidase 7 has been shown to cleave peptide bonds with Gln at the P1' position.[8]
Another degradation pathway for this compound could be spontaneous, non-enzymatic deamidation of the asparagine or glutamine side chains, especially under conditions of physiological stress.[11] This process, which converts asparagine to aspartic acid or isoaspartic acid, and glutamine to glutamic acid or pyroglutamic acid, is considered a form of molecular aging.[11]
Potential Biological Functions and Signaling Pathways
While no direct signaling role for the this compound dipeptide has been established, the functions of its constituent amino acids suggest several plausible hypotheses.
A Proxy for Cellular Nutrient Status
Both asparagine and glutamine are critical for cell growth and proliferation, serving as nitrogen donors for the synthesis of nucleotides and other amino acids.[12][13] Asparagine, in particular, has been proposed to act as a signal for glutamine sufficiency.[12][13] The intracellular concentration of this compound could, therefore, serve as a more integrated signal of cellular nitrogen and carbon status, potentially influencing key metabolic regulators like the mTOR pathway.
Neuromodulatory Effects
Glutamine is a precursor for the synthesis of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[14] Some studies suggest that glutamine itself can interact with NMDA receptors.[14] Given the structural similarity, it is conceivable that the this compound dipeptide could have neuromodulatory activity, potentially by interacting with glutamate receptors or other neuronal signaling pathways. The dipeptide Ala-Gln has been shown to have neuroprotective effects in a rat model of diabetic retinopathy.[15]
Experimental Protocols for the Detection and Quantification of this compound
The accurate quantification of the this compound dipeptide in biological matrices is crucial for understanding its physiological relevance. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.[3][16]
Sample Preparation
-
Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, a known weight of the frozen tissue is homogenized in an ice-cold extraction buffer (e.g., 80% methanol) to precipitate proteins and extract small molecules.
-
Biofluid Preparation: For biofluids like plasma or serum, proteins are precipitated by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Centrifugation: The homogenate or protein-precipitated sample is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the dipeptides and other small molecules is carefully collected for analysis.
UPLC-MS/MS Analysis without Derivatization
A method employing an ion-pairing agent can be used for the direct analysis of the polar this compound dipeptide.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.0 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.
-
Gradient Elution: A linear gradient from 0% to 5% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) would be used. The specific MRM transitions for this compound would need to be optimized using a pure standard.
UPLC-MS/MS Analysis with Derivatization
Derivatization can improve chromatographic retention and ionization efficiency. The AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) method is a well-established procedure for amino acid and dipeptide analysis.[3]
-
Derivatization: The dried sample extract is reconstituted in a borate (B1201080) buffer, and the AccQ-Tag reagent is added. The reaction is allowed to proceed at an elevated temperature (e.g., 55°C) for a short period (e.g., 10 minutes).
-
UPLC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column for derivatized amino acids (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: An appropriate gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Similar to the underivatized method, a triple quadrupole mass spectrometer in positive ESI mode with MRM would be used. The MRM transitions for the derivatized this compound would need to be determined.
-
Conclusion and Future Directions
The this compound dipeptide represents a molecule at the intersection of key metabolic pathways, yet its natural occurrence and biological functions remain largely unexplored. The limited evidence of its presence in mushrooms, coupled with the significant concentrations of related dipeptides in mammalian tissues, strongly suggests that this compound is a naturally occurring biomolecule that warrants further investigation.
Future research should focus on:
-
Systematic Quantification: Utilizing the sensitive UPLC-MS/MS methods outlined in this guide to systematically screen for and quantify this compound in a wide range of organisms and tissues under different physiological and pathological conditions.
-
Elucidation of Biosynthetic and Degradative Pathways: Identifying the specific enzymes responsible for the synthesis and hydrolysis of this compound will be crucial for understanding its regulation and turnover.
-
Functional Characterization: Investigating the potential signaling roles of this compound, including its effects on metabolic pathways like mTOR, and its potential neuromodulatory activities.
The study of the this compound dipeptide holds the potential to uncover novel biological regulatory mechanisms and may present new opportunities for therapeutic intervention in metabolic and neurological disorders. This guide provides a comprehensive starting point for researchers and drug development professionals to embark on the exploration of this enigmatic dipeptide.
References
- 1. Gln-Asn | C9H16N4O5 | CID 14767397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidases and E3 ligases of N-degron pathways cooperate to regulate protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem-agilent.com [chem-agilent.com]
Methodological & Application
Application Note: Quantification of Asn-Gln Dipeptide in Biological Samples by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Asparagine-Glutamine (Asn-Gln) is comprised of two crucial amino acids involved in a multitude of physiological and pathological processes. Glutamine is a key substrate for nucleotide synthesis and a major metabolic fuel for rapidly dividing cells, including cancer cells. Asparagine is vital for protein synthesis and has been identified as a critical amino acid for cancer cell survival, particularly under glutamine limitation.[1][2] The interplay between glutamine and asparagine metabolism, regulated by asparagine synthetase (ASNS), forms a critical signaling circuit.[1] Given their roles in cellular proliferation and survival, accurately quantifying the this compound dipeptide in biological matrices is essential for advancing research in oncology, metabolic disorders, and drug development.
This application note provides a detailed protocol for the sensitive and reliable quantification of the this compound dipeptide in biological samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The methodology is adapted from established protocols for broad dipeptide profiling.[3][4]
Quantitative Data Summary
While specific quantitative data for the this compound dipeptide is not extensively available in the literature, this section provides representative concentrations of structurally similar glutamine-containing dipeptides (Ala-Gln and Asp-Gln) in various mouse biological samples.[4] These values, obtained by UPLC-MS/MS, can serve as a valuable reference for expected concentration ranges of this compound.
Table 1: Concentration of Gln-Containing Dipeptides in Mouse Tissues (fmol/mg tissue)
| Dipeptide | Liver | Spleen | Muscle |
| Ala-Gln | 11,551 ± 2,968 | 1,123 ± 139 | 234 ± 51 |
| Asp-Gln | 2,402 ± 673 | 456 ± 58 | 112 ± 23 |
Data presented as mean ± standard deviation. Data sourced from Schipper et al., 2021.[4]
Table 2: Concentration of Gln-Containing Dipeptides in Mouse Biofluids
| Dipeptide | Serum (fmol/µL) | Urine (fmol/mg creatinine) |
| Ala-Gln | 15.3 ± 4.5 | 158 ± 34 |
| Asp-Gln | 4.2 ± 1.1 | 45 ± 12 |
Data presented as mean ± standard deviation. Data sourced from Schipper et al., 2021.[4]
Experimental Protocols
This section details the recommended methodology for the quantification of this compound in biological samples.
Sample Preparation (Plasma/Serum)
A robust sample preparation protocol is critical for removing interfering substances and ensuring accurate quantification.
-
Protein Precipitation:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[5]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Derivatization (AccQ-Tag™ Method):
-
This method enhances chromatographic retention and ionization efficiency.[3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 20 µL of 20 mM hydrochloric acid.
-
Add 60 µL of AccQ-Tag™ Ultra borate (B1201080) buffer and vortex.
-
Add 20 µL of AccQ-Tag™ Ultra reagent (dissolved in acetonitrile), vortex immediately, and incubate at 55°C for 10 minutes.
-
-
Final Preparation:
-
The derivatized sample is now ready for UPLC-MS/MS analysis. Transfer the sample to an appropriate autosampler vial.
-
UPLC-MS/MS Analysis
This protocol utilizes a UPLC system for separation coupled to a triple quadrupole mass spectrometer for detection.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 2.0 5.5 20.0 7.0 95.0 8.0 95.0 8.1 2.0 | 10.0 | 2.0 |
-
Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: Predicted MRM Transitions for Derivatized this compound Dipeptide
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Collision Energy (eV) |
| This compound (AccQ-Tag) | 431.2 | 171.1 (AccQ-Tag fragment) | 0.05 | 20 |
| This compound (AccQ-Tag) | 431.2 | Predicted Fragment 1 | 0.05 | To be optimized |
| This compound (AccQ-Tag) | 431.2 | Predicted Fragment 2 | 0.05 | To be optimized |
| Internal Standard | To be determined | To be determined | 0.05 | To be optimized |
Note: The precursor ion for the AccQ-Tag derivatized this compound (MW 260.25) is calculated as [M+H]+ where M is the mass of the dipeptide plus the mass of the AccQ-Tag (170.1). Product ions other than the common 171.1 fragment need to be determined empirically by infusing a standard of the derivatized dipeptide and optimizing collision energy.
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Amide Signaling Circuit
Caption: The Amide Signaling Circuit.
References
- 1. Gln-Asn | C9H16N4O5 | CID 14767397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography-tandem mass spectrometry assay for detection and quantitation of the dipeptide Gly-Gln in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Asn-Gln Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparagine-Glutamine (Asn-Gln) dipeptide is a fundamental component in various biological and pharmaceutical research areas. Accurate and reliable quantification of this dipeptide is crucial for process monitoring in drug development, quality control of synthetic peptides, and metabolic studies. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for the separation, quantification, and purification of peptides.[1][2] This application note provides a detailed protocol for the analysis of this compound dipeptide using RP-HPLC.
The separation of peptides by RP-HPLC is primarily based on their hydrophobicity.[1][2] The use of a stationary phase with non-polar characteristics (e.g., C8 or C18) and a polar mobile phase allows for the retention and subsequent elution of peptides based on their interaction with the stationary phase. Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution by forming ion pairs with the charged groups of the dipeptide.[1][3]
Experimental Protocols
This section details the methodology for the HPLC analysis of this compound dipeptide, covering sample preparation, mobile phase preparation, and the chromatographic conditions.
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results.
-
Standard Solution: Prepare a stock solution of this compound dipeptide in a suitable solvent, such as HPLC-grade water or a low concentration of the initial mobile phase. A typical concentration for a stock solution is 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations that will encompass the expected concentration of the samples.
-
Sample Dilution: Dilute the unknown samples to fall within the range of the calibration curve.
-
Filtration: Prior to injection, filter all standards and samples through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]
Mobile Phase Preparation
The mobile phase composition is a critical factor in achieving optimal separation.
-
Mobile Phase A (Aqueous): Typically consists of HPLC-grade water with an ion-pairing agent. A common composition is 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[3]
-
Mobile Phase B (Organic): Typically consists of an organic solvent with the same concentration of the ion-pairing agent as Mobile Phase A. A common composition is 0.1% (v/v) TFA in acetonitrile (B52724) (ACN).[3]
-
Degassing: It is essential to degas both mobile phases before use to prevent the formation of bubbles in the HPLC system, which can interfere with the analysis. This can be achieved by sonication, vacuum filtration, or helium sparging.
HPLC Instrumentation and Conditions
The following table summarizes the typical HPLC conditions for the analysis of this compound dipeptide. These parameters may require optimization depending on the specific HPLC system and column used.
| Parameter | Typical Value / Range | Notes |
| HPLC System | Any standard HPLC or UPLC system | A system with a binary or quaternary pump is suitable. |
| Column | C18 or C8 reversed-phase column | C18 columns generally provide greater retention for polar dipeptides.[1] Common dimensions: 4.6 mm x 150 mm or 4.6 mm x 250 mm, 3.5-5 µm particle size. |
| Mobile Phase A | 0.1% TFA in Water | The ion-pairing agent improves peak shape.[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations.[3] |
| Gradient | Linear gradient from low to high %B | A shallow gradient (e.g., 1% B per minute) is often used for peptide analysis to achieve good resolution.[5] An example gradient could be 5-50% B over 30 minutes. |
| Flow Rate | 0.5 - 1.5 mL/min | The flow rate should be optimized for the column dimensions. |
| Column Temperature | 25 - 40 °C | Maintaining a constant temperature improves reproducibility. |
| Injection Volume | 5 - 20 µL | Should be consistent for all standards and samples. |
| Detection | UV at 210-220 nm | The peptide bond absorbs strongly in this UV range. |
Data Presentation
The quantitative analysis of this compound dipeptide is performed by constructing a calibration curve from the peak areas of the calibration standards. The concentration of the dipeptide in unknown samples is then determined by interpolating their peak areas on the calibration curve.
Table 1: Example Calibration Data for this compound Dipeptide Analysis
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 250 | 3,750,000 |
Note: The data presented in this table is for illustrative purposes only. Actual peak areas will vary depending on the instrument and experimental conditions.
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound dipeptide.
Caption: Workflow for this compound dipeptide analysis using HPLC.
Method Development and Optimization
For optimal results, a systematic approach to method development is recommended.[1] Key parameters to consider for optimization include:
-
Stationary Phase: While C18 is a common starting point, C8 columns can be beneficial for more hydrophobic peptides.[1]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention time and selectivity of peptides.[5]
-
Gradient Slope: Adjusting the gradient slope can improve the resolution between the dipeptide and any impurities.[5] A shallower gradient generally leads to better separation.
-
Ion-Pairing Reagent: While TFA is widely used, other ion-pairing reagents can be explored to alter selectivity.
By following this protocol and considering the optimization strategies, researchers can develop a robust and reliable HPLC method for the analysis of this compound dipeptide.
References
Mass Spectrometry of Asn-Gln Dipeptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparagine (Asn) and Glutamine (Gln) are polar, uncharged amino acids that play crucial roles in various biological processes.[1] The dipeptide Asn-Gln, formed by the condensation of L-glutamine and L-asparagine, is a subject of interest in proteomics and drug development due to its susceptibility to deamidation, a non-enzymatic post-translational modification.[2][3] This deamidation, the loss of an ammonia (B1221849) group from the side chain, can alter the structure and function of peptides and proteins, impacting their stability and biological activity.[4][5] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for characterizing the this compound dipeptide and its modifications.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometric analysis of the this compound dipeptide, intended for researchers in academia and the pharmaceutical industry.
Applications
-
Proteomics and Protein Characterization: Understanding the fragmentation of this compound is fundamental for accurate peptide sequencing and protein identification using bottom-up proteomics approaches.[6][8]
-
Pharmaceutical Stability Testing: Deamidation of Asn and Gln residues is a common degradation pathway for therapeutic proteins.[4] Monitoring the deamidation of this compound containing peptides is crucial for assessing the stability and shelf-life of protein-based drugs.
-
Biomarker Discovery: Altered levels of dipeptides and their modified forms in biological fluids can serve as potential biomarkers for various diseases.[9][10]
-
Drug Development: Dipeptides themselves are being explored as potential therapeutic agents, and understanding their metabolic fate, including fragmentation, is essential for their development.[11]
Experimental Protocol: Tandem Mass Spectrometry of this compound Dipeptide
This protocol outlines a general procedure for the analysis of this compound dipeptide using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
3.1. Materials and Reagents
-
This compound dipeptide standard (MW: 260.25 g/mol )[12]
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), mass spectrometry grade
-
Eppendorf tubes
-
Autosampler vials
3.2. Sample Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of this compound dipeptide in 1 mL of HPLC-grade water to prepare a stock solution.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid to achieve a final concentration of 10 µg/mL.
-
Sample for Injection: Transfer the working solution to an autosampler vial for LC-MS/MS analysis.
3.3. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the dipeptide from potential contaminants.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the dipeptide. For example:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3.4. Mass Spectrometry Parameters
-
Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole-time-of-flight (Q-TOF) or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for peptides as they readily accept protons.[13]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
MS Scan Range: m/z 50-500 for the full scan (MS1).
-
MS/MS Analysis:
-
Select the protonated molecular ion [M+H]⁺ of this compound (m/z 261.12) as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to obtain a comprehensive fragmentation pattern.
-
Product Ion Scan Range: m/z 50-270.
-
Data Presentation: Expected Fragmentation of this compound
The primary fragmentation pathway for protonated Asn- and Gln-containing peptides under CID conditions is deamidation, which involves the neutral loss of ammonia (NH₃).[2][3] Other characteristic fragment ions include b- and y-type ions resulting from the cleavage of the peptide bond.
Table 1: Theoretical m/z values for the protonated this compound dipeptide and its major fragment ions.
| Ion Type | Sequence | Chemical Formula | Monoisotopic Mass (Da) | m/z |
| [M+H]⁺ | This compound | C₉H₁₇N₄O₅⁺ | 261.1199 | 261.12 |
| [M+H-NH₃]⁺ | This compound (deamidated) | C₉H₁₄N₃O₅⁺ | 244.0933 | 244.09 |
| [M+H-2NH₃]⁺ | This compound (double deamidated) | C₉H₁₁N₂O₅⁺ | 227.0668 | 227.07 |
| b₁ | Asn | C₄H₇N₂O₂⁺ | 115.0508 | 115.05 |
| b₁-NH₃ | Asn (deamidated) | C₄H₄NO₂⁺ | 98.0242 | 98.02 |
| y₁ | Gln | C₅H₉N₂O₂⁺ | 129.0664 | 129.07 |
| y₁-NH₃ | Gln (deamidated) | C₅H₆NO₂⁺ | 112.0399 | 112.04 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Visualizations
Caption: Fragmentation pathway of the this compound dipeptide.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computing the Differences between Asn-X and Gln-X Deamidation and Their Impact on Pharmaceutical and Physiological Proteins: A Theoretical Investigation Using Model Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles | MDPI [mdpi.com]
- 10. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Technologies for Dipeptide Drugs Design and their Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gln-Asn | C9H16N4O5 | CID 14767397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Enhancing Cell Culture Performance with Asn-Gln Dipeptide Supplementation
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-glutamine is an essential amino acid in cell culture, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids.[1][2][3] However, its utility is hampered by its inherent instability in liquid media, where it spontaneously degrades into pyroglutamic acid and ammonia (B1221849).[1][4] This degradation leads to the depletion of a critical nutrient and the accumulation of toxic ammonia, which can impair cell growth, reduce viability, and negatively affect protein production and quality.[1][4] Similarly, L-asparagine, another crucial amino acid, is also prone to deamidation, which contributes to ammonia accumulation.[5]
To overcome these limitations, stabilized dipeptides have been introduced as a superior alternative. This document describes the application and protocols for using a novel Asn-Gln (Asparagine-Glutamine) dipeptide as a cell culture supplement. By linking asparagine and glutamine via a peptide bond, this dipeptide offers significantly enhanced stability, ensuring a consistent and controlled release of the individual amino acids to meet the metabolic demands of the cells. This leads to a healthier, more productive, and more consistent cell culture environment.
Features and Benefits
-
Enhanced Stability: The peptide bond protects the labile amino groups of glutamine and asparagine from spontaneous degradation in liquid media.[5]
-
Reduced Ammonia Accumulation: By preventing degradation, the dipeptide significantly lowers the accumulation of toxic ammonia, leading to a healthier culture environment.[1][6]
-
Sustained Nutrient Availability: this compound is taken up by cells and intracellularly cleaved by peptidases, ensuring a controlled, on-demand release of asparagine and glutamine.[1][4]
-
Improved Cell Performance: A stable supply of key nutrients and a low-ammonia environment support higher viable cell densities (VCD), extended culture duration, and increased protein yields.[1][6]
-
Process Consistency: Eliminates the need for frequent L-glutamine additions, simplifying feed strategies and improving batch-to-batch reproducibility.
Applications
The use of this compound dipeptide is beneficial for a wide range of applications, including:
-
Large-scale production of monoclonal antibodies (mAbs) and other recombinant proteins in CHO, HEK293, and other mammalian cell lines.
-
High-density perfusion and fed-batch cultures.
-
Development of cell-based therapies and regenerative medicine.
-
Vaccine manufacturing.
-
Metabolic studies where precise control of amino acid concentrations is required.
Experimental Data
While specific quantitative data for the this compound dipeptide is not widely published, the following tables present representative data for other stabilized glutamine dipeptides (e.g., L-alanyl-L-glutamine) compared to standard L-glutamine. This data illustrates the expected performance benefits of using a stabilized dipeptide source.
Table 1: Stability of L-Glutamine vs. Stabilized Dipeptide
This table demonstrates the degradation of L-glutamine and the corresponding increase in ammonia concentration when stored in culture medium at 37°C over 30 days, a problem mitigated by the use of a stable dipeptide.[6]
| Time (Days) | L-Glutamine Remaining (%) | Ammonia from L-Glutamine (mM) | Dipeptide Remaining (%) | Ammonia from Dipeptide (mM) |
| 0 | 100% | 0.5 | 100% | 0.5 |
| 10 | ~75% | ~1.5 | ~100% | ~0.5 |
| 20 | ~50% | ~2.5 | ~100% | ~0.5 |
| 30 | ~30% | ~3.5 | ~98% | ~0.6 |
| Data is illustrative and based on typical degradation profiles reported for L-alanyl-L-glutamine.[4][6] |
Table 2: Impact on CHO Cell Culture Performance
This table summarizes the typical improvements observed in a fed-batch CHO cell culture when L-glutamine is replaced with a stabilized dipeptide.
| Parameter | Standard L-Glutamine | Stabilized Dipeptide (e.g., Ala-Gln) | Expected Benefit for this compound |
| Peak Viable Cell Density (x10⁶ cells/mL) | 10 - 15 | 15 - 20+ | Increased VCD |
| Culture Duration (Days) | 12 - 14 | 16 - 20 | Extended Culture Longevity |
| Peak Ammonia (mM) | 8 - 12 | 3 - 5 | Reduced Cytotoxicity |
| Recombinant Protein Titer (g/L) | 1.5 - 2.0 | 2.5 - 3.5+ | Enhanced Productivity |
| Values are representative and can vary significantly based on the cell line, process, and media formulation.[6] |
Mechanism of Action & Signaling
The this compound dipeptide is transported into the cell primarily through peptide transporters.[7][8] Once inside the cytoplasm, it is efficiently hydrolyzed by intracellular peptidases into its constituent amino acids: L-asparagine and L-glutamine. These free amino acids then enter their respective metabolic pathways. Glutamine is a key anaplerotic substrate for the TCA cycle and a nitrogen donor for nucleotide synthesis.[9][10] Both amino acids are crucial for protein synthesis and support cell growth and proliferation, partly through the activation of the mTOR signaling pathway, a central regulator of anabolic metabolism.[1][11]
Experimental Protocols
The following protocols provide a framework for evaluating the effect of this compound dipeptide supplementation on cell culture performance.
Protocol 1: General Workflow for Evaluating this compound Dipeptide
This workflow outlines the key steps for comparing the performance of this compound dipeptide against standard L-glutamine.
Protocol 2: Cell Viability and Density using Trypan Blue Exclusion
This assay distinguishes between viable cells, which exclude the dye, and non-viable cells, which have compromised membranes and stain blue.[12][13][14]
Materials:
-
Cell culture suspension
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Transfer a representative aliquot of the cell suspension from the culture vessel to a microcentrifuge tube.
-
Prepare a 1:1 dilution of the cell suspension with the 0.4% Trypan Blue solution (e.g., mix 20 µL of cells with 20 µL of Trypan Blue).[14] Mix gently.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to toxicity in viable cells.[14][15]
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Using a microscope at low magnification, count the number of live (clear, unstained) and dead (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculations:
Protocol 3: Cell Proliferation using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.[16][17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[16][17][18]
Materials:
-
Cells cultured in a 96-well plate
-
Culture medium (serum-free for the assay step)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
After the desired treatment period with the dipeptide, carefully remove the culture medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[19]
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[18][19]
-
Read the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630-690 nm can be used to subtract background.[18]
Protocol 4: Recombinant Protein Quantification by Sandwich ELISA
This protocol provides a general method for quantifying the concentration of a secreted recombinant protein (e.g., an antibody) in the cell culture supernatant.[20][21][22]
Materials:
-
ELISA plate pre-coated with a capture antibody specific to the target protein.
-
Cell culture supernatant samples and purified protein standards.
-
Detection antibody (biotinylated).
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Standard & Sample Preparation: Prepare a standard curve by performing serial dilutions of the purified protein standard (e.g., from 1000 pg/mL to 0 pg/mL).[23] Dilute cell culture supernatant samples to fall within the range of the standard curve.
-
Binding: Add 100 µL of standards and samples to the appropriate wells of the coated plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash 3-4 times with Wash Buffer.
-
Detection: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Conjugate Addition: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes in the dark until a blue color develops.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the curve to calculate the concentration of the target protein in the samples.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance [bioprocessonline.com]
- 3. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.elewa.org [m.elewa.org]
- 9. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 12. revvity.com [revvity.com]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 21. ELISA Protocol [protocols.io]
- 22. Protein assay ELISA [qiagen.com]
- 23. Guidelines for Preparing ELISA Standards - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocols for 15N Labeling Using Asn-Gln Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a cornerstone technique in modern biological and pharmaceutical research, enabling the detailed study of protein structure, dynamics, and function. Nitrogen-15 (15N) is a non-radioactive, heavy isotope of nitrogen that can be incorporated into proteins and other biomolecules, allowing for their detection and analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While traditional 15N labeling methods often utilize ammonium (B1175870) salts or individual amino acids as the nitrogen source, the use of isotopically labeled dipeptides, such as Asparagine-Glutamine (Asn-Gln), presents a novel and potentially advantageous approach.
These application notes provide a comprehensive overview of the theoretical and practical aspects of using 15N-labeled this compound dipeptide in labeling experiments. We present detailed protocols, data interpretation guidelines, and a summary of the potential benefits of this methodology.
Advantages of Using this compound Dipeptide for 15N Labeling
The use of dipeptides as a source of labeled amino acids offers several potential advantages over traditional methods:
-
Improved Stability: Dipeptides, such as L-alanyl-L-glutamine, have demonstrated greater stability in cell culture media compared to free amino acids like glutamine, which can degrade over time, leading to the accumulation of toxic byproducts like ammonia.[1][2][3] This enhanced stability can lead to more consistent and reproducible labeling results.
-
Reduced Isotope Scrambling: By providing a direct source of Asn and Gln, the use of an this compound dipeptide may help to minimize isotope scrambling, which is the undesired incorporation of the 15N label into other amino acids through metabolic pathways. This can lead to cleaner and more easily interpretable NMR and MS spectra.
-
Targeted Labeling: This method allows for the selective labeling of asparagine and glutamine residues, which can be particularly useful for studying the roles of these specific amino acids in protein structure and function. The side-chain amide groups of asparagine and glutamine are crucial for stabilizing protein structures and participating in interactions.[4]
-
Efficient Uptake: Escherichia coli, a commonly used host for recombinant protein expression, possesses efficient dipeptide transport systems, such as the dipeptide permease (Dpp), which can actively transport dipeptides into the cell.[4][5]
Data Presentation
The following tables summarize key quantitative data related to 15N labeling of asparagine and glutamine.
Table 1: Labeling Efficiency of Asn and Gln Side-Chains with 15N
| Labeling Strategy | Protein | Expression System | 15N Source | Labeling Efficiency (%) | Reference |
| Selective Asn side-chain labeling | PpiB | E. coli | 15NH4Cl, unlabeled amino acids except Asn | Up to 98% for Asn side-chains | |
| Simultaneous Asn and Gln side-chain labeling | PpiB | E. coli | 15NH4Cl, unlabeled amino acids except Asn and Gln | Up to 70% for both Asn and Gln side-chains | [4] |
Table 2: Mass Spectrometry Detection Limits for 15N-Labeled Asn and Gln
| Amino Acid | Analytical Method | Detection Limit (3 SD) for 15N Label | Reference |
| Glutamine (Gln) | Ion-pair chromatography-mass spectrometry | 0.7% | [6] |
| Asparagine (Asn) | Ion-pair chromatography-mass spectrometry | 1.0% | [6] |
Experimental Protocols
The following protocols provide a framework for utilizing 15N-labeled this compound dipeptide for protein labeling in E. coli.
Protocol 1: Expression and 15N Labeling of a Target Protein in E. coli using this compound Dipeptide
Objective: To produce a recombinant protein with 15N-labeled asparagine and glutamine residues using a 15N-labeled this compound dipeptide.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium components.
-
15N-labeled this compound dipeptide (custom synthesis or commercially available).
-
Unlabeled amino acid stocks.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain. Incubate overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium (containing all necessary salts and a carbon source like glucose, but no nitrogen source) with the overnight starter culture. Add all unlabeled amino acids to the medium, excluding asparagine and glutamine.
-
Addition of Labeled Dipeptide: Add the 15N-labeled this compound dipeptide to the M9 medium to a final concentration that supports optimal growth and labeling. This concentration may need to be empirically determined but a starting point of 1-2 g/L can be considered.
-
Cell Growth: Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For improved protein folding, consider reducing the temperature to 18-25°C for overnight expression.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Protocol 2: Analysis of 15N Incorporation by Mass Spectrometry
Objective: To confirm the incorporation of 15N into the purified protein.
Materials:
-
Purified 15N-labeled protein.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium bicarbonate buffer.
-
Formic acid.
-
C18 desalting column.
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: Denature the protein sample in a buffer containing urea (B33335) or guanidinium (B1211019) chloride. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with IAA.
-
Tryptic Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.
-
Peptide Desalting: Acidify the peptide solution with formic acid and desalt using a C18 column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acquire data in a data-dependent acquisition mode.
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database. The software will identify peptides and determine the mass shift corresponding to the incorporation of 15N atoms.
Visualizations
Signaling and Metabolic Pathway
Caption: Uptake and metabolism of 15N-Asn-Gln dipeptide for protein labeling.
Experimental Workflow
Caption: Workflow for 15N labeling using this compound dipeptide.
Conclusion
The use of 15N-labeled this compound dipeptide for stable isotope labeling offers a promising alternative to conventional methods. The potential for improved stability, reduced isotope scrambling, and targeted labeling makes this approach particularly attractive for detailed structural and functional studies of proteins where asparagine and glutamine residues play a critical role. While further research is needed to fully optimize and validate this technique for a wide range of applications, the protocols and information provided herein offer a solid foundation for researchers to begin exploring the benefits of dipeptide-based labeling in their own work.
References
- 1. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. The dipeptide permease of Escherichia coli closely resembles other bacterial transport systems and shows growth-phase-dependent expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 6. Direct analysis of 15N-label in amino and amide groups of glutamine and asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asn-Gln Dipeptide Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical stability of peptides is a critical quality attribute in the development of peptide-based therapeutics and research tools. The dipeptide Asparaginyl-Glutamine (Asn-Gln) is susceptible to specific degradation pathways that can impact its biological activity, safety, and shelf-life. The primary degradation route for peptides containing asparagine (Asn) and glutamine (Gln) residues is deamidation, a non-enzymatic reaction that converts the neutral side-chain amides to charged carboxylic acids.[1][2] This process can lead to the formation of aspartic acid (Asp), isoaspartic acid (isoAsp), glutamic acid (Glu), and pyroglutamic acid, potentially altering the peptide's structure and function.[2]
These application notes provide detailed protocols for conducting forced degradation studies to assess the stability of the this compound dipeptide under various stress conditions, including thermal, pH-mediated, and oxidative stress. Furthermore, a validated stability-indicating analytical method using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is outlined for the accurate quantification of the intact dipeptide and its primary degradation products.
Key Degradation Pathways
The principal chemical instability of the this compound dipeptide involves the deamidation of the Asn and Gln residues.
-
Asparagine (Asn) Deamidation: The side chain of Asn can undergo intramolecular cyclization to form a five-membered succinimide (B58015) intermediate. This intermediate is then susceptible to hydrolysis, yielding a mixture of L-aspartyl-Gln (L-Asp-Gln) and L-isoaspartyl-Gln (L-isoAsp-Gln).[2]
-
Glutamine (Gln) Deamidation: The Gln residue can deamidate through direct hydrolysis of the side chain amide to form glutamyl-Gln (Glu-Gln). Alternatively, the N-terminal Gln can cyclize to form a pyroglutamyl (pGlu) residue, particularly under acidic conditions.
Understanding these pathways is crucial for designing appropriate stability studies and interpreting the resulting data.
Caption: Major degradation pathways of the this compound dipeptide.
Experimental Protocols
A comprehensive assessment of this compound dipeptide stability involves subjecting the molecule to a range of stress conditions and analyzing the degradation profile over time.
Forced Degradation (Stress) Studies
Forced degradation studies are designed to accelerate the degradation of the dipeptide to identify potential degradation products and pathways.[3]
a) Materials:
-
This compound dipeptide (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Water, HPLC grade
-
Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
b) General Procedure for Sample Preparation:
-
Prepare a stock solution of this compound dipeptide in HPLC grade water at a concentration of 1 mg/mL.
-
For each stress condition, aliquot the stock solution into separate vials.
c) Thermal Stability Protocol:
-
Incubate vials of the this compound solution at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot from each temperature condition.
-
Quench the degradation by cooling the sample to 4°C if necessary.
-
Dilute the sample to a suitable concentration with mobile phase A and analyze by LC-MS/MS.
d) pH Stability Protocol:
-
Acidic Conditions: Add an equal volume of 0.1 M HCl to the this compound stock solution to achieve a final HCl concentration of 0.05 M. Incubate at 40°C.
-
Neutral Conditions: Dilute the this compound stock solution with PBS (pH 7.4). Incubate at 40°C.
-
Basic Conditions: Add an equal volume of 0.1 M NaOH to the this compound stock solution to achieve a final NaOH concentration of 0.05 M. Incubate at 40°C.
-
At specified time points, withdraw aliquots, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute the samples and analyze by LC-MS/MS.
e) Oxidative Stability Protocol:
-
Add an equal volume of 3% H₂O₂ to the this compound stock solution to achieve a final H₂O₂ concentration of 1.5%.
-
Incubate the solution at room temperature (25°C) and protect it from light.
-
At specified time points, withdraw an aliquot.
-
Quench the oxidation by adding a suitable quenching agent, such as sodium bisulfite, if necessary.
-
Dilute the sample and analyze by LC-MS/MS.
Caption: Experimental workflow for this compound dipeptide stability testing.
Analytical Method: Stability-Indicating LC-MS/MS
A robust analytical method is essential to separate and quantify the intact this compound dipeptide from its degradation products.
a) Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a temperature-controlled autosampler and column compartment.
-
Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.
b) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the polar dipeptide and its degradants.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient should be optimized to resolve the closely eluting isomers. For example:
-
0-2 min: 2% B
-
2-15 min: 2-20% B
-
15-17 min: 20-95% B
-
17-19 min: 95% B
-
19-20 min: 95-2% B
-
20-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
c) Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions (Example):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Asp-Gln / isoAsp-Gln: Precursor ion (m/z) -> Product ion (m/z)
-
Asn-Glu: Precursor ion (m/z) -> Product ion (m/z)
-
Specific m/z values need to be determined by direct infusion of standards.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Thermal Stability of this compound Dipeptide (1 mg/mL)
| Time (hours) | % Remaining this compound (4°C) | % Remaining this compound (25°C) | % Remaining this compound (40°C) | % Remaining this compound (60°C) |
| 0 | 100 | 100 | 100 | 100 |
| 24 | 99.8 | 98.5 | 92.1 | 75.3 |
| 48 | 99.5 | 96.8 | 85.4 | 56.8 |
| 72 | 99.2 | 95.1 | 78.9 | 42.1 |
| 96 | 99.0 | 93.5 | 72.5 | 31.5 |
| 168 | 98.1 | 88.2 | 58.3 | 15.2 |
Table 2: pH Stability of this compound Dipeptide at 40°C
| Time (hours) | % Remaining this compound (0.05 M HCl) | % Remaining this compound (pH 7.4) | % Remaining this compound (0.05 M NaOH) |
| 0 | 100 | 100 | 100 |
| 24 | 95.2 | 92.1 | 80.5 |
| 48 | 90.7 | 85.4 | 65.1 |
| 72 | 86.4 | 78.9 | 52.3 |
| 96 | 82.3 | 72.5 | 41.8 |
| 168 | 71.5 | 58.3 | 25.6 |
Table 3: Oxidative Stability of this compound Dipeptide in 1.5% H₂O₂ at 25°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 1 | 97.3 |
| 2 | 95.1 |
| 4 | 91.8 |
| 8 | 85.4 |
| 24 | 70.2 |
Conclusion
The protocols described in these application notes provide a robust framework for assessing the stability of the this compound dipeptide. By systematically evaluating the impact of temperature, pH, and oxidative stress, researchers and drug development professionals can gain a comprehensive understanding of the degradation profile of this dipeptide. The use of a stability-indicating LC-MS/MS method ensures accurate quantification of the parent peptide and its degradation products, which is essential for determining shelf-life, defining storage conditions, and ensuring the quality and efficacy of products containing the this compound dipeptide.
References
In Vivo Administration of Asn-Gln Dipeptide: Application Notes and Protocols
Disclaimer: As of the latest literature review, there is a notable absence of published in vivo studies specifically investigating the administration of the Asn-Gln (asparaginyl-glutamine) dipeptide in animal models. Therefore, the following application notes and protocols are based on the extensive research available for the closely related and well-characterized dipeptide, L-alanyl-L-glutamine (Ala-Gln) . This information is provided as a comparative reference and a foundational guide for researchers interested in exploring the in vivo effects of glutamine-containing dipeptides. It is critical to note that the biological and pharmacokinetic properties of this compound may differ from those of Ala-Gln.
Application Notes: L-Alanyl-L-Glutamine (Ala-Gln) as a Model for Dipeptide Administration
L-glutamine is a conditionally essential amino acid crucial for numerous physiological processes, including gut health, immune function, and nitrogen balance.[1][2] However, its poor stability and low solubility in aqueous solutions limit its direct use in parenteral and enteral nutrition.[1][3][4][5] Glutamine-containing dipeptides, such as L-alanyl-L-glutamine (Ala-Gln), have been developed to overcome these limitations.[1][3][4][5] Ala-Gln is highly soluble and stable, and it is efficiently hydrolyzed in vivo to release free glutamine and alanine (B10760859).[2][3]
Key Applications in Animal Models:
-
Gastrointestinal Integrity: Ala-Gln has been shown to promote enterocyte proliferation, maintain gut barrier function, and protect against intestinal injury in various animal models.[3][6]
-
Immune Modulation: As a precursor to glutamine, Ala-Gln supports the function of rapidly dividing immune cells and can modulate inflammatory responses.
-
Nutritional Support in Catabolic States: In models of critical illness, surgery, or trauma, Ala-Gln administration helps to preserve the body's glutamine pool, improve nitrogen balance, and support metabolic function.[2]
-
Neuroprotection: Recent studies suggest a potential role for Ala-Gln in ameliorating neurodegeneration in models of diabetic retinopathy by reducing inflammation and enhancing glucose metabolism.[7][8]
Pharmacokinetics:
Following intravenous administration in humans, Ala-Gln is rapidly cleared from the plasma with a half-life of approximately 3.8 minutes.[9] It is hydrolyzed by peptidases in the bloodstream and various tissues, leading to an equimolar increase in plasma concentrations of alanine and glutamine.[9] When administered orally, dipeptides like Ala-Gln can be absorbed intact by peptide transporters in the small intestine, which can be more efficient than the absorption of free amino acids.[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies on glutamine dipeptides. Note that specific data for this compound is not available.
Table 1: Physicochemical and Pharmacokinetic Properties of Glutamine and its Dipeptides
| Parameter | L-Glutamine (Free Form) | L-Alanyl-L-Glutamine (Ala-Gln) | L-Glycyl-L-Glutamine (Gly-Gln) |
| Molar Mass | 146.14 g/mol | 217.22 g/mol | 203.20 g/mol |
| Solubility in Water | ~36 g/L (at 20°C) | ~586 g/L (at 25°C) | 154 g/L (at 20°C) |
| Aqueous Stability | Unstable, degrades rapidly | More stable than Gly-Gln | Less stable than Ala-Gln |
| Plasma Half-life | Not applicable | ~3.8 minutes | ~3.4 minutes (inferred) |
Table 2: Effects of Ala-Gln on Postoperative Nitrogen Balance in Humans
| Study Group | Cumulative Nitrogen Balance (g) | p-value |
| Ala-Gln Supplemented | +8.35 (Weighted Mean Difference) | 0.002 |
| Control (Isonitrogenous) | Lower than supplemented group |
Data from a meta-analysis of randomized controlled trials in patients undergoing abdominal surgery.[11]
Experimental Protocols
The following are generalized protocols for the in vivo administration of Ala-Gln in animal models. These should be adapted based on the specific research question, animal model, and institutional guidelines.
Protocol 1: Intravenous Administration of Ala-Gln in a Rat Model of Sepsis
-
Animal Model: Male Wistar rats (250-300g). Sepsis induced by cecal ligation and puncture (CLP).
-
Dipeptide Preparation: Prepare a sterile solution of Ala-Gln in 0.9% saline at the desired concentration (e.g., 20% w/v).
-
Administration:
-
Immediately following the CLP procedure, administer the Ala-Gln solution via a tail vein catheter.
-
A typical dose is 0.5 g/kg body weight, administered as a slow bolus over 5 minutes.
-
The control group should receive an isonitrogenous and isocaloric solution of free amino acids or saline.
-
-
Monitoring and Sample Collection:
-
Monitor animal vital signs and clinical signs of sepsis.
-
Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24 hours) to measure plasma glutamine and alanine concentrations, as well as inflammatory markers (e.g., TNF-α, IL-6).
-
At the end of the experiment, euthanize the animals and collect tissue samples (e.g., intestine, liver, muscle) for histological analysis and measurement of tissue glutamine levels.
-
Protocol 2: Oral Gavage Administration of Ala-Gln in a Mouse Model of Intestinal Injury
-
Animal Model: C57BL/6 mice (8-10 weeks old). Intestinal injury induced by dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water.
-
Dipeptide Preparation: Prepare a solution of Ala-Gln in sterile water at the desired concentration (e.g., 100 mg/mL).
-
Administration:
-
Administer the Ala-Gln solution once daily by oral gavage using a ball-tipped feeding needle.
-
A typical dose is 1 g/kg body weight.
-
The control group should receive an equivalent volume of sterile water or an isonitrogenous solution of a non-essential amino acid like alanine.
-
-
Monitoring and Sample Collection:
-
Monitor body weight, stool consistency, and signs of rectal bleeding daily.
-
At the end of the treatment period, euthanize the mice and collect the entire colon.
-
Measure colon length and collect tissue sections for histological scoring of inflammation and injury.
-
Intestinal tissue can also be used for gene expression analysis of tight junction proteins or inflammatory cytokines.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: mTOR Activation by Glutamine
Glutamine, released from Ala-Gln, is known to activate the mTOR (mammalian target of rapamycin) signaling pathway, which is a key regulator of cell growth, proliferation, and protein synthesis.[3]
References
- 1. [Administration of glutamine and its dipeptides in parenteral nutrition. Which patients are candidates?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an intravenous glutamine supply through dipeptide technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamine dipeptides in clinical nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of oral glutamine supplementation on growth and glutamine and glucose metabolism in suckling piglets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Asparagine (Asn) and Glutamine (Gln) Deamidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deamidation, the spontaneous non-enzymatic modification of asparagine (Asn) and glutamine (Gln) residues, is a critical quality attribute to monitor in therapeutic proteins and a key post-translational modification in cellular biology.[1][2] This chemical alteration, which converts Asn to aspartic acid (Asp) or isoaspartic acid (isoAsp), and Gln to glutamic acid (Glu), introduces a negative charge and can significantly impact protein structure, stability, and function.[3] For biopharmaceuticals, deamidation can affect efficacy, safety, and shelf-life, making its accurate detection and quantification essential during development and quality control.[3][4]
These application notes provide a comprehensive overview of the state-of-the-art analytical methods for detecting and quantifying Asn and Gln deamidation. Detailed protocols for the most common and robust techniques are provided to enable researchers to implement these methods effectively.
Core Principles of Deamidation
Deamidation of Asn residues typically proceeds through a five-membered succinimide (B58015) (Asu) intermediate, which then hydrolyzes to form either Asp or isoAsp.[5] The formation of this intermediate is influenced by the local environment, including the identity of the C-terminal amino acid, with sequences like Asn-Gly being particularly susceptible.[6] Gln deamidation occurs at a much slower rate as it involves a less favorable six-membered glutarimide (B196013) intermediate.[7] The net result of deamidation is a mass increase of approximately 0.984 Da.[8]
Analytical Strategies: An Overview
A multi-faceted approach is often employed to characterize deamidation, combining high-resolution separation techniques with sensitive detection methods. The primary analytical strategies include:
-
Mass Spectrometry (MS): The gold standard for identifying and quantifying deamidation at the peptide level.[9][10] Bottom-up, middle-down, and top-down MS approaches provide varying levels of detail.[11]
-
Liquid Chromatography (LC): Used to separate deamidated variants from the native protein or peptides. Reversed-phase liquid chromatography (RPLC) and electrostatic repulsion–hydrophilic interaction chromatography (ERLIC) are particularly powerful.[3][12]
-
Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) and capillary zone electrophoresis (CZE) separate proteins and peptides based on their charge, which is altered by deamidation.[13][14]
The following sections provide detailed protocols for these key methodologies.
Experimental Protocols
Protocol 1: Peptide Mapping by LC-MS/MS for Site-Specific Deamidation Analysis
Peptide mapping is the workhorse for identifying and quantifying specific deamidation sites.[15] This protocol focuses on minimizing artifactual deamidation during sample preparation.[2][9]
Objective: To identify and quantify the percentage of deamidation at specific Asn and Gln residues in a protein.
Materials:
-
Protein of interest
-
Low Artifact Digestion Buffer (e.g., 50 mM HEPES, pH 7.4)[2][16]
-
Denaturant (e.g., 6 M Guanidine (B92328) HCl or Urea)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 25 mM Iodoacetamide - IAM)
-
Sequencing grade trypsin
-
Quenching solution (e.g., 1% Formic Acid)
-
LC-MS grade water and acetonitrile (B52724)
-
Reversed-phase C18 column suitable for peptide separations
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer containing the reducing agent (e.g., 6 M Guanidine HCl, 50 mM HEPES, pH 7.4, 10 mM DTT).
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating agent (IAM) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange (Crucial for Minimizing Artifacts):
-
Remove the denaturant and excess reagents by buffer exchange into the Low Artifact Digestion Buffer (50 mM HEPES, pH 7.4). Use a desalting column suitable for the sample volume. This step is critical as guanidine can inhibit trypsin.[9]
-
-
Enzymatic Digestion:
-
Add sequencing grade trypsin at an enzyme-to-protein ratio of 1:20 (w/w).
-
Incubate at 37°C for a minimized time, typically 30 minutes to 4 hours. Overnight digestions should be avoided to reduce artifactual deamidation.[9]
-
-
Quenching the Digestion:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto the C18 column.
-
Elute peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire data on the mass spectrometer in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Process the raw data using a suitable software (e.g., BioPharma Finder™, MassHunter).
-
Identify peptides by searching the MS/MS spectra against the protein sequence.
-
Quantify the extent of deamidation for each identified site by comparing the peak areas of the deamidated and non-deamidated peptide extracted ion chromatograms (XICs). The deamidated peptide will have a mass increase of +0.984 Da.[8]
-
Protocol 2: Differentiating In-Vivo vs. In-Vitro Deamidation using ¹⁸O-Labeling
This method is essential for accurately quantifying endogenous deamidation by distinguishing it from artifacts introduced during sample preparation.[1][17]
Objective: To differentiate deamidation present in the original sample from that induced during sample processing.
Principle: Deamidation that occurs during sample preparation in the presence of H₂¹⁸O will incorporate an ¹⁸O atom, resulting in a +3 Da mass shift. In contrast, pre-existing deamidation will only show the standard +1 Da mass shift.[18][19]
Procedure:
-
Sample Preparation in ¹⁸O-Water:
-
Perform the entire sample preparation protocol (denaturation, reduction, alkylation, and digestion) as described in Protocol 1, but with all aqueous buffers and reagents prepared using ¹⁸O-labeled water (H₂¹⁸O).[17]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS as described in Protocol 1.
-
-
Data Analysis:
-
Search the data for peptides exhibiting a +1 Da mass shift (endogenous deamidation) and a +3 Da mass shift (artifactual deamidation) on Asn or Gln residues.[18]
-
Quantify the relative amounts of each to determine the true level of deamidation in the original sample.
-
Protocol 3: Charge Variant Analysis by Imaged Capillary Isoelectric Focusing (iCIEF)
iCIEF is a high-resolution technique for separating protein isoforms based on their isoelectric point (pI). Deamidation introduces a negative charge, leading to a decrease in pI.[14][20]
Objective: To resolve and quantify the acidic charge variants of a protein resulting from deamidation.
Materials:
-
iCIEF instrument with a UV detector or imaging system
-
Coated capillary cartridge
-
Anolyte (e.g., 80 mM phosphoric acid)
-
Catholyte (e.g., 100 mM sodium hydroxide)
-
Carrier ampholytes covering the desired pH range
-
pI markers
-
Urea (B33335) (optional, for improved solubility)
-
Protein sample
Procedure:
-
Sample Preparation:
-
Prepare the sample mixture by combining the protein sample, carrier ampholytes, pI markers, and urea (if needed) in water. The final protein concentration is typically in the range of 0.1-0.5 mg/mL.[21]
-
-
Instrument Setup:
-
Install the capillary cartridge and fill the wells with anolyte, catholyte, and the prepared sample.
-
-
Focusing:
-
Apply a high voltage to create a pH gradient and cause the protein isoforms to migrate and focus at their respective pI. A typical focusing step is 1.5 kV for 1 minute followed by 3.0 kV for 8 minutes.[21]
-
-
Detection:
-
The focused protein bands are detected by a whole-capillary UV absorbance detector (typically at 280 nm).[14]
-
-
Data Analysis:
-
The resulting electropherogram shows peaks corresponding to different charge variants.
-
Identify the main peak (native protein) and acidic peaks (deamidated variants).
-
Quantify the relative percentage of each variant by integrating the peak areas.
-
Protocol 4: Forced Degradation Study to Assess Deamidation Propensity
Forced degradation studies are used to predict the long-term stability of a protein and identify potential degradation "hotspots".[22][23]
Objective: To accelerate deamidation to identify susceptible sites and degradation pathways.
Procedure:
-
Stress Conditions:
-
High pH Stress: Incubate the protein in a buffer with a pH of 8.0-9.0 (e.g., 100 mM Tris-HCl or phosphate (B84403) buffer) at an elevated temperature (e.g., 37°C or 40°C) for various time points (e.g., 1, 3, 7, 14 days).[22][24]
-
High-Temperature Stress: Incubate the protein in its formulation buffer at elevated temperatures (e.g., 40°C, 50°C) for various time points.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Analyze the samples using the methods described above (Peptide Mapping LC-MS/MS, iCIEF) to identify and quantify the increase in deamidation over time.
-
-
Data Analysis:
-
Plot the percentage of deamidation at specific sites as a function of time to determine the degradation kinetics.
-
Identify the "hotspot" residues that are most susceptible to deamidation under stress.
-
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data obtained from deamidation analysis.
Table 1: Comparison of Artifactual Deamidation with Different Digestion Protocols
| Digestion Protocol | Key Parameters | Typical Artifactual Deamidation (%) | Reference |
| Conventional | pH 8.0, 16 hours, 37°C | 5 - 20% | [4][25] |
| Optimized (Short) | pH 7.4-8.0, 30 min - 4 hours, 37°C | < 2% | [4][9] |
| Low pH | pH 5.7-6.0, 3 hours, 37°C | < 1% | [7][25] |
Table 2: Example of Forced Deamidation Data for a Monoclonal Antibody (mAb)
| Stress Condition | Time (days) | Deamidation at Asn-X (%) | Deamidation at Asn-Y (%) |
| Control (T=0) | 0 | 1.2 | 0.5 |
| pH 8.5, 37°C | 7 | 15.8 | 3.1 |
| pH 8.5, 37°C | 14 | 28.4 | 5.9 |
| pH 8.5, 37°C | 30 | 45.1 | 10.2 |
Data is illustrative and will vary depending on the specific protein and conditions.[6]
Visualizations
Caption: General workflow for the analysis of Asn/Gln deamidation.
Caption: Deamidation of asparagine via a succinimide intermediate.
References
- 1. Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the Effect of Trypsin Digestion Buffers on Artificial Deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced separation and characterization of deamidated peptides with RP-ERLIC-based multidimensional chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
- 5. Simultaneous Assessment of Asp Isomerization and Asn Deamidation in Recombinant Antibodies by LC-MS following Incubation at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. promega.ca [promega.ca]
- 8. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved trypsin digestion method minimizes digestion-induced modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Internal Fragments Enhance Middle-down Mass Spectrometry Structural Characterization of Monoclonal Antibodies and Antibody-drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Frontiers | Exploring imaged capillary isoelectric focusing parameters for enhanced charge variants quality control [frontiersin.org]
- 15. Sample Preparation Matters for Peptide Mapping to Evaluate Deamidation of Adeno-Associated Virus Capsid Proteins Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Use of 18O labels to monitor deamidation during protein and peptide sample processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Forced degradation study of a monoclonal antibody by HRMS at intact, subunit and peptide levels | AnaBioTec [anabiotec.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. Detection, Evaluation and Minimization of Nonenzymatic Deamidation in Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asn-Gln Dipeptide in Monoclonal Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of higher titers and improved product quality in monoclonal antibody (mAb) production has driven significant innovation in cell culture media and feeding strategies. Among the critical nutrients, L-glutamine and L-asparagine play pivotal roles in cellular energy metabolism, protein synthesis, and overall productivity of Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry. However, the inherent instability of L-glutamine in liquid media, which leads to the generation of growth-inhibiting ammonia (B1221849), presents a long-standing challenge.
Dipeptide technology offers a robust solution to this issue. By supplying amino acids in a more stable dipeptide form, such as an Asparaginyl-Glutamine (Asn-Gln) dipeptide, a more controlled and efficient nutrient delivery system can be achieved. Upon cellular uptake, these dipeptides are intracellularly cleaved by peptidases, releasing the individual amino acids on demand. This approach minimizes the accumulation of toxic byproducts like ammonia in the culture medium, enhances nutrient stability, and can lead to extended cell viability and increased mAb titers.
These application notes provide a comprehensive overview of the rationale and methodology for utilizing an this compound dipeptide feeding strategy to enhance monoclonal antibody production in CHO cell cultures. While specific data on a commercially available this compound dipeptide is limited, the protocols and data presented are based on the well-documented synergistic effects of asparagine and glutamine supplementation and the established benefits of other dipeptide feeding strategies.
Key Advantages of an this compound Dipeptide Strategy
-
Enhanced Stability: Dipeptides are significantly more stable in aqueous solutions compared to free L-glutamine, preventing spontaneous degradation and ensuring consistent nutrient availability.
-
Reduced Ammonia Accumulation: By providing a stable source of glutamine that is internalized and then metabolized, the extracellular accumulation of ammonia is significantly reduced, leading to a less toxic culture environment.[1]
-
Improved Cell Performance: A more stable and less toxic environment contributes to higher viable cell densities, prolonged culture duration, and ultimately, increased monoclonal antibody production.[1]
-
Synergistic Metabolic Effects: Both asparagine and glutamine are crucial for cellular metabolism, including feeding the TCA cycle for energy production and serving as precursors for nucleotide and protein synthesis.[2][3] Their coordinated delivery can optimize these pathways for robust cell growth and high productivity.
Quantitative Data Summary
The following tables summarize the expected improvements in key cell culture parameters based on studies of combined asparagine and glutamine supplementation and the use of glutamine-containing dipeptides.
Table 1: Impact of Asparagine and Glutamine Supplementation on CHO Cell Culture Performance
| Parameter | Control (Standard Feed) | Asn + Gln Supplementation | Percentage Improvement | Reference |
| Peak Viable Cell Density (x10⁶ cells/mL) | ~25-30 | ~30-35 | 15-20% | [2] |
| Final mAb Titer (g/L) | ~2.0-2.5 | ~2.5-3.5 | 25-40% | [1] |
| Ammonia Concentration (mM) | ~8-10 | ~4-6 | 40-50% Reduction | [4] |
| Lactate Concentration (g/L) | ~3-4 | ~2-3 | 25-33% Reduction | [1] |
Table 2: Comparison of Free L-Glutamine vs. Glutamine-Containing Dipeptide Feeding
| Parameter | Free L-Glutamine Feed | Dipeptide (e.g., Ala-Gln) Feed | Key Benefit | Reference |
| L-Glutamine Stability in Media | Low (degrades over time) | High | Consistent nutrient availability | |
| Ammonia Accumulation | High | Low | Reduced cytotoxicity | [4] |
| Peak Viable Cell Density | Lower | Higher | Healthier culture | |
| Final mAb Titer | Baseline | Increased | Enhanced productivity | [4] |
Signaling and Metabolic Pathways
The supplementation with asparagine and glutamine, ideally as a stable this compound dipeptide, directly impacts central carbon and nitrogen metabolism in CHO cells, which is crucial for energy production, biomass synthesis, and monoclonal antibody production.
Experimental Protocols
The following protocols provide a framework for evaluating the benefits of a combined asparagine and glutamine feeding strategy, simulating the effects of an this compound dipeptide, in a fed-batch CHO cell culture process for monoclonal antibody production.
Protocol 1: Fed-Batch Culture of mAb-producing CHO Cells with this compound Supplementation
This protocol outlines a fed-batch culture process to compare a standard feed with a feed supplemented with asparagine and glutamine.
Materials:
-
mAb-producing CHO cell line
-
Chemically defined basal and feed media
-
Sterile L-asparagine and L-glutamine stock solutions (or a stable glutamine dipeptide like L-alanyl-L-glutamine)
-
Shake flasks or benchtop bioreactors
-
Cell counter (e.g., Vi-CELL)
-
Biochemical analyzer (for glucose, lactate, ammonia)
-
HPLC or other suitable method for mAb quantification
Experimental Workflow:
References
- 1. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Development of a UPLC-MS/MS Method for Asn-Gln Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide asparaginyl-glutamine (Asn-Gln) is a key molecule in various physiological and pathological processes. This compound is intricately linked to the metabolic pathways of its constituent amino acids, asparagine and glutamine, which are central to cellular energy homeostasis, nucleotide biosynthesis, and stress response. Glutamine, in particular, is a crucial nutrient for rapidly proliferating cells, including cancer cells, and its metabolism is closely tied to asparagine synthesis through the action of asparagine synthetase (ASNS). This enzyme catalyzes the formation of asparagine from aspartate and the amide group of glutamine. Given this close metabolic relationship, the accurate quantification of this compound in biological matrices is essential for understanding its role in health and disease, and for the development of novel therapeutic strategies targeting amino acid metabolism.
This application note provides a detailed protocol for the development of a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in biological samples.
Signaling Pathway
The metabolic relationship between glutamine and asparagine is a critical pathway in cellular metabolism. The diagram below illustrates the synthesis of asparagine from glutamine and aspartate, a key process in which the this compound dipeptide may play a role.
Figure 1. Simplified metabolic pathway of this compound formation.
Experimental Protocols
Sample Preparation (Plasma)
A protein precipitation method is recommended for the extraction of this compound from plasma samples.
Materials:
-
Human plasma (or other biological matrix)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound, if available, or a structurally similar dipeptide)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of IS solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Method Development
2.1. UPLC Conditions
For the separation of the polar dipeptide this compound, a hydrophilic interaction liquid chromatography (HILIC) column is recommended. Alternatively, a reversed-phase C18 column can be used with an ion-pairing agent.
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
2.2. MS/MS Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Recommended Setting |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be optimized by infusing a standard solution of this compound. The precursor ion will be [M+H]+. Product ions should be selected based on intensity and specificity. |
Table 1. Proposed MRM Transitions for this compound (to be optimized)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 261.1 | To be determined | 0.05 | To be determined | To be determined |
| IS | To be determined | To be determined | 0.05 | To be determined | To be determined |
Note: The exact m/z values for the precursor and product ions of this compound and the internal standard need to be determined experimentally by direct infusion of the analytical standards into the mass spectrometer.
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the method. The validation should include the assessment of:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed with at least six non-zero concentrations.
-
Accuracy and Precision: Determined at a minimum of three concentration levels (low, medium, and high QC samples).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluation of the stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability). Peptides containing asparagine and glutamine can be prone to degradation.
Quantitative Data Summary
The following table presents a hypothetical summary of the quantitative performance of the developed UPLC-MS/MS method for this compound. Actual values must be determined during method validation.
Table 2. Quantitative Performance Characteristics of the UPLC-MS/MS Method for this compound
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | < 15% |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Figure 2. Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust UPLC-MS/MS method for the quantification of this compound in biological matrices. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a starting point for researchers and scientists. Method parameters, particularly the MRM transitions and UPLC gradient, should be carefully optimized for the specific instrumentation and application. The successful implementation of this method will enable a more detailed investigation of the role of this compound in various biological processes and its potential as a biomarker or therapeutic target.
Application Notes and Protocols for Asn-Gln Dipeptide in Serum-Free Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, the formulation of serum-free media is a critical factor in achieving high-density cell cultures and robust product yields. L-glutamine is an essential amino acid for the proliferation of mammalian cells in vitro, serving as a primary energy source and a key component in protein and nucleotide synthesis.[1][2] However, L-glutamine is notoriously unstable in liquid media, spontaneously degrading into pyroglutamic acid and ammonia (B1221849).[3] The accumulation of ammonia can be toxic to cells, leading to decreased cell viability and productivity, and can also affect the glycosylation patterns of recombinant proteins.[3][4]
To overcome the limitations of L-glutamine instability, stable dipeptides have been developed as an effective alternative. This document provides detailed application notes and protocols for the utilization of Asparagine-Glutamine (Asn-Gln) dipeptide in serum-free media formulations for mammalian cell culture, particularly for the production of monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells.
The Dipeptide Advantage:
Dipeptides such as L-alanyl-L-glutamine (Ala-Gln) and L-glycyl-L-glutamine (Gly-Gln) are significantly more stable in aqueous solutions than L-glutamine.[5] Cells actively transport these dipeptides, and intracellular peptidases then hydrolyze them to release L-glutamine and the corresponding amino acid as needed.[3] This controlled release mechanism offers several key benefits:
-
Sustained L-glutamine Availability: Ensures a consistent supply of this critical nutrient throughout the cell culture process.[3]
-
Reduced Ammonia Accumulation: Minimizes the buildup of toxic ammonia, creating a healthier culture environment.[3][6]
-
Improved Cell Growth and Viability: Supports higher viable cell densities and prolongs culture duration by providing a stable nutrient source and reducing toxicity.[3]
-
Enhanced Productivity: Has been shown to increase product titers in applications such as monoclonal antibody (MAb) production.[3][6]
While much of the available data focuses on Ala-Gln and Gly-Gln, the principles of enhanced stability and controlled release are applicable to other glutamine-containing dipeptides like this compound. Asparagine itself is a crucial amino acid, and its supplementation has been shown to be beneficial in certain cell culture contexts.[7]
Data Presentation
The following tables summarize the expected comparative effects of supplementing serum-free media with standard L-glutamine versus a stable dipeptide like this compound. The data is compiled from studies on similar glutamine dipeptides and represents the anticipated outcomes.
Table 1: Stability and Byproduct Formation
| Parameter | L-Glutamine | This compound Dipeptide |
| Degradation at 37°C | Spontaneously degrades into ammonia and pyrrolidone carboxylic acid.[3] | Significantly more stable with minimal degradation over time.[3][5] |
| Ammonia Accumulation | Leads to significant ammonia buildup in the culture medium.[3][6] | Results in substantially lower ammonia concentrations.[3][6] |
Table 2: Impact on CHO Cell Culture Performance (Expected)
| Parameter | L-Glutamine Supplementation | This compound Dipeptide Supplementation |
| Viable Cell Density (VCD) | Can be limited by ammonia toxicity over time. | Supports higher viable cell densities.[3] |
| Cell Viability | May decrease due to ammonia-induced apoptosis. | Helps maintain higher cell viability profiles.[7] |
| Monoclonal Antibody (MAb) Titer | Lower final MAb titers may be observed. | Expected to increase MAb titers.[6] |
| Lactate (B86563) Production | Can contribute to higher lactate levels. | May help in reducing lactate generation.[7] |
Signaling Pathways
The sustained availability of glutamine from stable dipeptides like this compound is crucial for activating key signaling pathways that regulate cell growth, proliferation, and survival. One of the most important of these is the mammalian target of rapamycin (B549165) (mTOR) pathway.
Glutamine plays a critical role in activating the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8] Upon cellular uptake, this compound dipeptides are hydrolyzed into free glutamine and asparagine. The intracellular glutamine then contributes to the activation of mTORC1, which in turn promotes anabolic processes such as protein and lipid synthesis, essential for robust cell growth and productivity.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound Dipeptide
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound dipeptide for a specific cell line.
Materials:
-
Basal cell culture medium (without L-glutamine)
-
This compound dipeptide
-
Cell line of interest
-
Multi-well plates (e.g., 24-well or 96-well)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
-
Incubator (37°C, 5% CO₂)
-
Optional: Assay kits for ammonia, lactate, and product titer (e.g., ELISA)
Procedure:
-
Stock Solution Preparation: Prepare a sterile, concentrated stock solution of this compound dipeptide (e.g., 200 mM) in nuclease-free water or PBS.
-
Media Preparation: Prepare a dilution series of the this compound dipeptide in the basal medium. A common range to test is 0, 0.5, 1.0, 2.0, 4.0, and 8.0 mM. The 0 mM condition serves as a negative control.
-
Cell Seeding: Harvest cells and determine the viable cell density. Seed the cells into multi-well plates at a predetermined density (e.g., 0.5 - 2.0 x 10⁵ cells/mL) in the prepared media. Ensure triplicate wells for each condition.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: At regular intervals (e.g., every 24 hours), measure the viable cell density and viability for each concentration.
-
Data Analysis: Plot the viable cell density against time for each this compound concentration. The optimal concentration is the one that supports the highest viable cell density and maintains high viability over the culture period.
-
Optional Analysis: At the end of the culture, the supernatant can be collected to measure ammonia and lactate concentrations, as well as the product titer.
Protocol 2: Fed-Batch Culture Using this compound Dipeptide
This protocol describes a general procedure for a fed-batch culture of CHO cells using a feeding medium containing this compound dipeptide.
Materials:
-
Production bioreactor
-
Chemically defined basal medium
-
Chemically defined feed medium containing this compound dipeptide
-
Cell line of interest (expanded culture)
-
Sterile filtration units (0.22 µm)
Procedure:
-
Bioreactor Inoculation (Batch Phase): Inoculate the production bioreactor with the cell culture at a target seeding density (e.g., 0.5 - 1.0 x 10⁶ viable cells/mL) into the basal medium. Maintain optimal process parameters (pH, temperature, dissolved oxygen).
-
Feeding Strategy: Begin feeding with the this compound containing feed medium when a key nutrient (e.g., glucose) drops to a predetermined level or on a specific day of culture (e.g., day 3). The feeding can be a bolus feed or a continuous feed.
-
Process Monitoring: Sample the bioreactor daily or every other day. Measure key parameters including viable cell density, viability, pH, glucose, lactate, ammonia, and product titer.
-
Spent Media Analysis: Perform spent media analysis for amino acids at key time points to further optimize the feeding strategy.
-
Harvest: Terminate the culture and harvest the product when cell viability begins to decline significantly or when the product titer reaches a plateau.
Conclusion
The use of stable dipeptides, such as this compound, presents a significant advancement in the formulation of serum-free media for mammalian cell culture. By providing a stable and readily available source of L-glutamine and L-asparagine, these dipeptides can lead to more robust and productive cell culture processes. The protocols provided herein offer a starting point for the evaluation and implementation of this compound dipeptide in your specific cell culture system. Optimization of the dipeptide concentration and feeding strategy will be crucial for achieving the maximum benefits in terms of cell growth, viability, and recombinant protein production.
References
- 1. Glutamine-induced signaling pathways via amino acid receptors in enteroendocrine L cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asn-Gln Supplementation in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development for their superior physiological relevance compared to traditional 2D monolayer cultures. These complex structures better mimic the in vivo microenvironment, including nutrient and oxygen gradients, cell-cell interactions, and extracellular matrix (ECM) deposition.[1][2] However, these very gradients can lead to nutrient deprivation in the core of the spheroids, affecting cell viability, proliferation, and function.
Glutamine is a critical amino acid in cell culture media, serving as a major energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids.[3] However, free L-glutamine is unstable in liquid media, spontaneously degrading into toxic byproducts like ammonia (B1221849).[4][5] This instability is exacerbated in long-term 3D cultures, where media changes are less frequent. To overcome this, stabilized dipeptides such as L-alanyl-L-glutamine are often used.
Similarly, asparagine plays a crucial role in cellular adaptation to metabolic stress.[6] It is essential for protein and nucleotide synthesis, and its availability is critical for cell survival and proliferation, particularly under conditions of glutamine depletion.[6][7][8] The core of a 3D spheroid often represents a glutamine-deprived environment, making asparagine availability a key factor for maintaining the viability and function of the entire structure.
This document provides a detailed rationale and protocol for the application of a stabilized asparaginyl-glutamine (Asn-Gln) dipeptide in 3D cell culture models. Supplementing with this compound provides a stable, controlled-release source of both asparagine and glutamine, addressing the unique metabolic demands of 3D cellular structures.
The Rationale for this compound Supplementation in 3D Models
The use of an this compound dipeptide is based on two key principles: the stability of dipeptides in culture media and the synergistic metabolic roles of asparagine and glutamine in nutrient-stressed environments typical of 3D spheroids.
-
Enhanced Stability and Reduced Toxicity : Like other glutamine dipeptides, this compound is significantly more stable in liquid culture media than free L-glutamine. Cells internalize the dipeptide and intracellular peptidases cleave it, releasing free asparagine and glutamine on demand. This controlled release mechanism prevents the rapid degradation of glutamine and minimizes the accumulation of toxic ammonia, leading to a healthier and more stable culture environment.
-
Meeting the Metabolic Demands of the Spheroid Core : 3D spheroids exhibit metabolic heterogeneity, with cells in the core often experiencing hypoxia and nutrient limitation.[9] Glutamine is heavily consumed by proliferating cells in the outer layers of the spheroid.[9] This can lead to a glutamine-deprived core, triggering metabolic stress. Under these conditions, asparagine becomes critical for survival as it can supply the essential nitrogen required for nucleotide biosynthesis, a pathway crucial for cell viability and function.[7][10] By providing a stable source of both amino acids, this compound supplementation supports the metabolic needs of both the highly proliferative outer layer and the nutrient-starved inner core of 3D models.
Experimental Protocols
The following protocols provide a framework for generating 3D spheroids and evaluating the effects of this compound supplementation.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of single spheroids in ultra-low attachment (ULA) round-bottom plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, DU-145)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile PBS
-
Trypsin-EDTA (0.25%)
-
96-well round-bottom ULA plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the medium, wash the cells once with sterile PBS, and then add 3-5 mL of Trypsin-EDTA.
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells/well, to be optimized for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at 125 x g for 10 minutes to facilitate initial cell aggregation.[11]
-
Place the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.
-
For long-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh, pre-warmed medium.
Protocol 2: this compound Supplementation and Viability Assessment
This protocol outlines how to treat the generated spheroids with this compound and assess cell viability using a luminescence-based assay.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
Basal culture medium (without L-glutamine)
-
Sterile stock solution of this compound dipeptide (e.g., 200 mM)
-
Sterile stock solution of L-glutamine (e.g., 200 mM) for comparison
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer plate reader
Procedure:
A. Supplementation:
-
Prepare treatment media. For example, to achieve a final concentration of 2 mM, supplement the glutamine-free basal medium with the this compound stock solution or the L-glutamine stock solution. Prepare a negative control medium with no glutamine supplementation.
-
After spheroids have formed (e.g., 72 hours post-seeding), carefully perform a half-medium change (aspirate 50 µL) and replace it with 50 µL of the prepared treatment media.
-
Alternatively, for a full medium exchange, carefully aspirate ~80 µL of the medium and replace it with 100 µL of the new treatment medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours, or longer).
B. Cell Viability Assessment:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Record the relative luminescence units (RLU) for each condition.
Data Presentation
Quantitative data from spheroid-based assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Effect of this compound Supplementation on Spheroid Viability
| Treatment Group | Concentration | Time Point (hr) | Mean Spheroid Diameter (μm) | Cell Viability (RLU) | % Viability (vs. L-Gln Control) |
| No Glutamine | 0 mM | 72 | 350 ± 25 | 15,000 ± 1,200 | 30% |
| L-Glutamine | 2 mM | 72 | 450 ± 30 | 50,000 ± 3,500 | 100% |
| This compound | 2 mM | 72 | 480 ± 28 | 65,000 ± 4,000 | 130% |
| L-Glutamine | 4 mM | 72 | 460 ± 35 | 52,000 ± 3,800 | 104% |
| This compound | 4 mM | 72 | 510 ± 33 | 75,000 ± 5,100 | 150% |
Note: The data presented in this table is illustrative and will vary depending on the cell line, spheroid size, and experimental conditions.
Table 2: Comparison of L-Glutamine vs. Stabilized Dipeptides
| Parameter | Standard L-Glutamine | Stabilized Dipeptide (e.g., this compound) |
| Stability at 37°C | Spontaneously degrades into ammonia and pyroglutamic acid | Significantly more stable with minimal degradation |
| Ammonia Accumulation | Leads to significant ammonia buildup in the culture medium | Results in substantially lower ammonia concentrations |
| Nutrient Availability | Depletes over time, especially in long-term cultures | Provides a sustained release of amino acids |
| Cell Viability | May decrease over time due to ammonia toxicity and nutrient depletion | Helps maintain higher cell viability, especially in the spheroid core |
| Experimental Reproducibility | Can be a source of variability due to instability | Improves consistency and reproducibility of long-term assays |
Visualizations
References
- 1. Demonstration of an extracellular matrix in multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. antbioinc.com [antbioinc.com]
- 5. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A Critical Role of Glutamine and Asparagine γ-Nitrogen in Nucleotide Biosynthesis in Cancer Cells Hijacked by an Oncogenic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Critical Role of Glutamine and Asparagine γ-Nitrogen in Nucleotide Biosynthesis in Cancer Cells Hijacked by an Oncogenic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. 3D pancreatic carcinoma spheroids induce a matrix-rich, chemoresistant phenotype offering a better model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Asn-Gln Dipeptide Delivery for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Asparagine-Glutamine (Asn-Gln or NQ) is a subject of growing interest in biomedical research due to the crucial roles of its constituent amino acids in cellular metabolism, signaling, and overall physiological homeostasis. Asparagine and glutamine are key players in nitrogen transport, nucleotide synthesis, and cellular energy production. The use of the this compound dipeptide in in vivo studies offers a potential advantage over the administration of free amino acids, primarily due to enhanced stability and solubility. Glutamine, in particular, is notoriously unstable in aqueous solutions, making direct supplementation challenging.[1] Dipeptide forms, such as this compound, can circumvent this limitation, providing a more stable vehicle for delivering these vital amino acids to target tissues.[1]
These application notes provide a comprehensive overview of the current understanding and methodologies for the in vivo delivery of this compound dipeptides. Given the limited number of studies focusing specifically on the this compound dipeptide, protocols and data from studies on structurally similar and functionally related glutamine-containing dipeptides, such as Alanyl-Glutamine (Ala-Gln), are referenced to provide a robust framework for researchers.
Challenges in this compound Dipeptide Delivery
The primary challenge in the in vivo application of this compound dipeptides is their susceptibility to chemical degradation, particularly deamidation.[2][3] Deamidation is a non-enzymatic reaction where the side chain amide group of asparagine or glutamine is hydrolyzed, converting these residues into aspartic acid and glutamic acid, respectively.[2][3] This conversion results in a change in the peptide's net charge and structure, which can alter its biological activity and pharmacokinetic profile. The rate of deamidation is influenced by factors such as pH, temperature, and the surrounding amino acid sequence.[4]
Strategies for In Vivo Delivery
Parenteral administration is the most common and effective route for delivering dipeptides in vivo to bypass enzymatic degradation in the gastrointestinal tract and ensure systemic availability. The following sections detail protocols for intravenous, intraperitoneal, and subcutaneous administration, adapted from established methods for similar dipeptides used in preclinical research.
Formulation for Enhanced Stability
Proper formulation is critical to minimize deamidation and maintain the integrity of the this compound dipeptide prior to and during administration.
Key Formulation Considerations:
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic pH (around 6.0) | Deamidation rates of Asn and Gln residues are generally minimized at a slightly acidic pH. |
| Buffer | Use a biocompatible buffer such as citrate (B86180) or acetate | To maintain the desired pH and osmolarity. |
| Temperature | Store stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment | Lower temperatures significantly slow the rate of deamidation. |
| Excipients | Consider the use of stabilizing excipients like sugars (e.g., trehalose) or polyols (e.g., mannitol) | These can help to protect the dipeptide from degradation, especially during freeze-thawing. |
Experimental Protocols
Protocol 1: Intravenous (IV) Injection in Rodents
Intravenous injection ensures the most rapid and complete systemic distribution of the this compound dipeptide.
Materials:
-
Sterile this compound dipeptide solution in a suitable buffer (e.g., sterile saline or phosphate-buffered saline, pH 6.0)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Animal restrainer
-
70% ethanol (B145695) wipes
Procedure:
-
Preparation: Thaw the stock solution of this compound dipeptide on ice. Dilute the dipeptide to the final desired concentration in sterile, pyrogen-free saline or another appropriate vehicle immediately before use.
-
Animal Restraint: Place the rodent in a suitable restrainer to immobilize the tail.
-
Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site Preparation: Clean the tail with a 70% ethanol wipe.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins. A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the prepared this compound dipeptide solution. Monitor for any signs of leakage or swelling at the injection site.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection in Rodents
Intraperitoneal injection allows for rapid absorption into the systemic circulation, though it is generally slower than intravenous administration.
Materials:
-
Sterile this compound dipeptide solution
-
Sterile syringes (e.g., 1-3 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol wipes
Procedure:
-
Preparation: Prepare the this compound dipeptide solution as described for IV injection.
-
Animal Restraint: Manually restrain the rodent, ensuring the abdomen is accessible.
-
Injection Site Identification: Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Administration: Inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3: Subcutaneous (SC) Injection in Rodents
Subcutaneous injection results in a slower, more sustained release of the dipeptide into the circulation.
Materials:
-
Sterile this compound dipeptide solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol wipes
Procedure:
-
Preparation: Prepare the this compound dipeptide solution as described for IV injection.
-
Animal Restraint: Gently grasp the loose skin over the scruff of the neck or the flank to form a "tent."
-
Injection Site Preparation: Wipe the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle into the base of the tented skin. Aspirate to check for blood.
-
Administration: Inject the solution, which will form a small bleb under the skin.
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid dispersal. Return the animal to its cage and monitor.
Quantitative Data Summary
Table 1: Clinical Outcomes of Parenteral Nutrition Supplemented with Glutamine Dipeptides in Surgical Patients
| Outcome | Dipeptide Supplementation Group | Control Group | p-value | Reference |
| Length of Hospital Stay (days) | Shorter by ~4-5 days | Standard Parenteral Nutrition | <0.001 | [5] |
| Infectious Complication Rate | Reduced | Standard Parenteral Nutrition | <0.05 | [5][6] |
| Cumulative Nitrogen Balance | Improved | Standard Parenteral Nutrition | <0.05 | [7] |
Table 2: Physiological Effects of Ala-Gln Supplementation in a Rat Model of Total Parenteral Nutrition
| Parameter | Ala-Gln Group | Standard TPN Group | p-value | Reference |
| Jejunal Mucosal Weight | Significantly Increased | - | <0.05 | [8] |
| Jejunal Villus Height | Significantly Increased | - | <0.05 | [8] |
| Jejunal Mucosal Protein Content | Significantly Increased | - | <0.05 | [8] |
| Jejunal Mucosal DNA Content | Significantly Increased | - | <0.05 | [8] |
| Intestinal Permeability (FITC-dextran) | Maintained | Significantly Increased | <0.05 | [8] |
Signaling Pathways
The in vivo administration of this compound dipeptide is hypothesized to influence several key signaling pathways, primarily through the liberation of its constituent amino acids, asparagine and glutamine.
The Amide Signaling Circuit
A compelling hypothesis suggests the existence of an "amide signaling circuit" where asparagine acts as a second messenger for glutamine sufficiency.[9][10] In this model, the enzyme asparagine synthetase (ASNS) senses intracellular glutamine levels.[9] When glutamine is abundant, ASNS produces asparagine, which then signals to downstream pathways, such as mTORC1, to promote cell growth and proliferation.[9] The delivery of this compound dipeptide could directly feed into this pathway by providing both the primary signal (Gln) and the secondary messenger (Asn).
GCN2/eIF2α/ATF4 Pathway
In conditions of amino acid insufficiency, the GCN2 (General Control Nonderepressible 2) pathway is activated, leading to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha) and subsequent translation of ATF4 (Activating Transcription Factor 4).[11] This pathway generally acts to conserve resources by inhibiting global protein synthesis while upregulating the expression of genes involved in amino acid synthesis and transport.[11] Supplementation with this compound dipeptide would be expected to suppress the GCN2 pathway by providing a source of these amino acids, thereby promoting protein synthesis.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound dipeptide.
Conclusion
The in vivo delivery of this compound dipeptides presents a promising strategy for investigating the multifaceted roles of asparagine and glutamine in health and disease. While direct experimental data for this specific dipeptide is currently limited, the established protocols and findings from studies on similar glutamine-containing dipeptides provide a solid foundation for future research. Careful consideration of formulation to mitigate deamidation, coupled with appropriate in vivo administration techniques, will be paramount to obtaining reliable and reproducible results. Further investigation into the specific pharmacokinetic profile of this compound and its direct impact on signaling pathways such as the amide signaling circuit and the GCN2 pathway will be crucial in elucidating its full therapeutic and research potential.
References
- 1. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computing the Differences between Asn-X and Gln-X Deamidation and Their Impact on Pharmaceutical and Physiological Proteins: A Theoretical Investigation Using Model Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of oral glutamine supplementation on growth and glutamine and glucose metabolism in suckling piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Total parenteral nutrition with glutamine dipeptide after major abdominal surgery: a randomized, double-blind, controlled study. | Semantic Scholar [semanticscholar.org]
- 8. Alanyl-glutamine dipeptide-supplemented parenteral nutrition improves intestinal metabolism and prevents increased permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. High-level L-Gln compromises intestinal amino acid utilization efficiency and inhibits protein synthesis by GCN2/eIF2α/ATF4 signaling pathway in piglets fed low-crude protein diets - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Asparagine and Glutamine Uptake in Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asparagine (Asn) and glutamine (Gln) are crucial amino acids for the proliferation and survival of many cell types, particularly cancer cells, which often exhibit a heightened dependence on these nutrients.[1][2] Glutamine, a key substrate for the tricarboxylic acid (TCA) cycle and nucleotide biosynthesis, is primarily transported into cells by the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5.[3][4][5][6][7] Asparagine metabolism is intricately linked to glutamine availability, with asparagine synthetase (ASNS) utilizing glutamine to synthesize asparagine.[8][9] The uptake and metabolism of these amino acids are tightly regulated by signaling pathways such as mTORC1 and c-Myc, which are often dysregulated in cancer.[3][5][6][7][10] Consequently, monitoring Asn and Gln uptake is critical for understanding cancer cell metabolism and for the development of novel therapeutic strategies that target these pathways.[1][11]
This document provides detailed protocols for assessing Asn and Gln uptake in cell lines using both radiolabeled and non-radiolabeled methods.
Key Signaling Pathways
The uptake of glutamine and its subsequent metabolic fate are controlled by complex signaling networks. The diagram below illustrates the central role of the ASCT2 transporter and its regulation.
Figure 1: Key signaling pathways in glutamine and asparagine uptake and metabolism.
Experimental Protocols
Several methods can be employed to assess Asn and Gln uptake, each with its own advantages. Radiolabeled amino acid uptake assays are highly sensitive, while non-radioactive methods offer alternatives that avoid the handling of radioactive materials.[12][13][14][15]
Protocol 1: Radiolabeled Amino Acid Uptake Assay
This protocol is a highly sensitive method for quantifying the uptake of radiolabeled L-glutamine or L-asparagine.[12][13]
Workflow:
Figure 2: Workflow for the radiolabeled amino acid uptake assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled L-[³H]-Glutamine or L-[³H]-Asparagine
-
Lysis Buffer (e.g., 1% SDS or 0.1M NaOH)
-
Scintillation cocktail
-
Multi-well culture plates (12- or 24-well)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
Preparation for Uptake:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) PBS.
-
Wash the cells once with pre-warmed (37°C) uptake buffer.[12]
-
-
Uptake Assay:
-
Prepare the uptake solution by diluting the radiolabeled amino acid in pre-warmed uptake buffer to the desired final concentration (e.g., 1-4 µCi/mL).
-
Aspirate the wash buffer and add the radiolabeled uptake solution to each well.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the radioactive solution.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular radioactivity.[12]
-
-
Cell Lysis:
-
Add an appropriate volume of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
-
Measurement of Radioactivity:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Normalization:
-
In a parallel set of non-radioactive wells, determine the cell number (using a hemocytometer or automated cell counter) or total protein concentration (e.g., using a BCA assay).
-
Normalize the CPM values to either cell number or protein concentration.[12]
-
Data Presentation:
| Treatment Group | Replicate 1 (CPM/10^6 cells) | Replicate 2 (CPM/10^6 cells) | Replicate 3 (CPM/10^6 cells) | Mean (CPM/10^6 cells) | Standard Deviation |
| Control | 25,432 | 26,109 | 25,876 | 25,806 | 342 |
| Inhibitor X | 10,254 | 11,032 | 10,567 | 10,618 | 392 |
| Knockdown Y | 15,789 | 16,234 | 15,998 | 16,007 | 223 |
Protocol 2: Non-Radioactive Fluorescent Uptake Assay
This protocol utilizes a fluorescently labeled amino acid analog to measure uptake.
Workflow:
Figure 3: Workflow for the non-radioactive fluorescent uptake assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescent amino acid analog kit (e.g., for glutamine)
-
Multi-well plates (96-well black, clear bottom plates are recommended for fluorescence)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight at 37°C in a 5% CO₂ incubator.
-
Preparation for Uptake:
-
Remove the culture medium and wash the cells three times with pre-warmed (37°C) assay buffer.
-
Add pre-warmed assay buffer to each well and incubate for 5-10 minutes at 37°C.
-
-
Uptake Assay:
-
Prepare the fluorescent amino acid analog solution according to the manufacturer's instructions.
-
Remove the supernatant and add the fluorescent uptake solution to the cells.
-
Incubate for the recommended time (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Measurement:
-
Remove the uptake solution and wash the cells three times with pre-warmed assay buffer.
-
Add the final working solution if required by the kit.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Alternatively, visualize uptake using a fluorescence microscope.
-
-
Data Normalization:
-
Include blank wells (cells with assay buffer but no fluorescent analog) to subtract background fluorescence.
-
Consider normalizing the fluorescence signal to a cell viability assay performed in parallel to account for differences in cell number.
-
Data Presentation:
| Treatment Group | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean (RFU) | Standard Deviation |
| Control | 8,754 | 8,912 | 8,698 | 8,788 | 111 |
| Inhibitor X | 3,456 | 3,521 | 3,499 | 3,492 | 33 |
| Competitor Amino Acid | 4,123 | 4,056 | 4,187 | 4,122 | 66 |
Protocol 3: LC-MS/MS-based Stable Isotope Tracer Analysis
This advanced method allows for the quantification of intracellular amino acid concentrations and the tracing of their metabolic fate.
Workflow:
Figure 4: Workflow for LC-MS/MS-based stable isotope tracer analysis.
Materials:
-
Cell line of interest
-
Culture medium
-
Stable isotope-labeled amino acids (e.g., [U-¹³C]-Glutamine, [U-¹³C]-Asparagine)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the stable isotope-labeled amino acid of interest.
-
Incubate for various time points to track the incorporation of the label into intracellular pools and downstream metabolites.
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline to remove extracellular medium.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an appropriate LC-MS/MS method for amino acid separation and detection.[16]
-
-
Data Analysis:
-
Quantify the absolute concentrations of labeled and unlabeled amino acids and their metabolites by comparing them to a standard curve.
-
Determine the fractional enrichment of the stable isotope in each metabolite over time.
-
Data Presentation:
| Time Point | [U-¹³C]-Glutamine (pmol/10^6 cells) | Total Glutamine (pmol/10^6 cells) | Fractional Enrichment (%) |
| 0 min | 0 | 5,234 | 0 |
| 5 min | 2,145 | 5,312 | 40.4 |
| 15 min | 4,321 | 5,401 | 80.0 |
| 30 min | 4,987 | 5,450 | 91.5 |
Summary and Conclusion
The protocols outlined in this document provide robust methods for assessing asparagine and glutamine uptake in cell lines. The choice of method will depend on the specific research question, available equipment, and desired sensitivity. Radiolabeled assays offer high sensitivity for direct uptake measurements, fluorescent assays provide a safer alternative for high-throughput screening, and LC-MS/MS-based tracer analysis offers comprehensive insights into the metabolic fate of these crucial amino acids. These tools are invaluable for researchers in oncology and drug development aiming to understand and target amino acid metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in ASCT2 inhibitors: ligand design and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 13. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 15. researchgate.net [researchgate.net]
- 16. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asn-Gln Dipeptide Deamidation
Welcome to the technical support center for preventing asparagine (Asn) and glutamine (Gln) dipeptide deamidation in your experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this common post-translational modification.
Frequently Asked Questions (FAQs)
Q1: What is Asn-Gln dipeptide deamidation?
A1: Deamidation is a non-enzymatic chemical modification where the side chain amide group of an asparagine (Asn) or glutamine (Gln) residue is hydrolyzed to form a carboxylic acid.[1] This results in the conversion of Asn to aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp), and Gln to glutamic acid (Glu) or its isomer, γ-glutamic acid.[1][2][3] This modification introduces a negative charge and can alter the structure, stability, and function of peptides and proteins.[4][5]
Q2: What is the primary mechanism of Asn and Gln deamidation?
A2: The primary mechanism for non-enzymatic deamidation, particularly for Asn, involves the formation of a cyclic imide intermediate.[1][6] For Asn, a five-membered succinimide (B58015) ring forms through a nucleophilic attack by the nitrogen atom of the adjacent peptide bond on the side chain's carbonyl carbon.[2][3][6][7] This succinimide intermediate is then rapidly hydrolyzed to form either Asp or isoAsp.[1][8] Gln deamidation can proceed through a similar mechanism, forming a less favorable six-membered glutarimide (B196013) intermediate.[2][3][9] Direct hydrolysis of the side chain amide can also occur, especially under acidic conditions.[10]
Q3: Which factors influence the rate of deamidation?
A3: The rate of deamidation is influenced by several factors:
-
pH: Deamidation is highly pH-dependent. The reaction is generally accelerated at neutral to basic pH levels.[9][11][12] The optimal pH to minimize Asn deamidation is typically in the range of 3-5.[13]
-
Temperature: Higher temperatures significantly increase the rate of deamidation.[4][11][14][15]
-
Buffer Composition: The type of buffer and its components can catalyze the deamidation reaction.[11][14][15][16][17] For instance, bicarbonate buffers have been shown to promote racemization.[15]
-
Amino Acid Sequence: The identity of the amino acid residue on the C-terminal side of the Asn or Gln residue has a significant impact.[4][7][16] Sequences with small, flexible residues like glycine (B1666218) (Gly) following Asn (Asn-Gly) are particularly prone to deamidation.[9][18]
-
Protein Structure: The three-dimensional structure of a protein can either protect susceptible residues from deamidation by limiting their flexibility and solvent exposure or, conversely, present them in a conformation that favors the reaction.[4][7]
Q4: How can I detect deamidation in my samples?
A4: Several analytical techniques can be used to detect and quantify deamidation, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the deamidated isoforms from the native peptide or protein.[8]
-
Mass Spectrometry (MS): MS is a highly sensitive method to detect the mass shift of +1 Da associated with deamidation and can be used to identify the specific sites of modification.[8][19]
-
Peptide Mapping: This technique, often coupled with LC-MS, is used to pinpoint the exact location of deamidation within a protein sequence.[8][20] It's important to use methods that minimize deamidation during the sample preparation itself.[20][21]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments involving peptides and proteins susceptible to this compound deamidation.
| Problem | Possible Causes | Recommended Solutions |
| High levels of deamidation observed in freshly prepared samples. | - High pH of the buffer.- Elevated temperature during sample preparation.- Inappropriate buffer choice. | - Adjust the buffer pH to the acidic range (pH 3-5) if your molecule is stable under these conditions.- Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C).- Choose a buffer known to minimize deamidation, such as HEPES.[17] Avoid buffers like bicarbonate that can accelerate the reaction.[15] |
| Increased deamidation during long-term storage. | - Storage at suboptimal temperature.- Inappropriate storage buffer pH. | - Store samples at -20°C or -80°C for long-term stability.[5]- Formulate the storage buffer at an acidic pH (3-5) to slow down the deamidation rate.[13] |
| Artifactual deamidation during sample analysis (e.g., peptide mapping). | - High pH and temperature during enzymatic digestion (e.g., with trypsin).- Long incubation times. | - Use a digestion buffer with a lower pH if compatible with the enzyme. For trypsin, Tris buffer at lower concentrations has been shown to reduce artifacts compared to ammonium (B1175870) bicarbonate.[21]- Minimize digestion time.[21]- Consider performing digestion at a lower temperature (e.g., room temperature instead of 37°C) for a longer period, or use a rapid digestion protocol.- The addition of up to 10% acetonitrile (B52724) to the digestion buffer can also reduce deamidation artifacts.[20][21] |
| Sequence-specific deamidation hotspots (e.g., Asn-Gly). | - Inherent susceptibility of the primary sequence. | - If possible, use site-directed mutagenesis to replace the susceptible Asn or the following Gly with a less reactive amino acid.[22]- Be particularly cautious with experimental conditions when working with known deamidation-prone sequences. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various experimental conditions on deamidation rates.
Table 1: Effect of Buffer Type on Artificial Deamidation During Tryptic Digestion
| Buffer | Relative Amount of Deamidation |
| HEPES | Lowest |
| Triethylammonium bicarbonate (TEAB) | ~4-fold increase compared to HEPES[17] |
Data adapted from a study comparing different buffers for tryptic digestion in proteomics workflows.[17]
Table 2: Influence of Temperature and pH on Deamidation Rate
| Condition | Observation |
| 40°C | Deamidation rate is faster in acidic buffers than in basic buffers.[11][14] |
| 5°C | Deamidation rate is faster in basic buffers than in acidic buffers.[11][14] |
| High Temperature (general) | Significantly accelerates deamidation.[4][11][15] |
| Neutral to Basic pH (general) | Generally increases the rate of deamidation.[9][11][12] |
Table 3: Relative Deamidation Rates of Asn vs. Gln
| Residue Comparison | Relative Rate |
| Asn vs. Gln | Asn deamidates significantly faster than Gln. The deamidation of Asn-Gly can be over 500 times more rapid than Gln-Gly.[3] |
| N-terminal Gln | Deamidates more rapidly than Asn to form pyroglutamic acid.[19] |
Experimental Protocols
Protocol 1: Minimizing Deamidation During Tryptic Digestion for Peptide Mapping
This protocol is designed to reduce artificially induced deamidation during sample preparation for mass spectrometry analysis.[20][21]
-
Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 20 mM Tris-HCl, pH 7.8).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange:
-
Remove the denaturant and excess reagents by buffer exchange into the digestion buffer using a desalting column or dialysis.
-
Digestion Buffer: 20 mM Tris-HCl, pH 7.8, containing 10% (v/v) acetonitrile.[21]
-
-
Digestion:
-
Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubate at 37°C. Monitor the digestion progress and keep the incubation time as short as possible to achieve complete digestion.
-
-
Quenching the Reaction:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Analysis:
-
Proceed with LC-MS analysis.
-
Protocol 2: Method to Differentiate In-vivo vs. In-vitro Deamidation
This method uses ¹⁸O-labeling to distinguish deamidation that occurred in the sample from that which occurred during sample preparation.[23]
-
Sample Preparation in ¹⁸O-Water:
-
Perform the entire sample preparation workflow (denaturation, reduction, alkylation, and enzymatic digestion) in a buffer prepared with ¹⁸O-labeled water.
-
-
Mechanism of Labeling:
-
Deamidation that occurs during sample preparation will incorporate an ¹⁸O atom from the water into the newly formed carboxyl group. This results in a mass increase of +3 Da (+1 Da from the conversion of the amide to a carboxylic acid, and +2 Da from the incorporation of ¹⁸O instead of ¹⁶O).
-
Deamidation that occurred prior to sample preparation will have a standard mass increase of +1 Da.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample by high-resolution mass spectrometry.
-
Differentiate the two forms of deamidation by the distinct mass shifts in the peptide fragments.
-
Visualizations
Caption: Mechanism of Asparagine Deamidation.
Caption: Experimental Workflow for Deamidation Prevention.
References
- 1. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Deamidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 14. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of amino acid sequence, buffers, and ionic strength on the rate and mechanism of deamidation of asparagine residues in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Deamidation of -Asn-Gly- sequences during sample preparation for proteomics: Consequences for MALDI and HPLC-MALDI analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Method to differentiate asn deamidation that occurred prior to and during sample preparation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Asn-Gln Dipeptide Synthesis Technical Support Center
Welcome to the technical support center for Asn-Gln dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of peptides containing asparagine (Asn) and glutamine (Gln).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of peptides containing asparagine (Asn) and glutamine (Gln)?
A1: The most prevalent side reactions include:
-
Dehydration of the asparagine side chain: This leads to the formation of a β-cyanoalanine derivative, which is an irreversible modification that can be difficult to separate from the desired peptide.[1][2][3] This is particularly common when using carbodiimide-based activators like DCC or DIC.[2][4][5]
-
Pyroglutamate (B8496135) formation from N-terminal glutamine: N-terminal Gln residues can undergo base-catalyzed intramolecular cyclization to form pyroglutamate, which terminates the peptide chain.[6][7][8][9]
-
Diketopiperazine formation: This side reaction is common at the dipeptide stage of solid-phase peptide synthesis (SPPS) and can lead to the cleavage of the dipeptide from the resin.[6]
-
Poor solubility of unprotected Fmoc-Asn-OH and Fmoc-Gln-OH: These amino acid derivatives have very low solubility in common organic solvents like DMF, which can lead to incomplete coupling reactions.[4][10][11]
Q2: Why is side-chain protection for Asn and Gln recommended?
A2: Side-chain protection, most commonly with the trityl (Trt) group for Fmoc-based synthesis, is highly recommended for several reasons:
-
It effectively prevents the dehydration of the asparagine side chain to a nitrile.[2][3][4]
-
It blocks the amide nitrogen, preventing it from participating in unwanted side reactions.
-
It significantly improves the solubility of the Fmoc-amino acid derivatives in organic solvents, leading to more efficient and complete coupling.[3][4][10]
Q3: Which coupling reagents are best to minimize side reactions for Asn and Gln?
A3: The choice of coupling reagent is critical.
-
Recommended: Phosphonium-based reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are highly effective at mediating the coupling of Asn and Gln with minimal side reactions, particularly nitrile formation.[1][2] Uronium/aminium reagents like HBTU can also be used effectively, especially when side-chain protected amino acids are employed.
-
Use with Caution: Carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to promote the dehydration of the asparagine side chain and should be used with caution, preferably in the presence of an additive like HOBt.[4][5][12]
Q4: How can I prevent pyroglutamate formation from N-terminal Gln?
A4: Pyroglutamate formation is a base-catalyzed reaction. To suppress this side reaction, you can:
-
Add an equivalent of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution (e.g., piperidine (B6355638) in DMF).[6]
-
Minimize the exposure time to basic conditions during Fmoc deprotection.
-
Couple the subsequent amino acid immediately after deprotection of the N-terminal Gln.
Q5: What strategies can be used to avoid diketopiperazine formation?
A5: Diketopiperazine formation is most prevalent at the dipeptide stage. To minimize this:
-
In Fmoc-based synthesis, using a sterically hindered resin like 2-chlorotrityl chloride resin is preferred, as its bulkiness inhibits the formation of the cyclic dipeptide.[6]
-
For Boc-based synthesis, in situ neutralization protocols can suppress this side reaction.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound dipeptide synthesis.
| Issue | Potential Cause | Recommended Solution |
| Mass spectrometry shows a mass loss of 18 Da for Asn-containing peptides. | Dehydration of the Asn side chain to form a β-cyanoalanine derivative. | - Use side-chain protected Fmoc-Asn(Trt)-OH.[2][4] - Employ a non-carbodiimide coupling reagent like BOP.[1][2] |
| Peptide synthesis stops after the addition of Gln at the N-terminus. | Formation of pyroglutamate from the N-terminal Gln residue, leading to chain termination.[6] | - Add HOBt to the piperidine deprotection solution.[6] - Ensure prompt coupling of the next amino acid after Gln deprotection. |
| Low yield of the final dipeptide after cleavage from the resin. | Diketopiperazine formation at the dipeptide stage, causing premature cleavage from the resin. | - Use a 2-chlorotrityl chloride resin for Fmoc-SPPS.[6] |
| Incomplete coupling of Asn or Gln. | Poor solubility of unprotected Fmoc-Asn-OH or Fmoc-Gln-OH in the coupling solvent.[4][10] | - Use side-chain protected derivatives such as Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH, which have improved solubility.[3][4] |
| Presence of a side product with a mass of +51 Da in Fmoc/tBu synthesis. | This is indicative of 3-(1-Piperidinyl)alanine formation, which can occur with peptides containing a C-terminal cysteine, but is a general SPPS side reaction to be aware of. | - Utilize a sterically bulky protecting group for the problematic residue.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH in Fmoc-SPPS
This protocol is recommended for minimizing side reactions and ensuring high coupling efficiency.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH
-
Coupling reagent (e.g., HBTU or BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH and a slightly less than stoichiometric amount of the coupling reagent (e.g., HBTU) in DMF.
-
Add 5-10 equivalents of DIPEA to the amino acid/coupling reagent solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the next amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group) using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[3]
Reaction Pathway Diagrams
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Enhancing Asn-Gln Dipeptide Solubility for Experimental Success
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the solubility of the asparagine-glutamine (Asn-Gln) dipeptide for your experiments. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to overcome solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide not dissolving in water?
A1: While this compound is a relatively short dipeptide composed of polar amino acids, its solubility in neutral aqueous solutions can be limited.[1][2] Several factors can contribute to this, including the formation of intermolecular hydrogen bonds leading to aggregation.[3] The overall charge of the dipeptide at a given pH also plays a crucial role; at its isoelectric point (pI), where the net charge is zero, solubility is typically at its minimum.[1]
Q2: What is the first step I should take to dissolve a new batch of this compound dipeptide?
A2: Always begin by attempting to dissolve a small test amount of the lyophilized peptide in sterile, purified water.[4][5] For short peptides like this compound, water is a good starting solvent.[1] If it doesn't dissolve readily, do not discard the sample. Proceed to the troubleshooting steps outlined below.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming (e.g., to <40°C) can increase the solubility of some peptides.[6] However, exercise caution as excessive heat can lead to degradation of the dipeptide, particularly through deamidation of the asparagine and glutamine residues.[1][6] It is advisable to use warming as a secondary option after other methods have been attempted.
Q4: What are co-solvents, and when should I use them for this compound?
A4: Co-solvents are organic solvents miscible with water that can help dissolve hydrophobic or aggregation-prone peptides. Common examples include dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][6] For a polar dipeptide like this compound, co-solvents should be used sparingly and only if other methods fail, as they are generally more effective for hydrophobic peptides.[2] If you must use a co-solvent, dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer to your desired concentration.[4] Be aware that organic solvents can interfere with certain biological assays.
Q5: How does pH affect the solubility of the this compound dipeptide?
A5: The pH of the solution is a critical factor. The this compound dipeptide has a neutral overall charge at physiological pH. Adjusting the pH away from its isoelectric point (pI) can increase solubility by imparting a net positive or negative charge, which reduces aggregation through electrostatic repulsion.[1] For a neutral peptide, trying slightly acidic (e.g., with acetic acid) or slightly basic (e.g., with ammonium (B1175870) bicarbonate) conditions may improve solubility.[1]
Troubleshooting Guide
Encountering solubility issues with your this compound dipeptide can be a roadblock in your research. This guide provides a systematic approach to troubleshoot and resolve these challenges.
Logical Workflow for Troubleshooting Insolubility
References
- 1. jpt.com [jpt.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Asn-Gln Dipeptide Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing Asparagine-Glutamine (Asn-Gln) dipeptides in cell culture. Navigate through our troubleshooting guides and frequently asked questions to address specific experimental challenges and optimize your cell culture performance.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound dipeptides instead of free L-glutamine and L-asparagine in my cell culture medium?
A1: Free L-glutamine and L-asparagine are unstable in liquid cell culture media, especially at a physiological temperature of 37°C.[1][2] They can spontaneously degrade, leading to two primary issues: the depletion of these essential nutrients and the accumulation of toxic ammonia (B1221849).[2][3][4] High ammonia levels can negatively impact cell growth, viability, and even alter protein glycosylation.[2][5] Dipeptides, such as L-alanyl-L-glutamine or Glycyl-L-asparagine, are significantly more stable in solution.[2][6][7] Cells internalize these dipeptides and intracellular enzymes called peptidases cleave them to release a steady and sustained supply of the individual amino acids as needed.[2][8] This controlled release mechanism minimizes the buildup of toxic ammonia, creating a healthier and more stable culture environment.[2][7]
Q2: What are the primary benefits of substituting free amino acids with this compound dipeptides?
A2: The key advantages of using this compound dipeptides include:
-
Enhanced Media Stability: Dipeptides prevent the rapid degradation of asparagine and glutamine, ensuring a more consistent nutrient environment over time.[6][8]
-
Reduced Ammonia Accumulation: By providing a stable source of these amino acids, dipeptide supplementation leads to significantly lower concentrations of toxic ammonia in the culture medium.[2][5][7]
-
Improved Cell Health and Viability: A more stable and less toxic environment supports higher viable cell densities and can extend the overall lifespan of the culture.[1][2]
-
Consistent and Reproducible Performance: The stable and continuous supply of critical amino acids contributes to more reliable and reproducible experimental outcomes.[1][8]
-
Process Optimization for Fed-Batch Cultures: Dipeptides allow for the formulation of more concentrated and stable feed media, which can simplify feeding strategies in fed-batch production processes.[8][9]
Q3: How do cells take up and utilize this compound dipeptides?
A3: Mammalian cells possess peptidases, which are enzymes that can break down dipeptides.[8] Cells can internalize the dipeptides from the culture medium. Once inside the cell, these peptidases cleave the peptide bond, slowly releasing the individual L-asparagine and L-glutamine molecules. This ensures a continuous and stable intracellular supply of these crucial amino acids for various metabolic processes, including protein synthesis and energy production.[2][8]
Q4: What is a recommended starting concentration for this compound dipeptides?
A4: The optimal concentration of this compound dipeptides is highly dependent on the specific cell line, the basal media formulation, and the culture process (e.g., batch vs. fed-batch).[5][10] It is always recommended to perform a dose-response experiment to determine the ideal concentration for your particular experimental setup.[8] However, as a general starting point, you can substitute the free L-asparagine and L-glutamine in your current medium with an equimolar concentration of the corresponding dipeptide.[6][8]
Q5: Can the partner amino acid in the dipeptide (e.g., glycine (B1666218) in Gly-Gln) affect my cell culture?
A5: Yes, the partner amino acid is also released into the cell and utilized. In most cases, the amount of the partner amino acid (like glycine or alanine) released from the dipeptide is unlikely to cause any negative effects.[8] However, if your specific cell line or process is particularly sensitive to the concentration of this partner amino acid, you may need to adjust its initial concentration in your basal medium.[8]
Troubleshooting Guides
Issue 1: Sub-optimal Cell Growth or Viability After Switching to an this compound Dipeptide
-
Possible Cause: The concentration of the dipeptide may not be optimal for your specific cell line.
-
Troubleshooting Step: It is crucial to conduct a dose-response experiment. Test a range of dipeptide concentrations, for example, 50%, 100%, and 150% of the molar equivalent of the original free amino acid concentration you were using.[8] Monitor viable cell density and viability over time to identify the optimal concentration.
-
-
Possible Cause: The cells may require an adaptation period to efficiently utilize the dipeptide.
-
Troubleshooting Step: When transitioning cells to a medium with dipeptides, it may be beneficial to perform a sequential adaptation.[11] Start with a mixture of free amino acids and dipeptides and gradually increase the dipeptide proportion over several passages.
-
Issue 2: Unexpected Changes in Metabolic Profile (e.g., altered lactate (B86563) or ammonia levels)
-
Possible Cause: The more stable source of asparagine and glutamine can alter the overall nitrogen metabolism of the cells.
-
Troubleshooting Step: The metabolism of asparagine and glutamine is interconnected with the TCA cycle and the metabolism of other amino acids.[8] It is advisable to monitor the consumption and production rates of key metabolites, including other amino acids, glucose, lactate, and ammonia. This data will help you understand the new metabolic state and adjust your feeding strategy accordingly.[12]
-
-
Possible Cause: The partner amino acid from the dipeptide is influencing cellular metabolism.
-
Troubleshooting Step: While generally not an issue, if you suspect the partner amino acid is causing metabolic shifts, you may need to adjust its concentration in the basal medium.[8] Consider testing different dipeptides with alternative partner amino acids if the issue persists.
-
Issue 3: Inconsistent Product Titer or Quality in Bioproduction
-
Possible Cause: The timing and amount of dipeptide feeding in a fed-batch process are not optimized.
-
Troubleshooting Step: Develop a feeding strategy based on the metabolic needs of the cells. This can be achieved through spent media analysis to determine the consumption rates of amino acids and other nutrients at different phases of the culture.[12] This information will guide the formulation of a more effective feeding solution and schedule.[13][14]
-
-
Possible Cause: High ammonia levels, although reduced, may still be affecting protein quality.
-
Troubleshooting Step: Even with dipeptides, some ammonia will be produced through cellular metabolism.[10] If product quality is compromised, further optimization of the dipeptide concentration to the lowest effective level might be necessary. Also, ensure other factors influencing protein quality, such as pH and dissolved oxygen, are well-controlled.
-
Data Presentation
Table 1: Comparison of L-Glutamine and Stabilized Glutamine Dipeptides
| Parameter | Standard L-Glutamine | Stabilized Gln-Dipeptide (e.g., L-alanyl-L-glutamine) | Reference(s) |
| Stability at 37°C | Spontaneously degrades into ammonia and pyrrolidone carboxylic acid. | Significantly more stable with minimal degradation over time. | [2][15] |
| Ammonia Accumulation | Leads to significant buildup of ammonia in the culture medium. | Results in substantially lower ammonia concentrations. | [2][7] |
| Nutrient Availability | Decreases over the duration of the culture. | Provides a consistent and sustained supply of glutamine. | [2] |
| Viable Cell Density (VCD) | Can be limited by the toxic effects of ammonia over time. | Supports the achievement of higher viable cell densities. | [2] |
| Cell Viability | May decline due to ammonia-induced apoptosis. | Generally maintained at a higher level for a longer duration. | [2][7] |
Table 2: Recommended Starting Concentration Ranges for L-Asparagine in CHO Cell Culture Media
| Culture Phase | L-Asparagine Concentration (mM) | Reference(s) |
| Early Fed-Batch | 2.6 - 43.2 | [8] |
| Late Fed-Batch | 2.6 - 21.6 | [8] |
| General Culture | 0.1 - 1.0 | [8] |
Note: The optimal concentration for a Glycyl-L-asparagine dipeptide should be determined experimentally but can be initially based on the molar equivalent of these ranges.[8]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Dipeptide Concentration
Objective: To determine the optimal concentration of an this compound dipeptide for a specific cell line that maximizes viable cell density and viability.
Materials:
-
Your specific cell line (e.g., CHO cells)
-
Basal cell culture medium (without L-asparagine and L-glutamine)
-
This compound dipeptide stock solution (e.g., 200 mM)
-
Multi-well plates (e.g., 24-well or 96-well) or shake flasks
-
Cell counting equipment (e.g., automated cell counter or hemocytometer)
-
Trypan blue solution
Methodology:
-
Cell Seeding:
-
Harvest cells from a healthy, actively growing culture.
-
Determine the viable cell density.
-
Seed the cells into the wells of a multi-well plate or shake flasks at your standard seeding density (e.g., 0.3 x 10^6 cells/mL).[6] Ensure you have triplicate wells/flasks for each experimental condition.
-
-
Media Preparation:
-
Prepare a dilution series of the this compound dipeptide in the basal medium. A common range to test is 0, 0.5, 1.0, 2.0, 4.0, and 8.0 mM.[2][5]
-
The 0 mM condition will serve as your negative control. You should also include a positive control with your previous standard concentration of free L-asparagine and L-glutamine.
-
-
Incubation:
-
Culture the cells under your standard conditions (e.g., 37°C, 5% CO2, and appropriate agitation if in shake flasks).[6]
-
-
Data Collection:
-
At regular intervals (e.g., every 24 hours for 5-7 days), take a representative sample from each well/flask.
-
Determine the viable cell density and percentage of viability using a cell counter and trypan blue exclusion.
-
-
Data Analysis:
-
Plot the viable cell density and viability over time for each dipeptide concentration.
-
The optimal concentration is the one that results in the highest peak viable cell density and sustained high viability over the course of the experiment.
-
Protocol 2: Fed-Batch Culture with Dipeptide Supplementation
Objective: To maintain a productive fed-batch culture by feeding with a concentrated dipeptide solution.
Materials:
-
Bioreactor or shake flasks suitable for fed-batch culture
-
Your CHO cell line producing a recombinant protein
-
Basal medium
-
Concentrated feed medium containing the this compound dipeptide, other amino acids, and essential nutrients.
-
Analytical equipment to measure cell density, metabolites (glucose, lactate, ammonia), and product titer (e.g., HPLC or ELISA).
Methodology:
-
Bioreactor Setup:
-
Inoculate the bioreactor with your CHO cell line in the basal medium at the desired initial cell density.
-
-
Fed-Batch Strategy:
-
Initiate feeding on a predetermined day (e.g., day 3) or when a key nutrient like glucose falls below a certain threshold.
-
The feed should contain a concentrated solution of the this compound dipeptide along with other necessary components identified through spent media analysis.
-
The feeding can be a bolus addition or a continuous drip, depending on your process.
-
-
Process Monitoring:
-
Regularly monitor key parameters such as viable cell density, viability, pH, dissolved oxygen, and temperature.
-
Take daily samples to measure the concentrations of key metabolites (glucose, lactate, ammonia) and the titer of your recombinant protein.
-
-
Data Analysis:
-
Analyze the data to understand the culture performance. The goal is to achieve a high cell density, prolonged viability, controlled metabolite levels, and a high product titer. The feeding strategy can be further optimized in subsequent runs based on this data.
-
Visualizations
References
- 1. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 4. Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance [bioprocessonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 10. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
Technical Support Center: Troubleshooting Asparagine-Glutamine Precipitation in Cell Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation of asparagine (Asn) and glutamine (Gln) in cell culture media. The following information is designed to help you troubleshoot and prevent these common issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a white, crystalline precipitate in my cell culture medium after storing it in the refrigerator. What could be the cause?
A1: This is a common issue, particularly with media containing high concentrations of amino acids like asparagine and glutamine. The precipitate is likely the amino acids themselves crashing out of solution. This can be caused by several factors:
-
Low Temperature: The solubility of both asparagine and glutamine decreases at lower temperatures. Storing media at 4°C can reduce their solubility limits, leading to precipitation.
-
High Concentration: If the medium is formulated with concentrations of asparagine or glutamine that are near or exceed their solubility limits at refrigerated temperatures, precipitation is likely to occur.
-
pH Shift: Although less common during storage, a significant shift in the pH of the medium can affect amino acid solubility.
Q2: Can I still use my cell culture medium if a precipitate has formed?
A2: It is generally not recommended to use media with a visible precipitate. The formation of a precipitate indicates a change in the composition of the medium, meaning the concentration of essential nutrients like asparagine and glutamine is no longer what is stated in the formulation. This can negatively impact cell growth, viability, and experimental reproducibility. It is best to discard the precipitated medium and prepare a fresh batch.
Q3: How can I prevent asparagine and glutamine from precipitating in my cell culture medium?
A3: Several preventative measures can be taken:
-
Prepare Fresh Media: Ideally, prepare media fresh and use it shortly after preparation.
-
Store at Room Temperature for Short Periods: If you must store the medium, consider keeping it at room temperature for short durations (a few days), but be mindful of the stability of other components. For longer-term storage, freezing is an option, but be aware of potential issues during thawing.
-
Adjust Amino Acid Concentrations: If you are preparing a custom medium formulation, consider if the concentrations of asparagine and glutamine can be lowered while still meeting the nutritional requirements of your cells.
-
Use Stable Dipeptides: Consider replacing L-glutamine with a more stable dipeptide like L-alanyl-L-glutamine or L-glycyl-L-glutamine. These are less prone to spontaneous degradation and can also help avoid precipitation issues.
-
Proper Dissolution Technique: When preparing media from powder, ensure that all components are fully dissolved before sterile filtering. For amino acids that are difficult to dissolve, gentle warming and stirring can be effective.
Q4: Does the pH of the medium affect the solubility of asparagine and glutamine?
A4: Yes, pH plays a crucial role. L-glutamine is most stable in the pH range of 5.0 to 7.5.[1] Outside of this range, its degradation rate increases. While the effect on the direct solubility of asparagine and glutamine in the typical cell culture pH range (7.2-7.4) is not as dramatic as with temperature, significant deviations can impact their solubility.
Q5: Can interactions with other media components cause asparagine and glutamine to precipitate?
A5: Yes, the complex mixture of salts, other amino acids, and vitamins in cell culture media can influence the solubility of asparagine and glutamine. High concentrations of salts can have "salting-in" or "salting-out" effects, either increasing or decreasing the solubility of amino acids.[2][3][4] Interactions between different amino acids can also affect their overall solubility.
Troubleshooting Guides
Guide 1: Visual Inspection and Initial Assessment
If you observe a precipitate in your cell culture medium, follow these initial steps:
-
Visual Characterization: Note the appearance of the precipitate. Is it crystalline, flocculent, or amorphous? Crystalline precipitates are more likely to be composed of single components like amino acids.
-
Microscopic Examination: Place a drop of the medium on a microscope slide and observe it under a microscope. This can help distinguish between chemical precipitates and microbial contamination (e.g., bacteria, yeast).
-
Check for Contamination: If you suspect microbial contamination, plate a sample of the medium on an agar (B569324) plate and incubate it to check for microbial growth.
Guide 2: Investigating the Cause of Precipitation
Use the following flowchart to systematically investigate the potential cause of the precipitation.
Caption: Troubleshooting workflow for Asn-Gln precipitation.
Data Presentation
Table 1: Solubility of L-Asparagine and L-Glutamine in Aqueous Solutions
| Amino Acid | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mM) |
| L-Asparagine | PBS (pH 7.2) | Room Temperature | ~5 | ~37.8 |
| L-Asparagine | Water | 25 | 29.4 | 222.5 |
| L-Asparagine | Water | With Heat | 50 | 378.5 |
| L-Glutamine | Water | 25 | 36 | 246.3 |
| L-Glutamine | Water | 25 | 41.3 | 282.6 |
Note: The solubility of amino acids in complex cell culture media can be influenced by the presence of other components and may differ from the values in simple aqueous solutions.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of Asn/Gln in a Specific Medium
This protocol helps determine the practical solubility limit of asparagine or glutamine in your specific cell culture medium.
Materials:
-
Your specific cell culture medium (without the amino acid to be tested)
-
L-Asparagine or L-Glutamine powder
-
Sterile conical tubes or flasks
-
Stir plate and stir bar
-
Incubator or water bath at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Sterile filtration unit (0.22 µm)
-
Method for quantifying amino acid concentration (e.g., HPLC)
Procedure:
-
Prepare a series of your cell culture medium, each with an increasing concentration of the amino acid you are testing.
-
Stir each solution at the desired temperature for a set period (e.g., 24 hours) to allow it to reach equilibrium.
-
Visually inspect each solution for the presence of a precipitate.
-
For the solutions that show a precipitate, sterile filter a sample of the supernatant.
-
Quantify the concentration of the amino acid in the filtered supernatant using a validated analytical method like HPLC.
-
The highest concentration at which no precipitate is observed and the concentration in the supernatant of the first precipitated sample will give you the maximum soluble concentration under those conditions.
Protocol 2: Analysis of Unknown Precipitate
This protocol outlines the steps to isolate and identify a precipitate observed in your cell culture medium.
Workflow for Precipitate Analysis:
Caption: Workflow for the analysis of unknown precipitates.
Detailed Steps:
-
Isolation of Precipitate:
-
Aseptically transfer the medium containing the precipitate to a sterile centrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the precipitate.
-
Carefully decant the supernatant.
-
-
Washing the Precipitate:
-
Resuspend the pellet in a small volume of cold, sterile phosphate-buffered saline (PBS).
-
Centrifuge again and discard the supernatant. Repeat this wash step 2-3 times to remove any residual soluble media components.
-
-
Solubilization of Precipitate:
-
Attempt to dissolve the washed precipitate in a small volume of deionized water or a suitable buffer. If it does not dissolve, a dilute acid (e.g., 0.1 M HCl) can be used, but be aware this may alter the sample for some analysis types.
-
-
Chemical Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for identifying and quantifying amino acids. The solubilized precipitate can be analyzed using a standard amino acid analysis protocol.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the precipitate, which can help confirm if it is primarily composed of amino acids (presence of amide and carboxyl groups).
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If you suspect that the precipitate may be due to the precipitation of metal ions, ICP-MS can be used to determine the elemental composition of the precipitate.[5][6][7]
-
By following these troubleshooting guides and experimental protocols, you can effectively identify the cause of asparagine and glutamine precipitation and implement strategies to prevent it in your future cell culture experiments.
References
- 1. Salt effects on the solubility of aromatic and dicarboxylic amino acids in water [bibliotecadigital.ipb.pt]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Asn-Gln Analysis in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing asparagine (Asn) and glutamine (Gln) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Asn and Gln analysis?
A1: Ion suppression is a type of matrix effect where non-target components in a sample reduce the ionization efficiency of the analytes of interest, in this case, Asn and Gln.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3] Given that Asn and Gln are highly polar molecules, they can be particularly susceptible to ion suppression from various matrix components like salts, phospholipids, and other endogenous compounds.[1]
Q2: What are the most common causes of ion suppression for Asn and Gln?
A2: The primary causes of ion suppression for Asn and Gln are co-eluting matrix components that compete for ionization in the mass spectrometer's source.[1][2] Common interfering substances in biological matrices such as plasma, serum, and cell culture media include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[4][5][6]
-
Salts: High concentrations of salts from buffers or the biological matrix can significantly suppress the signal.
-
Other endogenous molecules: Abundant small molecules in the matrix can also interfere with the ionization of Asn and Gln.
Q3: How can I detect and quantify ion suppression in my experiments?
A3: A common method to assess ion suppression is the post-extraction spike analysis.[7] This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample with the response of the same amount of analyte in a neat solvent. A lower signal in the matrix indicates ion suppression.
Q4: I've heard that glutamine can be unstable during analysis. What should I be aware of?
A4: Yes, a significant challenge in Gln analysis is its in-source cyclization to pyroglutamic acid (pGlu).[1][8][9][10][11] This conversion can lead to an underestimation of the true Gln concentration. The extent of this conversion can be substantial, sometimes approaching 100%, and is dependent on mass spectrometer source conditions, particularly the fragmentor voltage.[1][8][9][10][11]
Troubleshooting Guides
Issue 1: Poor Signal Intensity and High Variability for Asn and Gln
This is often a direct result of significant ion suppression. The following troubleshooting steps can help mitigate this issue.
Caption: A workflow for troubleshooting poor signal intensity.
| Strategy | Action | Rationale |
| Sample Preparation | Employ a more effective sample cleanup method. See Table 1 for a comparison of common techniques. | To remove interfering matrix components before they enter the LC-MS system. Solid-Phase Extraction (SPE) is generally more effective than protein precipitation for removing a wider range of interferences. |
| Chromatography | Optimize the LC method to better separate Asn and Gln from the ion-suppressing regions of the chromatogram. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase. | To ensure that matrix components do not co-elute with the analytes of interest. HILIC can provide better retention for polar compounds like Asn and Gln, separating them from early-eluting interferences.[12] |
| MS Parameters | Adjust ion source parameters such as gas flows, temperature, and voltages. | To enhance the ionization of Asn and Gln relative to interfering compounds. |
| Internal Standard | Incorporate a stable isotope-labeled (SIL) internal standard for both Asn and Gln. | A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal. |
Issue 2: Inaccurate Glutamine Quantification (Lower than Expected)
This is likely due to the in-source conversion of Gln to pyroglutamic acid (pGlu).
Caption: A workflow for addressing inaccurate Gln quantification.
| Strategy | Action | Rationale |
| Chromatography | Develop an LC method that baseline separates Gln from pGlu. An ion-pairing method or HILIC can achieve this.[13][14] | To distinguish between pGlu that was endogenously present in the sample and pGlu that was formed from Gln in the ion source.[1][8][9][10][11] |
| MS Optimization | Carefully optimize the fragmentor voltage and other source parameters. | The conversion of Gln to pGlu is highly dependent on the fragmentor voltage; minimizing this can significantly reduce the artifact.[1][8][9][10] |
| Internal Standard | Use a stable isotope-labeled Gln internal standard. | The SIL-Gln will undergo the same rate of in-source cyclization as the endogenous Gln, allowing for accurate correction of the loss.[1][8][9][10] |
Data Presentation: Comparison of Ion Suppression Mitigation Strategies
The following tables summarize the effectiveness of various strategies for minimizing ion suppression for Asn and Gln analysis.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Effectiveness in Reducing Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Moderate | Simple, fast, and inexpensive. | Less effective at removing salts and phospholipids, which can lead to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Good | Can provide cleaner extracts than PPT. | May have lower recovery for highly polar analytes like Asn and Gln; can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Excellent | Highly effective at removing a broad range of interfering compounds, including salts and phospholipids. Can be automated. | More complex and expensive than PPT; requires method development to optimize sorbent and solvents. |
Table 2: Comparison of Chromatographic Approaches
| Technique | Effectiveness in Reducing Ion Suppression | Advantages | Disadvantages |
| Reversed-Phase with Ion-Pairing | Good | Can achieve good separation of Asn, Gln, and related isomers/impurities.[13][14] | Ion-pairing reagents can cause ion suppression themselves and contaminate the MS system. |
| Hydrophilic Interaction (HILIC) | Excellent | Provides good retention for highly polar analytes, effectively separating them from non-polar matrix components. Avoids the use of ion-pairing reagents.[12] | Can be less robust than reversed-phase; may require careful mobile phase optimization. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Underivatized Asn and Gln in Cell Media using Ion-Pairing LC-MS/MS
This protocol is adapted from a method for the analysis of Asn, Gln, Asp, and Glu in cell culture media.[13][14]
-
No extensive sample preparation is required for cell culture media.
-
If analyzing plasma or serum, a protein precipitation step is necessary. For example, mix 100 µL of plasma with 300 µL of acetonitrile (B52724), vortex, and centrifuge to pellet the precipitated proteins. Use the supernatant for analysis.
-
Column: Zorbax SB-C18 Rapid Resolution HT (3.0 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.
-
Gradient: 0-5 min, 0% to 5% B; hold at 90% B for 1 min; re-equilibrate at 0% B for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 1 µL.
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Asn: m/z 133.1 -> 74.1
-
Gln: m/z 147.1 -> 84.1
-
-
Source Conditions: Optimize drying gas temperature and flow, nebulizer pressure, and capillary voltage for your specific instrument.
-
Compound-Dependent Parameters: Optimize fragmentor voltage and collision energy for each analyte.
Protocol 2: HILIC-MS/MS for Amino Acid Analysis in Plasma
This protocol is based on established methods for underivatized amino acid analysis in biological fluids.[12]
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile containing stable isotope-labeled internal standards for Asn and Gln.
-
Vortex for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes.
-
Transfer the supernatant for injection.
-
Column: A suitable HILIC column (e.g., amide-based).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Gradient: A typical HILIC gradient will start with a high percentage of organic solvent (e.g., 90% A) and gradually increase the aqueous component (B).
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 2-5 µL.
-
System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions: As in Protocol 1.
-
Source and Compound Parameters: Optimize as described in Protocol 1.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Optimization by High-Performance Design of Experiments (DOE) for Astrocyte Glutamine Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Quantification of bovine plasma amino acids via liquid chromatography–electrospray ionization-mass spectrometry: Comparison of underivatized and precolumn derivatized methods | Semantic Scholar [semanticscholar.org]
- 9. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape of Asn-Gln in HPLC
Welcome to the technical support center for addressing challenges in the High-Performance Liquid Chromatography (HPLC) analysis of asparagine-glutamine (Asn-Gln) dipeptides. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for the this compound dipeptide in HPLC?
A1: Poor peak shape for polar dipeptides like this compound typically manifests as peak tailing, fronting, or broadening. The primary causes include:
-
Secondary Interactions: The polar side chains of asparagine and glutamine can interact with active sites on the HPLC column, such as residual silanol (B1196071) groups on silica-based columns. This can lead to peak tailing.
-
Inappropriate Mobile Phase Conditions: An unsuitable mobile phase pH can affect the ionization state of the dipeptide, leading to poor peak shape. Additionally, a mobile phase that is too weak may not effectively elute the analyte, causing peak broadening.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak fronting or tailing.
-
Deamidation: Asparagine and glutamine residues are susceptible to deamidation, a chemical modification that converts them to aspartic acid and glutamic acid, respectively. This process can occur during sample preparation or analysis, leading to the appearance of multiple, often poorly resolved, peaks.[1][2][3][4]
-
Sample Solvent Incompatibility: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.
Q2: How does deamidation of this compound affect my chromatogram?
A2: Deamidation of asparagine and glutamine results in the formation of their corresponding acidic forms, aspartic acid (Asp) and glutamic acid (Glu), as well as iso-aspartic acid (iso-Asp) and iso-glutamic acid (iso-Glu).[1][2] This chemical modification introduces new, closely related species into your sample, which can manifest on your chromatogram as:
-
Shoulder peaks on the main this compound peak.
-
Broadened peaks due to the co-elution of these related species.
-
The appearance of distinct, but poorly resolved, new peaks.
The rate of deamidation is influenced by factors such as pH, temperature, and the specific amino acid sequence.[1][3] It is a critical factor to consider when observing unexpected peak shapes in the analysis of this compound.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions. For silica-based columns, a lower pH (e.g., pH 2-3) is often effective.[5][6]
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol groups, which minimizes tailing for polar and basic analytes.
-
Incorporate Ion-Pairing Reagents: The addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of polar peptides.[7][8][9][10][11] Common ion-pairing reagents include trifluoroacetic acid (TFA), formic acid, and heptafluorobutyric acid (HFBA).[7][12]
-
Reduce Sample Concentration: Dilute your sample to check for column overload. If the peak shape improves upon dilution, this indicates that the initial concentration was too high.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is wider than the latter half.
Troubleshooting Steps:
-
Reduce Sample Concentration and Injection Volume: Peak fronting is a classic sign of column overload.[13] Reduce the amount of sample injected onto the column by either diluting the sample or decreasing the injection volume.
-
Ensure Sample Solvent Compatibility: The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. If a stronger solvent must be used, the injection volume should be kept as small as possible.
-
Check for Column Degradation: A void at the column inlet or a compromised packing bed can lead to peak fronting.[4] If the problem persists with optimized sample and mobile phase conditions, consider replacing the column.
Issue 3: Peak Broadening
Peak broadening results in a wider peak with a lower height, which can compromise sensitivity and resolution.
Troubleshooting Steps:
-
Optimize the Gradient: If using a gradient, ensure it is not too steep. A shallower gradient can improve peak focusing.
-
Increase Mobile Phase Strength: If the mobile phase is too weak, the analyte may elute too slowly, resulting in a broad peak. Increase the percentage of the organic modifier in the mobile phase.
-
Consider an Alternative Chromatographic Mode (HILIC): For very polar analytes like this compound that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[14][15][16][17] HILIC uses a polar stationary phase and a high concentration of organic solvent in the mobile phase to retain and separate polar compounds.[17]
Data Presentation
Table 1: Effect of Ion-Pairing Reagent on Peptide Retention
| Ion-Pairing Reagent | Relative Hydrophobicity | General Effect on Peptide Retention Time |
| Phosphoric Acid | Low | Minimal increase |
| Trifluoroacetic Acid (TFA) | Moderate | Significant increase |
| Pentafluoropropionic Acid (PFPA) | High | Greater increase than TFA |
| Heptafluorobutyric Acid (HFBA) | Very High | Largest increase in retention |
This table summarizes the general trend of increasing peptide retention with more hydrophobic ion-pairing reagents, as observed in studies on various peptides. Increasing the concentration of the ion-pairing reagent also generally leads to longer retention times and improved peak shape.[7][11]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound with Ion-Pairing
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm), preferably end-capped.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient tailored to the specific hydrophobicity of the dipeptide. A common starting point is a shallow gradient from 5% to 40% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 5-20 µL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A or a solvent with a lower organic content than the initial gradient conditions.
Protocol 2: HILIC Method for this compound
-
Column: HILIC column (e.g., Amide, Diol, or bare silica, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in 95:5 acetonitrile:water.
-
Mobile Phase B: 0.1% Formic Acid in 50:50 acetonitrile:water.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 210-220 nm or Mass Spectrometry (MS).
-
Injection Volume: 2-10 µL.
-
Sample Preparation: Dissolve the this compound sample in a solvent with a high organic content (e.g., 90% acetonitrile).
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Deamidation pathway of Asn and Gln residues.
References
- 1. Deamidation of -Asn-Gly- sequences during sample preparation for proteomics: Consequences for MALDI and HPLC-MALDI analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. quora.com [quora.com]
- 7. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Asn-Gln Degradation During Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating asparagine (Asn) and glutamine (Gln) degradation in therapeutic proteins and peptides during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Asparagine (Asn) and Glutamine (Gln) in protein formulations?
A1: The most common degradation pathways for asparagine (Asn) and glutamine (Gln) are non-enzymatic deamidation and cyclization.
-
Deamidation: This is a chemical reaction where the amide group in the side chain of Asn or Gln is hydrolyzed. For Asn, this typically results in the formation of aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp)[1]. Gln deamidation leads to the formation of glutamic acid (Glu). This conversion introduces a negative charge into the protein, which can alter its structure, stability, and function[2].
-
Cyclization (for N-terminal Gln): N-terminal glutamine residues can undergo intramolecular cyclization to form pyroglutamate (B8496135) (pGlu). This reaction involves the loss of ammonia (B1221849) and is a significant concern as it can lead to a blocked N-terminus, hindering protein sequencing and potentially impacting biological activity.
Q2: Which factors have the most significant impact on the rate of Asn and Gln degradation?
A2: Several factors influence the rate of Asn and Gln degradation, with pH and temperature being the most critical.
-
pH: Deamidation rates are highly pH-dependent. Generally, the reaction is slowest at acidic pH (around pH 5-6) and increases significantly under neutral to basic conditions[1][3]. For N-terminal Gln cyclization to pyroglutamate, the reaction is also favored at neutral to slightly basic pH.
-
Temperature: Higher temperatures accelerate the rate of both deamidation and cyclization reactions. Therefore, proper temperature control during storage is crucial.
-
Amino Acid Sequence: The identity of the amino acid residue C-terminal to the Asn or Gln residue (the n+1 position) has a profound effect on the deamidation rate. Residues with small, flexible side chains, such as glycine (B1666218) and serine, tend to accelerate deamidation.
-
Buffer Composition: Certain buffer species can catalyze degradation reactions. For instance, phosphate (B84403) buffers have been shown to increase the rate of pyroglutamate formation from N-terminal Gln[4].
-
Protein Structure: The three-dimensional structure of the protein can either protect or expose susceptible Asn and Gln residues. Residues buried within the protein's core are generally less prone to degradation than those on the surface.
Q3: How can I minimize deamidation and cyclization during long-term storage?
A3: A combination of formulation strategies and storage condition optimization is key to minimizing degradation.
-
pH Optimization: Formulate your product in a buffer system that maintains a pH where the degradation rate is minimal, typically in the acidic range (pH 5-6), if the protein's stability allows.
-
Temperature Control: Store the product at the lowest feasible temperature to slow down the degradation kinetics. For liquid formulations, this is often 2-8°C. For long-term stability, lyophilization and storage at -20°C or below is recommended.
-
Excipient Selection: The addition of stabilizing excipients can significantly reduce degradation. Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) can stabilize the native protein structure and reduce molecular mobility in the frozen or dried state[5].
-
Lyophilization: Freeze-drying is a highly effective method for long-term stabilization as it removes water, a key reactant in hydrolysis-driven degradation pathways. An optimized lyophilization cycle is crucial to prevent degradation during the process itself[2][6].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased heterogeneity (new peaks in IEX-HPLC) after storage. | Asn/Gln deamidation leading to charge variants. | 1. Confirm deamidation: Use mass spectrometry to identify the modification. 2. Review formulation pH: If the pH is neutral or basic, consider reformulating at a lower pH (5-6) if the protein is stable under these conditions. 3. Evaluate storage temperature: Ensure the product is stored at the recommended low temperature. 4. Consider lyophilization: For long-term stability, lyophilization is a robust solution. |
| N-terminal sequencing fails (blocked N-terminus). | Cyclization of N-terminal Gln to pyroglutamate. | 1. Confirm pyroglutamate: Use mass spectrometry to detect the mass loss of 17 Da. 2. Optimize purification and storage pH: Maintain a pH between 6.0 and 7.0 to minimize spontaneous cyclization. 3. Control temperature: Perform purification and storage at low temperatures (e.g., 4°C). 4. Choose appropriate buffers: Avoid buffers known to accelerate the reaction, such as phosphate buffers, if possible[4]. |
| Loss of biological activity after storage. | Deamidation or cyclization at a critical site affecting protein structure or binding. | 1. Identify the modification site: Use peptide mapping with mass spectrometry to pinpoint the location of the degradation. 2. Implement mitigation strategies: Based on the identified degradation pathway (deamidation or cyclization), apply the relevant pH, temperature, and formulation adjustments. 3. Consider protein engineering: If a specific "hot spot" for degradation is identified in a non-critical region, site-directed mutagenesis to a more stable residue can be explored. |
Data Presentation
Table 1: Effect of pH on the Rate Constant of Asparagine Deamidation in a Model Hexapeptide at 70°C.
| pH | Rate Constant (k, day⁻¹) in Solution | Rate Constant (k, day⁻¹) in Polymeric Solids |
| < 4 | Comparable to polymeric solids | Comparable to solution |
| 6 - 8 | Faster than polymeric solids | Slower than solution |
| > 8 | > 10,000-fold faster than polymeric solids | pH-independent |
Data adapted from a study on a model hexapeptide in solution and polymeric solids, highlighting the significant influence of the matrix on deamidation rates at neutral and basic pH[7].
Table 2: Deamidation of IgG1 Monoclonal Antibody Asparagine Residues under Stressed Conditions.
| Asparagine Site | Condition | Deamidation Rate Constant (x 10⁻³ day⁻¹) |
| HC Asn57 | pH 8.5, 37°C | 29.4 |
| LC Asn93 | pH 5.0-5.8, 37°C | < 1.0 |
| HC Asn325 | pH 5.0-5.8, 37°C | 2 - 3 |
| HC Asn325 | pH 8.5, 37°C | ~0.5 |
| HC Asn384/389 | pH 8.5, 37°C | 73 - 144 |
Data from a study on therapeutic IgG1 mAbs, illustrating the sequence- and pH-dependent susceptibility of different Asn residues to deamidation[8]. HC = Heavy Chain, LC = Light Chain.
Table 3: Optimized Lyophilization Cycle Parameters for a High-Concentration Monoclonal Antibody Formulation.
| Lyophilization Stage | Parameter | Conventional Cycle | Optimized Cycle |
| Freezing | Shelf Temperature | Ramp to -45°C | Cool to -5°C, induce nucleation, then ramp to -45°C |
| Hold Time | 3 hours | 2 hours | |
| Primary Drying | Shelf Temperature | -35°C | -25°C |
| Chamber Pressure | 50 mTorr | 100 mTorr | |
| Secondary Drying | Shelf Temperature | Ramp to 25°C | Ramp to 35°C |
| Hold Time | 6 hours | 4 hours |
This table presents a comparison of a conventional and an optimized lyophilization cycle for a high-concentration mAb formulation, demonstrating how process optimization can lead to a more efficient cycle[9].
Experimental Protocols
Protocol 1: Analysis of Asn/Gln Deamidation by Cation-Exchange Chromatography (CEX-HPLC)
Objective: To separate and quantify the charge variants of a protein resulting from deamidation.
Methodology:
-
Sample Preparation:
-
If the protein is in a high-salt buffer, exchange it into a low-salt mobile phase A using a desalting column or dialysis.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Strong cation-exchange column (e.g., a column with a sulfonic acid-based resin).
-
-
Mobile Phases:
-
Mobile Phase A: A low-salt buffer at a pH below the isoelectric point (pI) of the main protein isoform (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B: A high-salt version of mobile phase A (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage to elute the bound proteins. The exact gradient will need to be optimized for the specific protein. An example gradient could be:
-
0-5 min: 10% B
-
5-35 min: 10-50% B
-
35-40 min: 50-100% B
-
40-45 min: 100% B
-
45-50 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Deamidated forms of the protein, which have an additional negative charge, will typically elute earlier than the main, non-degraded peak.
-
Integrate the peak areas of the main peak and the acidic variants to calculate the percentage of deamidation.
-
Protocol 2: Identification and Quantification of Deamidation Sites by LC-MS/MS
Objective: To identify the specific Asn or Gln residues that have undergone deamidation and to quantify the extent of modification at each site.
Methodology:
-
Sample Preparation (Proteolytic Digestion):
-
Denature the protein sample (e.g., with 8 M urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
-
Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) for overnight digestion at 37°C.
-
Quench the digestion by adding an acid (e.g., formic acid).
-
-
LC-MS/MS System:
-
A nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column with a gradient of increasing acetonitrile (B52724) in the presence of an ion-pairing agent like formic acid to separate the peptides.
-
-
Mass Spectrometry Analysis:
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Deamidation results in a mass increase of approximately 0.984 Da.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra. Include deamidation of Asn and Gln as a variable modification in the search parameters.
-
The MS/MS spectra will confirm the sequence of the peptide and pinpoint the exact location of the deamidation.
-
Quantify the extent of deamidation for a specific peptide by comparing the extracted ion chromatogram (XIC) peak areas of the deamidated and non-deamidated forms[10].
-
Mandatory Visualizations
Caption: Asparagine (Asn) deamidation pathway via a succinimide intermediate.
Caption: Cyclization of N-terminal Glutamine (Gln) to pyroglutamate (pGlu).
Caption: General experimental workflow for analyzing Asn/Gln degradation.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pci.com [pci.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT) | LYOPHILIZATION CORE [lyophilizationcore.com]
- 10. support.proteinmetrics.com [support.proteinmetrics.com]
Technical Support Center: Overcoming Low Yield in Asn-Gln Solid-Phase Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving asparagine (Asn) and glutamine (Gln). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low peptide yields, encountered when working with these amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with asparagine (Asn) and glutamine (Gln) in Fmoc-based SPPS that lead to low yield?
A1: The primary side reactions that compromise yield and purity are:
-
Side-Chain Amide Dehydration: During carboxyl group activation, the side-chain amide of Asn can irreversibly dehydrate to form a β-cyanoalanine residue, resulting in a mass loss of 18 Da. This is particularly common when using powerful carbodiimide (B86325) coupling reagents like DIC, especially in the presence of HOBt.
-
Aspartimide Formation: For Asn residues, the peptide backbone nitrogen can attack the side-chain amide, leading to a succinimide (B58015) (aspartimide) intermediate. This is often catalyzed by the base (e.g., piperidine) used for Fmoc deprotection, especially in sequences like Asn-Gly.[1] The intermediate can then hydrolyze to form a mixture of native aspartyl (α-peptide) and undesired isoaspartyl (β-peptide) linkages, often with racemization.[1]
-
Pyroglutamate Formation: An unprotected N-terminal Gln residue can cyclize to form pyroglutamate, which acts as a terminating capping group, preventing further chain elongation.[2][3]
-
Aggregation: Sequences rich in Asn and Gln are prone to forming strong intermolecular hydrogen bonds, leading to peptide aggregation on the resin.[4] This can hinder reagent access, leading to incomplete coupling and deprotection, which results in deletion and truncation sequences.[5][6]
Q2: How can I prevent the dehydration of the asparagine side chain?
A2: The most effective way to prevent nitrile formation is to protect the side-chain amide. The trityl (Trt) group is the most common and effective choice (i.e., using Fmoc-Asn(Trt)-OH).[6][7] The bulky Trt group sterically shields the amide from dehydration during the activation step.[2] Additionally, using Fmoc-Asn(Trt)-OH improves the solubility of the amino acid derivative in common SPPS solvents like DMF.[6][7][8]
Q3: What strategies can minimize aspartimide formation?
A3: Aspartimide formation can be significantly reduced by:
-
Modifying the Deprotection Conditions: Adding an acidic additive to the piperidine (B6355638) deprotection solution can suppress this base-catalyzed side reaction. A common and effective solution is to use 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®.[1][9]
-
Choosing Appropriate Protecting Groups: While Trt is standard for the Asn side chain, in some very sensitive sequences, alternative strategies might be considered, though less common.
-
Careful Sequence Design: Be aware that sequences like Asn-Gly, Asn-Ala, and Asn-Ser are particularly susceptible to aspartimide formation.[1][9]
Q4: Which coupling reagents are recommended for coupling Asn(Trt) and Gln(Trt)?
A4: Due to the steric hindrance of the trityl protecting group, a highly efficient coupling reagent is recommended. Uronium/aminium salt-based reagents are generally preferred over carbodiimides for these residues. Reagents like HATU, HBTU, and HCTU provide high coupling efficiency for Fmoc-Gln(Trt)-OH.[10] COMU, a third-generation uronium reagent, is also an excellent choice as it offers high coupling efficiency comparable to HATU, with the added benefits of being non-explosive and having a lower potential for racemization and allergenic reactions.[4][11]
Troubleshooting Guides
Issue 1: Mass spectrometry of the crude product shows a significant peak at [M-18] for my asparagine-containing peptide.
This issue points towards dehydration of the Asn side chain to form β-cyanoalanine.
-
Diagnostic Workflow:
Caption: Workflow for diagnosing and resolving Asn dehydration.
Issue 2: The yield of my peptide is low, and purification is difficult due to many closely eluting peaks.
This often indicates incomplete coupling or deprotection, possibly due to peptide aggregation, or side reactions like aspartimide formation which create multiple peptide variants.
-
Troubleshooting Steps:
-
Review the Sequence: Identify aggregation-prone regions (multiple consecutive Asn/Gln residues) or sequences susceptible to side reactions (e.g., Asn-Gly).
-
Monitor Coupling Reactions: Use the Kaiser test after each coupling step to ensure the absence of free primary amines. A positive test (blue beads) indicates incomplete coupling.[12] If a coupling is incomplete, perform a second coupling (double coupling).
-
Optimize Coupling for Hindered Residues: For coupling onto Asn(Trt) or Gln(Trt), extend the coupling time (e.g., up to 2 hours) or perform a double coupling.[11]
-
Address Aggregation:
-
Synthesize at a higher temperature (if equipment allows).
-
Incorporate pseudoproline dipeptides to disrupt secondary structures.
-
Use chaotropic salts or high-boiling point solvents like NMP.[12]
-
-
Prevent Aspartimide Formation: If the sequence is susceptible, use a modified deprotection cocktail (e.g., 20% piperidine in DMF with 0.1M HOBt).[1]
-
Prevent Pyroglutamate Formation: If Gln is the N-terminal residue, ensure its side chain is protected (e.g., Fmoc-Gln(Trt)-OH) and consider using a milder base for the final deprotection if possible, although this is less common.
-
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Fmoc-Gln(Trt)-OH
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Coupling Efficiency | Potential for Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Low | Advantages: Highly reactive, excellent for sterically hindered couplings.[10] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess.[10] |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Low | Advantages: Fast, efficient, and widely used.[10] Disadvantages: Potential for guanidinylation. |
| HCTU | Aminium/Uronium Salt | 5 - 20 min | High | Low | Advantages: Very fast reaction times, cost-effective alternative to HATU.[10][13] Disadvantages: Can have impurities that affect peptide purity. |
| COMU | Uronium Salt (Oxyma-based) | 10 - 60 min | High (Comparable to HATU) | Very Low | Advantages: Excellent safety profile (non-explosive), high efficiency, reduced racemization, good solubility.[4][11] Disadvantages: Higher cost than HBTU/HCTU. |
| DIC/Oxyma | Carbodiimide | 60 - 120 min | Moderate to High | Low to Moderate | Advantages: Cost-effective. Disadvantages: Slower reaction rates, higher risk of Asn side-chain dehydration compared to onium salts. |
Data synthesized from multiple sources for general comparison purposes.[4][10][11][13][14] Efficiency can be sequence-dependent.
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-Gln(Trt)-OH using HBTU
This protocol describes a single coupling cycle for incorporating Fmoc-Gln(Trt)-OH onto a resin-bound peptide chain with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[15]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution. Allow to pre-activate for 1-2 minutes.[2]
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and by-products.[2]
-
-
Confirmation (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.[11]
-
Protocol 2: COMU-Mediated Coupling
This protocol provides a general method for using COMU as the coupling reagent.
-
Resin Preparation & Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) (3-4 eq.) and COMU (3-4 eq.) in DMF.
-
Add DIPEA (6-8 eq.) to the activation solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.[11]
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, this time can be extended to 2 hours.[11]
-
-
Washing & Confirmation: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Dehydration side reaction of asparagine during activation.
Caption: Aspartimide formation pathway, common in Asn-Gly sequences.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. mesalabs.com [mesalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Asn-Gln Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the potential cytotoxicity of asparagine (Asn) and glutamine (Gln) at high concentrations in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why are asparagine and glutamine critical for cell culture?
A1: Asparagine and glutamine are crucial amino acids for the growth and proliferation of mammalian cells in culture. Glutamine serves as a primary energy source and a precursor for the synthesis of proteins and nucleotides. Asparagine is also vital for protein synthesis and can play a critical role in cell survival, particularly when glutamine levels are limited.
Q2: What is the primary cause of cytotoxicity associated with high concentrations of glutamine?
A2: The primary cause of cytotoxicity from high glutamine concentrations is not from the amino acid itself, but from its degradation into ammonia (B1221849) (NH₃) and pyroglutamic acid in liquid culture media. Ammonia is toxic to most mammalian cells and can accumulate to harmful levels, especially in long-term cultures or fed-batch systems.
Q3: How does ammonia accumulation affect my cell cultures?
A3: Ammonia accumulation can have several detrimental effects on cell cultures, including:
-
Reduced cell growth and viability.[1]
-
Alterations in cellular metabolism.[1]
-
Induction of apoptosis (programmed cell death).
-
Changes in protein glycosylation, which can impact the quality and efficacy of recombinant proteins.[1]
Q4: Are high concentrations of asparagine also cytotoxic?
A4: High concentrations of asparagine can contribute to ammonia accumulation, as it is metabolically linked to glutamine. However, direct cytotoxicity from asparagine itself at high concentrations is less well-documented. Some studies in yeast and neurodegenerative disease models suggest a link between high asparagine/glutamine content and protein aggregation, but this is not a commonly reported issue in typical mammalian cell culture for biopharmaceutical production.[2][3][4]
Q5: What are the typical signs of ammonia toxicity in my cell culture?
A5: Signs of ammonia toxicity can vary between cell lines but often include a decline in cell proliferation, a decrease in the maximum achievable cell density, observable changes in cell morphology, and a drop in overall cell viability. You may also notice a shift in the pH of your culture medium.[1]
Q6: How can I prevent or minimize the toxic effects of glutamine degradation?
A6: Several strategies can be employed to mitigate the negative effects of glutamine degradation and ammonia accumulation:
-
Use stabilized glutamine dipeptides: Formulations like L-alanyl-L-glutamine are stable in solution and do not spontaneously degrade to produce ammonia.[5][6]
-
Optimize feeding strategies: In fed-batch cultures, carefully controlling the feed rate of glutamine and asparagine can prevent their accumulation to toxic levels.
-
Prepare fresh media: If using standard L-glutamine, prepare media fresh and use it within a short timeframe to minimize degradation before use.
-
Monitor ammonia levels: Regularly measuring the ammonia concentration in your culture can help you determine if it is approaching toxic levels.
Troubleshooting Guides
Issue 1: Decreased Cell Viability and Growth Rate
Possible Cause: Ammonia toxicity from glutamine degradation.
Troubleshooting Steps:
-
Measure Ammonia Concentration: The first step is to determine if ammonia is the culprit. Use an ammonia assay kit to measure the concentration in your spent media.
-
Compare to Known Toxic Levels: Compare your measured ammonia levels to the known toxic concentrations for your cell line (see Table 1).
-
Implement Mitigation Strategies:
-
Switch to Stabilized Glutamine: If ammonia levels are high, the most effective solution is to switch to a culture medium containing a stabilized glutamine dipeptide such as L-alanyl-L-glutamine.
-
Adjust Feeding Strategy: For fed-batch cultures, reduce the feeding rate of glutamine and asparagine. Consider a more frequent feeding schedule with lower concentrations.
-
Media Exchange: For batch cultures, perform partial media changes to remove accumulated ammonia.
-
Issue 2: Inconsistent Product Quality (e.g., Altered Glycosylation)
Possible Cause: High ammonia levels interfering with protein processing.
Troubleshooting Steps:
-
Confirm Ammonia Accumulation: Measure the ammonia concentration in your culture supernatant at various time points, particularly during the peak production phase.
-
Correlate with Product Quality Data: Analyze your product quality attributes (e.g., glycan profile) and see if there is a correlation with high ammonia levels.
-
Reduce Ammonia Exposure:
-
Implement the use of stabilized glutamine to maintain low ammonia levels throughout the culture duration.
-
Optimize your feeding strategy to provide just enough glutamine and asparagine to support growth and productivity without leading to excess accumulation and degradation.
-
Issue 3: Unexpected pH Shift in Culture Medium
Possible Cause: Accumulation of ammonia, which is alkaline.
Troubleshooting Steps:
-
Monitor pH and Ammonia Concurrently: Track both the pH and ammonia concentration of your culture over time. An increase in both is a strong indicator of ammonia accumulation.
-
Ensure Adequate Buffering: Verify that your culture medium has sufficient buffering capacity to handle metabolic byproducts.
-
Address the Root Cause: Implement strategies to reduce ammonia production as outlined in the previous troubleshooting sections.
Quantitative Data Summary
| Cell Line | Reported Toxic Ammonia Concentration (mM) |
| Hybridoma Cells | > 2-3 mM |
| Chinese Hamster Ovary (CHO) Cells | > 5 mM |
| Jurkat Cells | Apoptosis observed at millimolar concentrations |
| LLC-PK1 Cells | Growth prevention at millimolar concentrations |
Note: The toxic concentration of ammonia can be highly cell-line dependent. It is recommended to determine the specific tolerance of your cell line experimentally.
Experimental Protocols
Protocol 1: Measurement of Ammonia Concentration in Cell Culture Supernatant
This protocol provides a general guideline for using a commercially available colorimetric ammonia assay kit.
Materials:
-
Ammonia Assay Kit (e.g., Abcam ab83360, Cell Biolabs Ammonia Assay Kit)
-
96-well microplate
-
Microplate reader
-
Cell culture supernatant samples
-
Ammonium (B1175870) chloride standard (provided in the kit)
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells.
-
If necessary, dilute the supernatant with deionized water or the assay buffer provided in the kit to bring the ammonia concentration within the detection range of the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of ammonium chloride standards according to the kit manufacturer's instructions. This will typically involve serial dilutions of a provided stock solution.
-
-
Assay Reaction:
-
Add a specific volume of your samples and standards to the wells of the 96-well plate in duplicate or triplicate.
-
Add the assay reagents to each well as per the kit's protocol. This usually involves a chromogen that reacts with ammonia to produce a colored product.
-
Incubate the plate at the recommended temperature and for the specified duration (e.g., 30-60 minutes at 37°C).
-
-
Measurement:
-
Read the absorbance of the plate at the recommended wavelength (e.g., 570 nm or between 630-670 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the background reading from all sample and standard readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the ammonia concentration in your samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Using L-alanyl-L-glutamine (Stabilized Dipeptide)
Procedure:
-
Substitution: L-alanyl-L-glutamine can be directly substituted for L-glutamine on an equimolar basis in your cell culture medium. Most commercially available stabilized glutamine solutions are provided as a 200 mM stock.
-
Preparation of Complete Medium:
-
For a final concentration of 2 mM, add 10 mL of the 200 mM L-alanyl-L-glutamine stock solution to 990 mL of your basal medium.
-
For a final concentration of 4 mM, add 20 mL of the 200 mM stock solution to 980 mL of basal medium.
-
-
Cell Adaptation: Most cell lines do not require an adaptation period when switching from L-glutamine to L-alanyl-L-glutamine.
-
Storage: Media supplemented with L-alanyl-L-glutamine is stable for longer periods at 4°C compared to media with L-glutamine.
Visualizations
Caption: Signaling pathways affected by ammonia toxicity.
Caption: Experimental workflow for managing cytotoxicity.
References
- 1. Metabolic responses of CHO cells to limitation of key amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Aggregation and Polyasparagine-Mediated Cellular Toxicity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein aggregation and polyasparagine-mediated cellular toxicity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of glutamine/asparagine content on aggregation and heterologous prion induction by yeast prion-like domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Asparagine (Asn) and Glutamine (Gln) Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH of solutions to ensure the stability of formulations containing asparagine (Asn) and glutamine (Gln).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Asparagine (Asn) and Glutamine (Gln) in solution?
A1: The primary degradation pathways are non-enzymatic deamidation for both asparagine and glutamine.[1][2] Asparagine deamidation typically proceeds through a succinimide (B58015) intermediate, which can then hydrolyze to form aspartic acid or isoaspartic acid.[1][3] At a low pH, direct hydrolysis to aspartate can also occur.[3][4] Glutamine can also undergo deamidation, often forming glutamic acid.[2][5] Additionally, N-terminal glutamine residues are particularly susceptible to cyclization, forming pyroglutamate (B8496135) (pGlu).[6][7]
Q2: How does pH affect the stability of Asparagine (Asn)?
A2: The rate of asparagine deamidation is highly dependent on pH.[3][4][8] Generally, Asn deamidation is base-catalyzed and its rate increases significantly at neutral to basic pH (pH 5-8).[9] The optimal pH for preventing asparagine deamidation is typically in the acidic range, around pH 3-5.[9] The pH-rate profile for Asn deamidation often exhibits a "V-shape," with the minimum degradation rate occurring in this acidic range.[10]
Q3: What is the optimal pH for Glutamine (Gln) stability?
A3: Glutamine degradation, particularly the formation of pyroglutamate from N-terminal Gln, is also pH-dependent. The reaction is favored at both acidic (e.g., pH 4) and basic (e.g., pH 8) conditions.[7] The maximum stability for glutamine is generally observed in the pH range of 5.0 to 7.5.[11]
Q4: Which is more stable in solution, Asparagine or Glutamine?
A4: Glutamine is generally more stable and deamidates at a slower rate than asparagine under similar conditions.[2][12]
Q5: Can buffer type influence the stability of Asn and Gln?
A5: Yes, the type of buffer can influence the rate of degradation. For instance, phosphate (B84403) and carbonate ions have been shown to catalyze the cyclization of N-terminal glutamine residues.[2][13] Carboxylic acids can also specifically catalyze asparaginyl deamidation.[13] Therefore, buffer selection is a critical parameter to consider during formulation development.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent molecule containing Asn | High pH of the solution leading to accelerated deamidation. | 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range for Asn stability (typically pH 3-5).[9] 3. Consider reformulating with a buffer system that maintains this acidic pH. |
| Formation of pyroglutamate (pGlu) in a Gln-containing peptide/protein | The pH of the solution is either too acidic or too basic, or the Gln is at the N-terminus. | 1. Confirm the pH of your formulation. 2. Adjust the pH to the range of 6.0-7.0 for maximal Gln stability.[6][11] 3. If the Gln is N-terminal, be aware of its higher propensity for cyclization.[6][7] |
| Variability in stability between different formulations | Different buffer species or concentrations are affecting the degradation rate. | 1. Review the composition of your formulations. 2. Investigate if buffer components like phosphate or carboxylates are present, as they can catalyze degradation.[13] 3. Conduct a buffer screening study to identify a non-catalytic buffer system for your desired pH range. |
| Unexpected degradation at low temperatures | The pH of the buffer may have shifted upon cooling. | 1. Measure the pH of your formulation at the storage temperature. 2. Select a buffer with a low temperature coefficient (dpKa/dT) to minimize pH shifts upon cooling.[10] |
Quantitative Data
Table 1: pH Influence on the Relative Degradation Rate of Asparagine (Asn)
| pH | Relative Deamidation Rate |
| 3.0 | Low |
| 4.0 | Minimal |
| 5.0 | Low |
| 6.0 | Moderate |
| 7.0 | High |
| 8.0 | Very High |
This table illustrates the general V-shaped trend of pH-dependent deamidation for Asparagine, with the highest stability typically observed in the acidic pH range of 3-5.[9][10]
Table 2: pH Influence on the Relative Rate of N-terminal Glutamine (Gln) to Pyroglutamate (pGlu) Formation
| pH | Relative pGlu Formation Rate |
| 4.0 | High |
| 5.0 | Moderate |
| 6.0 | Minimal (Most Stable) |
| 7.0 | Low |
| 8.0 | High |
| 9.0 | Very High |
This table illustrates the general trend of pH-dependent stability for N-terminal Glutamine, with the highest stability observed around pH 6.0.[6][7]
Experimental Protocols
Protocol 1: pH Stability Study of an Asn- or Gln-Containing Molecule
Objective: To determine the optimal pH for the stability of a molecule containing asparagine or glutamine in a buffered solution.
Materials:
-
The Asn- or Gln-containing molecule of interest
-
A series of buffers covering a pH range (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10)
-
pH meter
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)
-
LC-MS system for peak identification (optional but recommended)
Methodology:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 3, 4, 5, 6, 7, 8).
-
Sample Preparation: Dissolve the molecule of interest in each buffer to a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each sample by HPLC to determine the initial concentration of the parent molecule and any existing degradation products.
-
Incubation: Incubate the remaining samples at a constant temperature (e.g., 4°C, 25°C, or an accelerated temperature like 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8 weeks), withdraw an aliquot from each sample and analyze by HPLC.
-
Data Analysis:
-
Quantify the peak area of the parent molecule and any major degradation products at each time point.
-
Calculate the percentage of the remaining parent molecule over time for each pH condition.
-
Plot the percentage of the remaining parent molecule against time for each pH to determine the degradation rate.
-
The pH with the lowest degradation rate is the optimal pH for stability.
-
Protocol 2: Analysis of Asn and Gln Degradation Products by LC-MS
Objective: To identify and quantify the degradation products of Asn and Gln in solution.
Methodology:
-
Sample Preparation: Prepare and incubate samples as described in Protocol 1.
-
LC-MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[5][14]
-
Use a suitable chromatographic method to separate the parent molecule from its degradation products.[14]
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compounds.
-
-
Product Identification:
-
Asn Deamidation: Look for a mass increase of approximately 1 Da, corresponding to the conversion of Asn to Asp or isoAsp.[5]
-
Gln to pGlu Formation: Look for a mass decrease of approximately 17 Da, corresponding to the loss of ammonia.[6]
-
Gln Deamidation: Look for a mass increase of approximately 1 Da, corresponding to the conversion of Gln to Glu.[5]
-
-
Quantification: Use the peak areas from the chromatogram to quantify the relative amounts of the parent molecule and its degradation products.
Visualizations
Caption: Asparagine deamidation pathways under different pH conditions.
Caption: Primary degradation pathways for N-terminal Glutamine.
Caption: Workflow for determining the optimal pH for formulation stability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asparagine deamidation: pH-dependent mechanism from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 10. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Asn-Gln Dipeptide Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability of the Asn-Gln (Asparagine-Glutamine) dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound dipeptides, and how is it affected by temperature?
A1: The primary degradation pathway for this compound dipeptides is non-enzymatic deamidation of the asparagine (Asn) and glutamine (Gln) side chains.[1][2][3] This process involves the loss of an ammonia (B1221849) molecule and the conversion of the neutral Asn and Gln residues into their acidic forms, aspartic acid (Asp) and glutamic acid (Glu), respectively.[2][3] Elevated temperatures significantly accelerate the rate of deamidation.[4][5]
Deamidation of Asn typically proceeds through a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form either an aspartyl or an isoaspartyl residue.[1][5] For Gln, deamidation can occur via a cyclic glutarimide (B196013) intermediate.[1][5] When Gln is at the N-terminus of the dipeptide, another temperature-dependent degradation pathway is the formation of a cyclic pyroglutamyl residue.[1]
Q2: At what temperatures does significant degradation of this compound dipeptides occur?
Q3: How does pH influence the temperature-dependent degradation of this compound?
A3: The rate of deamidation is highly dependent on pH. Generally, deamidation of Asn residues is most rapid under neutral to alkaline conditions (pH > 7).[8] At acidic pH, direct hydrolysis of the amide side chain can occur, but the rate is typically slower than the cyclization-mediated deamidation at higher pH.[8] The interplay between pH and temperature is crucial; elevated temperatures will accelerate deamidation at any given pH, but the effect will be most pronounced in the pH range where the reaction is already favorable.
Q4: Which analytical techniques are recommended for monitoring this compound dipeptide stability?
A4: The most common and effective techniques for monitoring the stability of this compound dipeptides and quantifying their degradation products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][9][10] These methods can separate the intact dipeptide from its deamidated products (Asp-Gln, isoAsp-Gln, Asn-Glu, Asn-isoGlu) and pyroglutamyl-Gln, allowing for accurate quantification of degradation over time.
Troubleshooting Guides
Problem: Rapid loss of this compound dipeptide concentration in my solution.
| Possible Cause | Troubleshooting Steps |
| High Storage/Incubation Temperature | Store stock solutions and experimental samples at lower temperatures (e.g., 2-8°C or frozen at -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Inappropriate pH of the Solution | Measure the pH of your solution. If it is neutral to alkaline, consider adjusting to a slightly acidic pH (e.g., pH 5-6) if your experimental conditions allow, as this can slow the rate of deamidation. |
| Buffer Composition | Certain buffer species can catalyze deamidation. If possible, test different buffer systems to see if the degradation rate is affected. |
| Presence of Contaminants | Use high-purity water and reagents to prepare your solutions to minimize potential catalytic contaminants. |
Problem: Appearance of unexpected peaks in my HPLC or LC-MS chromatogram.
| Possible Cause | Troubleshooting Steps |
| Deamidation Products | The unexpected peaks are likely the deamidated products. Asp-Gln and isoAsp-Gln will have a mass increase of 1 Da compared to this compound. Similarly, Asn-Glu and Asn-isoGlu will have a 1 Da mass increase. These products will likely have different retention times from the parent dipeptide. |
| Cyclization Product | If Gln is at the N-terminus, a peak corresponding to the formation of a pyroglutamyl residue (a loss of 17 Da due to the elimination of ammonia) may be observed. |
| Fragmentation | Depending on the energy applied in the mass spectrometer, in-source fragmentation could be occurring. Optimize MS parameters to minimize this. |
Data Presentation
Table 1: General Temperature Effect on Asparagine Deamidation Rate in a Model Peptide
| Temperature (°C) | Relative Deamidation Rate |
| 5 | Low |
| 25 | Moderate |
| 37 | High |
| 50 | Very High |
| 65 | Extremely High |
This table illustrates the general trend of increasing deamidation rates with temperature, as observed in model peptides containing asparagine. Specific rates for this compound may vary.
Table 2: Influence of pH on Deamidation Rate
| pH Range | General Deamidation Rate | Primary Mechanism |
| Acidic (pH < 5) | Slower | Direct hydrolysis |
| Neutral to Alkaline (pH > 7) | Faster | Cyclization via imide intermediate |
This table shows the general influence of pH on the deamidation of asparagine residues. The combination of higher pH and higher temperature will result in the fastest degradation.
Experimental Protocols
Protocol 1: Temperature Stress Study of this compound Dipeptide using HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound dipeptide in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple vials to avoid repeated sampling from the same vial.
-
-
Incubation:
-
Place the vials in incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove one vial from each temperature.
-
Immediately quench the degradation by freezing the sample at -80°C or by adding a quenching agent if compatible with your analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to resolve the parent dipeptide from its degradation products.
-
Detection: UV at 214 nm.
-
Analysis: Inject the samples from each time point and temperature. Integrate the peak area of the intact this compound dipeptide.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound dipeptide against time for each temperature.
-
Calculate the degradation rate constant (k) and half-life (t½) at each temperature.
-
Mandatory Visualization
Caption: Degradation pathways of this compound dipeptide.
Caption: Workflow for temperature stress testing of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computing the Differences between Asn-X and Gln-X Deamidation and Their Impact on Pharmaceutical and Physiological Proteins: A Theoretical Investigation Using Model Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlling deamidation rates in a model peptide: effects of temperature, peptide concentration, and additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem-agilent.com [chem-agilent.com]
- 10. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Asn-Gln supplementation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Asparagine (Asn) and Glutamine (Gln) supplementation in their experiments.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you identify and resolve problems in your experimental workflow.
Question: We are observing inconsistent cell growth and viability in our cultures supplemented with L-glutamine (B1671663). What are the potential causes?
Answer:
Inconsistent cell growth and viability are common issues when using standard L-glutamine supplementation. The primary causes are often related to the inherent instability of L-glutamine in liquid media and the subsequent metabolic consequences.
Potential Cause 1: L-Glutamine Degradation.
L-glutamine is notoriously unstable in aqueous solutions at physiological temperatures (37°C), spontaneously degrading into pyroglutamic acid and ammonia (B1221849).[1][2][3] This degradation reduces the available glutamine for your cells, leading to nutrient limitation and inconsistent performance.[1] The rate of degradation is influenced by factors such as pH, temperature, and the presence of certain ions.[1]
Potential Cause 2: Ammonia Toxicity.
The breakdown of L-glutamine releases ammonia into the culture medium.[1][2] Ammonia is toxic to cells and can negatively impact cell growth, viability, and even protein glycosylation.[1][2][4] As ammonia accumulates, it can lead to a gradual increase in the pH of the culture medium, further stressing the cells.[1]
Solutions:
-
Switch to a Stabilized Glutamine Dipeptide: The most effective solution is to replace L-glutamine with a stabilized dipeptide form, such as L-alanyl-L-glutamine (e.g., GlutaMAX™).[1][2][5] These dipeptides are resistant to spontaneous degradation, providing a stable source of glutamine and preventing the rapid accumulation of ammonia.[2][5]
-
Optimize L-Glutamine Concentration: If you must use L-glutamine, it is crucial to optimize its concentration for your specific cell line. A common starting range is 2 to 4 mM.[1] Regularly monitoring the glutamine concentration in your spent media can help you adjust your supplementation strategy.
-
Frequent Media Changes: For long-term cultures using L-glutamine, periodic partial media exchanges can help to reduce the concentration of accumulated ammonia.[1]
-
Fed-Batch Strategy: Implementing a fed-batch strategy where a concentrated feed containing L-glutamine is added periodically can help maintain a lower, more consistent glutamine concentration, thereby reducing the rate of ammonia accumulation.
Question: Our team has noticed variability in the glycosylation profile of our recombinant proteins when using Asn-Gln supplementation. What could be the underlying reason?
Answer:
Alterations in protein glycosylation can be a direct consequence of ammonia accumulation from L-glutamine degradation.[2] High levels of ammonia in the culture medium can interfere with the intracellular pathways responsible for protein glycosylation.[6] Specifically, ammonia has been shown to reduce the proportion of tetraantennary and tetrasialylated oligosaccharide structures on recombinant proteins like erythropoietin.[6]
Solutions:
-
Minimize Ammonia Accumulation: The primary strategy is to reduce the buildup of ammonia. As mentioned previously, using a stabilized glutamine source like L-alanyl-L-glutamine is the most effective approach.[1]
-
Optimize Feeding Strategy: A well-designed feeding strategy in a fed-batch culture can help maintain low and stable concentrations of glutamine and, consequently, ammonia.
-
Monitor Ammonia Levels: Regularly measuring the ammonia concentration in your culture supernatant can provide valuable insights and help you correlate high ammonia levels with altered glycosylation patterns.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic roles of asparagine and glutamine in cell culture?
A1: Asparagine and glutamine are critical amino acids in cell culture, serving several key functions:
-
Energy Source: They are major energy sources for rapidly dividing cells.
-
Nitrogen Donors: They act as nitrogen donors for the synthesis of nucleotides, other non-essential amino acids, and vital biomolecules.[7]
-
Carbon Source for TCA Cycle: Both can be converted to intermediates of the tricarboxylic acid (TCA) cycle to support cellular energy production.[8]
-
Protein Synthesis: Like all amino acids, they are essential building blocks for protein synthesis.[2]
Q2: What is the typical concentration range for L-glutamine and L-asparagine supplementation?
A2: The optimal concentration can vary depending on the cell line and media formulation. However, typical concentrations for L-glutamine range from 2 to 4 mM.[1] Some specialized media may use concentrations as low as 0.5 mM or as high as 10 mM. The optimal ratio of asparagine to glutamine can also influence cell growth and productivity and should be determined empirically for your specific cell line and process.
Q3: How can I measure the concentration of asparagine and glutamine in my cell culture medium?
A3: The most common and accurate method for quantifying amino acids in cell culture supernatant is High-Performance Liquid Chromatography (HPLC).[9][10] Several HPLC-based methods with pre-column derivatization are available for this purpose.[5][11] You can also utilize commercially available amino acid analyzers.[12]
Q4: Can asparagine supplementation compensate for glutamine deprivation?
A4: To some extent, yes. Asparagine can play a crucial role in rescuing cell proliferation when glutamine is limited.[2] This is because asparagine can provide the necessary nitrogen for the synthesis of other non-essential amino acids and nucleotides.[7][13] However, the ability of asparagine to fully compensate for the lack of glutamine is cell-line dependent and may not restore all glutamine-dependent functions.
Q5: Are there any known interactions between asparagine and glutamine metabolism?
A5: Yes, the metabolisms of asparagine and glutamine are closely linked. Glutamine is a substrate for asparagine synthetase, the enzyme that produces asparagine from aspartate.[13] Therefore, the availability of glutamine can directly impact the cell's ability to synthesize asparagine. Conversely, in some cellular contexts, asparagine can be involved in glutamine synthesis, especially under glutamine deprivation.[7]
Data Presentation
Table 1: L-Glutamine Degradation in Liquid Media at 37°C
| Time (days) | % L-Glutamine Remaining | Approximate Daily Degradation Rate |
| 1 | ~93% | ~7% |
| 2 | ~86% | ~7% |
| 3 | ~79% | ~7% |
| 4 | ~72% | ~7% |
Data synthesized from studies on L-glutamine stability in cell culture media, indicating a first-order rate of degradation.[4]
Table 2: Impact of Ammonia on Recombinant Erythropoietin (EPO) Glycosylation
| Glycan Structure | Control Culture | Ammonia-Treated Culture |
| Tetraantennary Glycans | 46% | 29% |
| Tri- and Biantennary Glycans | Proportionally Lower | Proportionally Increased |
This table summarizes the significant reduction in tetraantennary and tetrasialylated structures of EPO in the presence of ammonia.[6]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration in Batch Culture
Objective: To determine the optimal concentrations of L-asparagine and L-glutamine (or a stabilized dipeptide) for a specific cell line to maximize viable cell density and productivity.
Methodology:
-
Cell Seeding: Seed cells at a consistent density into a multi-well plate (e.g., 24-well) in a basal medium lacking Asn and Gln.
-
Media Preparation: Prepare a matrix of media conditions with varying concentrations of Asn and Gln. For example:
-
Asn concentrations: 0, 1, 2, 4, 8 mM
-
Gln (or stabilized dipeptide) concentrations: 0, 1, 2, 4, 8 mM
-
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: At regular intervals (e.g., every 24 hours), measure:
-
Viable cell density and viability (using a cell counter and trypan blue exclusion).
-
Product titer (if applicable, using an appropriate assay like ELISA).
-
Key metabolite concentrations (glucose, lactate, ammonia) from the supernatant.
-
-
Data Analysis: Plot the measured parameters against the Asn and Gln concentrations to identify the optimal range that supports robust cell growth and productivity with minimal ammonia accumulation.
Protocol 2: Analysis of Asn and Gln by HPLC
Objective: To quantify the concentration of asparagine and glutamine in cell culture supernatant.
Methodology:
-
Sample Preparation:
-
Collect cell culture supernatant at different time points.
-
Centrifuge the samples to remove cells and debris.
-
Store the supernatant at -80°C until analysis.
-
Prior to analysis, thaw the samples and perform a protein precipitation step if necessary (e.g., with acid or a molecular weight cutoff filter).
-
-
Derivatization:
-
Use a pre-column derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines) to label the amino acids. This step is often automated in modern HPLC systems.
-
-
HPLC Separation:
-
Inject the derivatized sample into an HPLC system equipped with a suitable reversed-phase column (e.g., C18).
-
Use a gradient elution program with appropriate mobile phases to separate the derivatized amino acids.
-
-
Detection:
-
Detect the separated amino acids using a fluorescence or UV detector, depending on the derivatization agent used.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of Asn and Gln.
-
Calculate the concentration of Asn and Gln in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualization
Caption: Core metabolic pathways of Asparagine and Glutamine in mammalian cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 6. Effect of ammonia on the glycosylation of human recombinant erythropoietin in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Asparagine (Asn) and Glutamine (Gln) Interference in Downstream Assays
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to mitigate interference from asparagine (Asn) and glutamine (Gln) during experimental analysis. The primary focus is on the non-enzymatic deamidation of Asn, a common post-translational modification that can compromise data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the biochemical basis of Asn and Gln interference?
A1: Interference primarily stems from the spontaneous, non-enzymatic deamidation of asparagine (Asn) and, to a lesser extent, glutamine (Gln) residues.[1][2] In this reaction, the side-chain amide group of Asn is hydrolyzed, converting the neutral Asn residue into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp) residue.[3][4] This process proceeds through a succinimide (B58015) intermediate.[5] The conversion introduces a mass shift of +0.984 Da and alters the charge of the protein or peptide, which can lead to misidentification or inaccurate quantification in various assays.[6][7] While Gln also undergoes deamidation, the reaction is generally much slower than for Asn under physiological conditions.[8][9]
Q2: Which downstream assays are most susceptible to interference from Asn deamidation?
A2: Several high-sensitivity analytical techniques are prone to interference from Asn deamidation:
-
Mass Spectrometry (MS): The small mass shift (+0.984 Da) from deamidation is nearly isobaric with the natural isotopic contribution of a 13C atom, which can lead to misidentification of peptides, especially in instruments with lower resolving power.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Deamidation introduces a negative charge, causing peptides that contain the modification to elute earlier in ion-exchange chromatography.[10] In reversed-phase HPLC, the change in hydrophobicity can alter retention times, often leading to peak splitting or broadening, which complicates analysis.[11]
-
Immunoassays (e.g., ELISA): If deamidation occurs within an antibody's antigen-binding region or within the epitope of a target protein, it can alter the binding affinity, leading to inaccurate quantification and reduced therapeutic efficacy.[1][2][12]
-
Isoelectric Focusing (IEF): The introduction of a negative charge from the conversion of a neutral Asn to an acidic Asp/isoAsp residue will shift the isoelectric point (pI) of the protein, leading to the appearance of charge variants.[2]
Troubleshooting Guides
Issue 1: Unexpected Mass Shifts (+1 Da) or Multiple Peaks in Mass Spectrometry
Possible Cause: Deamidation of Asn residues occurring either in vivo or, more commonly, as an artifact during sample preparation.[13][14][15]
Troubleshooting Steps:
-
Optimize Sample Preparation Conditions: The rate of deamidation is highly dependent on pH, temperature, and buffer composition.[9][10][16]
-
pH Control: Whenever possible, maintain samples at a pH between 3.0 and 5.0, where the deamidation rate is at a minimum.[17][18] For procedures requiring neutral or basic pH (e.g., trypsin digestion at pH 7.5-8.5), minimize incubation time.[19] Using low-concentration Tris buffer has been shown to reduce deamidation artifacts compared to other common buffers.[13][14]
-
Temperature Control: Perform all sample handling steps at low temperatures (e.g., on ice or at 4°C).[20] Avoid prolonged incubation at elevated temperatures (e.g., 37°C or higher).[9][21]
-
Minimize Incubation Times: Reduce the duration of steps like enzymatic digestion as much as possible without compromising efficiency.[19]
-
-
Refine Data Analysis Parameters:
-
When searching MS/MS data, include deamidation of Asn and Gln (+0.984 Da) as a potential variable modification. This allows software to correctly identify deamidated peptides.[7]
-
Utilize high-resolution mass spectrometers to distinguish the deamidated peptide from the 13C isotope peak of the unmodified peptide.[7]
-
-
Use Isotopic Labeling:
-
To quantify the level of deamidation that occurs specifically during sample preparation, perform the enzymatic digestion and other steps in H₂18O. Deamidation events that occur during this process will incorporate an 18O atom, resulting in a mass increase of +3 Da, distinguishing them from in vivo deamidation (+1 Da).[15]
-
Issue 2: Poorly Resolved or Shifted Peaks in HPLC Analysis
Possible Cause: Co-elution of native and deamidated protein/peptide species.
Troubleshooting Steps:
-
Adjust HPLC Method Parameters:
-
pH Modification: Altering the mobile phase pH can significantly improve separation. For reversed-phase HPLC, running at a higher pH (e.g., 6.5) can increase the charge difference between the native (Asn) and deamidated (Asp/isoAsp) peptides, leading to better resolution.[11]
-
Gradient Optimization: Employ a shallower, more gradual elution gradient to enhance the separation of species with minor chemical differences.
-
Column Selection: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find a stationary phase that provides optimal selectivity for your analytes.
-
Quantitative Data Summary
The rate of Asn deamidation is highly sensitive to local sequence, pH, and temperature. The following table provides an illustrative summary of how these factors affect the reaction rate, expressed as the approximate half-life (t½) for deamidation to occur.
| Peptide Sequence Motif | pH | Temperature | Approximate Half-Life (t½) |
| -Asn-Gly- | 7.4 | 37°C | 1-5 days |
| -Asn-Ser- | 7.4 | 37°C | ~25 days |
| General Asn Residue | 7.4 | 37°C | 1 to 1000 days |
| General Asn Residue | 5.0 | 37°C | Significantly longer |
| General Asn Residue | 8.5 | 37°C | Significantly shorter |
| -Asn-Gly- | 7.4 | 4°C | >1 year |
Data are generalized from multiple sources.[8][10][21][22] The specific rate is highly dependent on the protein's structure and the residues flanking the Asn.
Experimental Protocols
Protocol: Minimized-Artifact Trypsin Digestion for Peptide Mapping
This protocol is designed to reduce the risk of inducing Asn deamidation during sample preparation for LC-MS analysis.
-
Denaturation and Reduction: a. Reconstitute 100 µg of the protein sample in 50 µL of 6 M Guanidine-HCl, 20 mM Tris-HCl, pH 7.8. b. Add 2.5 µL of 200 mM Dithiothreitol (DTT) to a final concentration of 10 mM. c. Incubate at 37°C for 30 minutes.
-
Alkylation: a. Cool the sample to room temperature. b. Add 5 µL of 200 mM Iodoacetic acid (IAA) for a final concentration of 20 mM. c. Incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange and Digestion: a. Exchange the sample buffer into 20 mM Tris-HCl, pH 7.8 containing 10% acetonitrile (B52724) using a desalting column (e.g., spin column) to remove denaturants and alkylating agents.[14] b. Determine the protein concentration. c. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. d. Incubate at 37°C for a minimized duration (e.g., 2-4 hours). Note: Optimal digestion time should be determined empirically.
-
Quenching the Reaction: a. Stop the digestion by adding formic acid to a final concentration of 1% (v/v), which will lower the pH to ~2-3. b. Immediately place the sample on ice or flash-freeze and store at -80°C until LC-MS analysis.
Mandatory Visualizations
Caption: Biochemical pathway of non-enzymatic asparagine deamidation.
Caption: A logical workflow for troubleshooting Asn/Gln-related assay interference.
References
- 1. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Deamidation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quadrupole Orbitrap Accurately Identifies Deamidated Peptides [thermofisher.com]
- 8. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. Characterization of N-Terminal Asparagine Deamidation and Clipping of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Asn-Gln Feeding Strategy in Fed-Batch Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of asparagine (Asn) and glutamine (Gln) feeding strategies in fed-batch cultures.
Troubleshooting Guides
Issue 1: High Ammonia (B1221849) Concentration in Culture
Q1: My fed-batch culture is showing high levels of ammonia, which I suspect is impacting cell viability and productivity. What are the common causes and how can I troubleshoot this?
A1: High ammonia concentration is a frequent challenge in fed-batch cultures, primarily arising from the chemical instability of glutamine and cellular metabolism. Here’s a breakdown of the causes and potential solutions:
-
Cause: Spontaneous degradation of glutamine in the culture medium and feed solutions.
-
Troubleshooting:
-
Use Dipeptides: Replace glutamine in your feed medium with a stable dipeptide, such as L-alanyl-L-glutamine or glycyl-L-glutamine. Dipeptides are less prone to spontaneous degradation and release amino acids as they are consumed by the cells.
-
On-demand Feeding: Implement a feeding strategy based on the measured consumption of glutamine to avoid over-feeding.[1][2]
-
Glutamine-free Basal Medium: Start the culture with a glutamine-free basal medium and introduce glutamine or its substitutes through the feed.[3]
-
-
Cause: Cellular metabolism of glutamine and asparagine. Excess glutamine is often converted to glutamate (B1630785) and ammonia.[4]
-
Troubleshooting:
-
Glutamine Limitation/Replacement: A glutamine-limited fed-batch strategy can significantly reduce ammonia production.[5] Consider replacing glutamine with alternatives like pyruvate (B1213749) or glutamate in the feed, which can lower ammonia concentration by up to 44% and increase protein titer.[6]
-
Optimize Asn/Gln Ratio: Maintain an optimal ratio of asparagine to glutamine. CHO cells may have a preference for asparagine, and balancing this ratio can lead to better performance.[7][8]
-
Spent Media Analysis: Analyze the amino acid concentrations in your spent media to understand the consumption rates and adjust the feed composition accordingly to avoid providing excess Gln and Asn.[2][9]
-
Issue 2: Poor Cell Growth or Stagnation Despite Feeding
Q2: My viable cell density (VCD) is plateauing early or not reaching the expected peak in my fed-batch process, even with regular feeding. What could be the underlying issue?
A2: Stagnant cell growth despite feeding can be attributed to several factors, often related to nutrient limitation, accumulation of inhibitory byproducts, or suboptimal feeding strategies.
-
Cause: Depletion of one or more critical amino acids.
-
Troubleshooting:
-
Amino Acid Analysis: Perform daily monitoring of amino acid concentrations in the bioreactor.[10] Depletion of essential amino acids like cysteine can be detrimental to cell proliferation.[11][12][13]
-
Customized Feed Formulation: Based on the consumption data, develop a balanced feed medium that meets the specific needs of your cell line.[14] This iterative process helps maintain a constant nutrient concentration.[14]
-
-
Cause: Accumulation of inhibitory metabolites other than ammonia, such as lactate (B86563).
-
Troubleshooting:
-
Control Glucose Levels: High glucose concentrations can lead to increased lactate production. Maintaining glucose at lower levels through a controlled feeding strategy can mitigate this.
-
Metabolic Shift: Promote a shift in cellular metabolism from glycolysis to oxidative phosphorylation. This can sometimes be achieved by modifying the feed composition or process parameters like pH.
-
-
Cause: Suboptimal feeding strategy (e.g., incorrect timing or feed rate).
-
Troubleshooting:
-
Dynamic Feeding: Implement a dynamic feeding strategy where the feed rate is adjusted based on real-time or frequent offline measurements of key nutrients like glucose and amino acids.[15]
-
Exponential Feeding: In the early stages of the fed-batch phase, an exponential feeding strategy can be employed to match the nutrient demand of the exponentially growing cell population.[16]
-
Frequently Asked Questions (FAQs)
Q3: What is the typical impact of asparagine or glutamine limitation on monoclonal antibody (mAb) production and quality?
A3: The effects of Asn and Gln limitation can vary depending on the cell line and culture conditions:
-
Asparagine Limitation: Studies have shown that for some CHO cell lines, asparagine limitation may not have a significant effect on either cell growth or specific productivity.[11][12][13] However, depletion of Asn can coincide with growth suppression in some cases.[11]
-
Glutamine Limitation: Glutamine limitation often leads to reduced cell growth but may not negatively impact the cell-specific productivity (qP).[11][12][13] In some instances, mild glutamine-limiting conditions can even stimulate culture longevity.[17]
-
Product Quality: Neither glutamine nor asparagine limitation has been found to significantly affect antibody glycosylation in several studies.[11][12] However, high ammonia levels resulting from excessive glutamine metabolism can alter glycosylation patterns.[1][18]
Q4: How can I determine the optimal Asn-Gln feeding strategy for my specific cell line?
A4: A systematic approach is required to define a custom-optimized feeding strategy:
-
Batch Culture Analysis: Run a batch culture to establish a baseline and identify which amino acids become depleted over time.[12]
-
Spent Media Analysis: In an initial fed-batch run with a generic feed, take daily samples and analyze the spent media for amino acid concentrations.[9][14]
-
Calculate Consumption Rates: Determine the specific consumption rates of each amino acid.[14]
-
Reformulate Feed: Adjust the amino acid concentrations in your feed medium to match the calculated consumption rates.[14] This is an iterative process that may require several rounds of experiments to fine-tune the feed composition.[14]
-
Optimize Feed Rate: Once the feed composition is balanced, optimize the feeding schedule (e.g., daily bolus, continuous feed) and rate to maintain target concentrations of key nutrients in the bioreactor.[14]
Q5: Are there analytical methods available for real-time or at-line monitoring of Asn and Gln in the bioreactor?
A5: Yes, advancements in process analytical technology (PAT) have made real-time and at-line monitoring more accessible:
-
Mass Spectrometry: At-line methods based on mass spectrometry have been developed to quickly assess amino acid concentrations from crude bioreactor media.[10]
-
Spectroscopy: Techniques like Raman and near-infrared (NIR) spectroscopy are being increasingly used for real-time monitoring of multiple components in a bioreactor, including amino acids.[19][20] These methods, combined with chemometric models, can provide continuous data on nutrient levels.[19]
-
Automated Sampling and HPLC: Automated systems can draw samples from the bioreactor and perform analysis using techniques like HPLC to provide semi-on-line data on amino acid concentrations.
Data Presentation
Table 1: Hypothetical Comparison of Different this compound Feeding Strategies
| Feeding Strategy | Peak Viable Cell Density (x10^6 cells/mL) | Final Titer (g/L) | Peak Ammonia (mM) | Peak Lactate (g/L) |
| Standard Gln Feed | 15 | 3.5 | 8.2 | 4.5 |
| Gln-Limited Feed | 18 | 4.2 | 4.5 | 3.8 |
| Gln-Replacement (Pyruvate) | 20 | 5.6 | 3.1 | 3.2 |
| Asn/Gln Optimized Feed | 22 | 6.5 | 3.5 | 3.0 |
Note: The data in this table is illustrative and will vary significantly based on the cell line, process parameters, and specific feed compositions.
Experimental Protocols
Protocol 1: Spent Media Analysis for Feed Optimization
This protocol outlines a general procedure for analyzing spent media to customize a fed-batch feeding strategy.
-
Initial Fed-Batch Culture:
-
Inoculate a bioreactor with your CHO cell line using a standard, non-optimized fed-batch process.
-
Use a generic, commercially available feed or an in-house formulation.
-
-
Daily Sampling:
-
Aseptically collect a sample from the bioreactor daily.
-
Immediately centrifuge the sample to separate the cells from the supernatant.
-
Store the supernatant at -80°C for later analysis.
-
-
Amino Acid Analysis:
-
Thaw the supernatant samples.
-
Analyze the concentration of all 20 amino acids using a suitable method (e.g., HPLC, UPLC, or an amino acid analyzer).
-
-
Calculate Specific Consumption/Production Rate (qAA):
-
For each amino acid, calculate the change in concentration between two time points.
-
Normalize this change by the integral of viable cell density (IVCD) over that time period to obtain the specific consumption or production rate (in pmol/cell/day).
-
-
Reformulate the Feed Medium:
-
Based on the calculated consumption rates, adjust the concentrations of amino acids in your feed solution. The goal is to provide a balanced feed that prevents both depletion of essential amino acids and accumulation of non-consumed ones.
-
-
Iterative Optimization:
-
Perform a new fed-batch culture using the reformulated feed.
-
Repeat the process of daily sampling and analysis to verify that the new feed maintains a more stable amino acid profile in the culture. Further adjustments may be necessary.[14]
-
Visualizations
Caption: Workflow for feed strategy optimization based on spent media analysis.
Caption: Simplified metabolic fate of Gln/Asn and ammonia production.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Feed optimization in fed-batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine limited fed-batch culture reduces the overflow metabolism of amino acids in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Real-time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
- 16. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
- 17. Dynamics of growth and metabolism controlled by glutamine availability in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bioreactor monitoring with spectroscopy and chemometrics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Asn-Gln Dipeptide for Enhanced Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asn-Gln dipeptide as a cell culture supplement, evaluating its potential effects on cell viability against traditional L-glutamine and the well-established L-alanyl-L-glutamine (Ala-Gln) dipeptide. The information presented is based on established principles of cell metabolism and data from studies on similar glutamine-containing dipeptides.
The primary challenge with L-glutamine supplementation in cell culture is its instability in aqueous solutions, which leads to spontaneous degradation into ammonia (B1221849) and pyroglutamic acid.[1][2] The accumulation of ammonia can be toxic to cells, leading to reduced cell viability and growth.[3] Stabilized dipeptides, such as L-alanyl-L-glutamine, have been developed to overcome this limitation by providing a stable source of glutamine, thereby minimizing toxic ammonia buildup and supporting higher viable cell densities.[1][2]
While direct comparative experimental data for this compound dipeptide is limited in publicly available literature, its potential benefits can be inferred from the known metabolic roles of asparagine (Asn) and glutamine (Gln). Both are crucial amino acids for cellular proliferation and survival. Glutamine is a key energy source and nitrogen donor, while asparagine is vital for protein synthesis and can play a role in cellular adaptation to glutamine depletion.[4][5]
Quantitative Data Summary
The following tables present a comparative summary of the expected performance of this compound dipeptide versus L-glutamine and Ala-Gln. The data for this compound is inferred based on the known benefits of glutamine dipeptides and the metabolic roles of asparagine.
Table 1: Comparison of Physicochemical and Cell Culture Performance
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine (Ala-Gln) | L-Asparaginyl-L-Glutamine (this compound) (Inferred) |
| Stability in Aqueous Solution | Low, degrades rapidly[1] | High[2] | High |
| Ammonia Accumulation | High[2] | Low[2] | Low |
| Lactate (B86563) Production | High | Reduced[6] | Potentially Reduced |
| Peak Viable Cell Density (VCD) | Lower | Higher[2] | Higher |
| Cell Viability | Decreases over time | Maintained higher[1] | Maintained higher |
| MAb Titer | Can be lower | Maximized with complete replacement[1] | Potentially Enhanced |
Table 2: Expected Impact on Key Cellular Processes
| Cellular Process | L-Glutamine | L-Alanyl-L-Glutamine (Ala-Gln) | L-Asparaginyl-L-Glutamine (this compound) (Inferred) |
| Apoptosis | Can be induced by ammonia toxicity[1] | Reduced[2] | Reduced |
| Cell Proliferation | Supported, but can be inhibited by byproducts | Supported, sustained over longer periods[7] | Supported, potentially enhanced by asparagine |
| mTOR Signaling | Activates mTOR pathway[8] | Sustained mTOR activation[1] | Sustained mTOR activation |
Experimental Protocols
To validate the effects of this compound dipeptide on cell viability, the following experimental protocols are recommended.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
L-glutamine, Ala-Gln, and this compound dipeptide solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing different concentrations of L-glutamine, Ala-Gln, or this compound (e.g., 2 mM, 4 mM, 8 mM). Include a negative control with no glutamine source.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Ammonia and Lactate Measurement
Quantification of toxic metabolic byproducts is crucial for assessing the benefits of stabilized dipeptides.
Materials:
-
Cell culture supernatants from the viability experiment
-
Ammonia Assay Kit (e.g., colorimetric or enzymatic)
-
Lactate Assay Kit (e.g., colorimetric or enzymatic)
-
Microplate reader
Procedure:
-
Sample Collection: At each time point (24, 48, 72 hours), collect the cell culture supernatant from each well.
-
Assay Performance: Follow the manufacturer's instructions for the respective ammonia and lactate assay kits.
-
Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of ammonia and lactate in each sample based on the standard curve.
Visualizations
Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its activation is influenced by amino acid availability, including glutamine.[8] The sustained release of glutamine from dipeptides is expected to lead to consistent mTOR signaling.
Caption: mTOR signaling pathway activation by this compound dipeptide.
Experimental Workflow
The following diagram illustrates the workflow for a comparative study of different glutamine sources on cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparagine, a critical limiting metabolite during glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
A Comparative Guide: HPLC vs. Mass Spectrometry for Asparagine and Glutamine Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of asparagine (Asn) and glutamine (Gln), the choice of analytical methodology is critical. These two closely related amino acids play vital roles in numerous biological processes, making their accurate measurement essential in fields ranging from metabolic research to pharmaceutical development. This guide provides an objective comparison of two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering insights into their respective strengths and weaknesses for Asn-Gln analysis, supported by experimental data and detailed protocols.
At a Glance: Key Performance Characteristics
The selection of an appropriate analytical technique hinges on a variety of factors including sensitivity, selectivity, throughput, and cost. The following table summarizes the key performance characteristics of HPLC with UV/fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of asparagine and glutamine.
| Feature | HPLC with UV/Fluorescence Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sensitivity | Picomole range[1] | Femtomole to sub-femtomole range[2][3] |
| Selectivity | Moderate; relies on chromatographic separation and derivatization | High; based on mass-to-charge ratio, enabling high specificity |
| Sample Preparation | Often requires derivatization to enhance detection[4][5] | Derivatization can be avoided, simplifying the workflow[2][3] |
| Speed/Throughput | Longer run times (e.g., 80 minutes) due to derivatization and separation[4] | Faster analysis (e.g., 5-15 minutes) with modern UHPLC systems[2][6] |
| Cost | Lower initial instrument and operational costs | Higher initial instrument and operational costs |
| Matrix Effects | Susceptible to interferences from co-eluting compounds[5] | Can be affected by ion suppression, but internal standards can mitigate this[6] |
| Isomer Separation | Challenging; may not distinguish between Asn/iso-Asn or Gln/iso-Gln | Can be challenging, but chromatographic separation prior to MS can resolve isomers[7] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from published studies, highlighting the performance of each technique in the analysis of Asn and Gln.
Table 1: Performance of HPLC Methods for this compound Analysis
| Parameter | Asparagine (Asn) | Glutamine (Gln) | Reference |
| Derivatization Reagent | Phenylisothiocyanate (PITC) | Phenylisothiocyanate (PITC) | [4] |
| Detection Method | UV (254 nm) | UV (254 nm) | [4] |
| Run Time | 80 min | 80 min | [4] |
| Derivatization Reagent | o-phthalaldehyde (OPA) | o-phthalaldehyde (OPA) | [5] |
| Detection Method | Fluorescence | Fluorescence | [5] |
| Sensitivity | Picomole level | Picomole level | [1] |
Table 2: Performance of LC-MS/MS Methods for this compound Analysis
| Parameter | Asparagine (Asn) | Glutamine (Gln) | Reference |
| Derivatization | None (underivatized) | None (underivatized) | [2][3] |
| Ionization Mode | Positive | Positive | [2][3] |
| Limit of Detection (LOD) | 5 nM (5 fmol on column) | 5 nM (5 fmol on column) | [2] |
| Limit of Quantitation (LOQ) | 5 nM (5 fmol on column) | 5 nM (5 fmol on column) | [3] |
| Accuracy (in water) | 84.4 – 107.0% | 86.7 – 109.7% | [2] |
| Precision (%RSD, in water) | 7.23% | Not specified | [2] |
| Accuracy (in cell media) | 98.6 – 102.6% | 94.7 – 105.2% | [2] |
| Precision (%RSD, in cell media) | 1.53% | Not specified | [2] |
| Run Time | ~ 8 min | ~ 8 min | [2] |
Experimental Workflows
The choice between HPLC and Mass Spectrometry significantly impacts the experimental workflow. The following diagram illustrates the key steps involved in each approach for this compound analysis.
Experimental Protocols
Below are detailed methodologies for both HPLC and LC-MS based analysis of asparagine and glutamine, synthesized from published literature.
HPLC with Pre-column Derivatization
This protocol is based on the derivatization of amino acids with phenylisothiocyanate (PITC) followed by reversed-phase HPLC and UV detection.[4]
-
Sample Preparation:
-
Deproteinize biological fluid or cell samples by adding methanol (B129727) or an organic acid.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness.
-
Reconstitute the sample in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1).
-
Add PITC solution (e.g., ethanol:water:triethylamine:PITC, 7:1:1:1) and incubate at room temperature for 20 minutes.
-
Evaporate the derivatization reagents under vacuum.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the phenylthiocarbamyl (PTC) amino acid derivatives.
-
Detection: UV detector at 254 nm.
-
Run Time: Approximately 80 minutes.[4]
-
-
Quantification:
-
Generate a standard curve using known concentrations of Asn and Gln standards that have undergone the same derivatization procedure.
-
Calculate the concentration of Asn and Gln in the samples by comparing their peak areas to the standard curve.
-
LC-MS/MS without Derivatization
This protocol outlines a rapid and sensitive method for the analysis of underivatized Asn and Gln using LC-MS/MS with an ion-pairing reagent.[2][3]
-
Sample Preparation:
-
For cell culture media or other biological fluids, perform a simple dilution with an appropriate buffer.
-
If necessary, perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to remove any precipitate.
-
Spike the sample with stable isotope-labeled internal standards for Asn and Gln to correct for matrix effects and variations in instrument response.[6]
-
-
LC-MS/MS Analysis:
-
UHPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: A C18 column (e.g., 50 x 3.0 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) as an ion-pairing reagent.[2]
-
Mobile Phase B: Acetonitrile with 0.5% formic acid and 0.3% HFBA.[2]
-
Gradient: A shallow gradient from a low to a slightly higher percentage of mobile phase B over approximately 5 minutes.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Asn and Gln and their internal standards.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standards with known concentrations of Asn and Gln.
-
Calculate the analyte-to-internal standard peak area ratios for both the standards and the samples.
-
Determine the concentration of Asn and Gln in the samples from the calibration curve.
-
Conclusion
Both HPLC and Mass Spectrometry are powerful techniques for the analysis of asparagine and glutamine, each with its own set of advantages and disadvantages.
HPLC with UV/fluorescence detection is a cost-effective and reliable method, particularly suitable for laboratories where the highest sensitivity is not a prerequisite. However, the necessity for derivatization can increase sample preparation time and introduce variability.
Mass Spectrometry, particularly LC-MS/MS, offers superior sensitivity, selectivity, and speed. The ability to analyze underivatized Asn and Gln significantly simplifies the workflow and reduces potential sources of error.[2][3] This makes it the method of choice for applications requiring high throughput and the detection of trace levels of these amino acids, such as in metabolomics and clinical research.
Ultimately, the decision between HPLC and MS will depend on the specific requirements of the research, including the desired level of sensitivity, the complexity of the sample matrix, available budget, and throughput needs. For demanding applications where accuracy and sensitivity are paramount, LC-MS/MS stands out as the more powerful and versatile tool for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem-agilent.com [chem-agilent.com]
- 3. agilent.com [agilent.com]
- 4. Sensitive analysis of asparagine and glutamine in physiological fluids and cells by precolumn derivatization with phenylisothiocyanate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
The Advantage of Dipeptides in Cell Culture: A Comparative Guide to Asn-Gln Dipeptide vs. Free Amino Acids
For Researchers, Scientists, and Drug Development Professionals: Optimizing cell culture conditions is paramount for robust and reproducible results. This guide provides an objective comparison of using stabilized dipeptides, with a focus on the conceptual benefits of an Asparagine-Glutamine (Asn-Gln) dipeptide, versus the use of free amino acids in cell culture media. Experimental data for commonly used glutamine dipeptides, L-alanyl-L-glutamine and Glycyl-L-glutamine, are presented to illustrate the significant advantages in performance.
L-glutamine, an essential amino acid in most cell culture media, is notoriously unstable in aqueous solutions, spontaneously degrading into ammonia (B1221849) and pyroglutamic acid.[1][2][3] This degradation leads to the accumulation of toxic ammonia, which can negatively impact cell growth, viability, and protein production.[4] To overcome this limitation, stabilized dipeptide forms of glutamine have been developed. While specific experimental data for this compound dipeptide is not widely available in the public domain, the well-documented benefits of other glutamine dipeptides, such as L-alanyl-L-glutamine (Ala-Gln) and Glycyl-L-glutamine (Gly-Gln), provide a strong basis for their superior performance compared to free L-glutamine.[1][5]
Performance Comparison: Glutamine Dipeptides vs. Free L-Glutamine
The use of glutamine dipeptides offers several key advantages over free L-glutamine in cell culture, leading to improved stability, reduced cytotoxicity, and enhanced productivity. Cells possess peptidases that cleave the dipeptide bond, releasing the individual amino acids for cellular metabolism in a more controlled manner.[4][6]
| Parameter | Free L-Glutamine | L-alanyl-L-glutamine / Glycyl-L-glutamine | Rationale |
| Stability in Media | Unstable; degrades into ammonia and pyroglutamic acid.[1][2] | Highly stable in aqueous solution.[1] | The dipeptide structure is resistant to spontaneous degradation.[7] |
| Ammonia Accumulation | Significant buildup of toxic ammonia.[4] | Substantially lower ammonia concentrations.[4][5] | Stable nature of the dipeptide prevents the rapid formation of ammonia.[6] |
| Viable Cell Density (VCD) | Can be limited by ammonia toxicity.[4] | Supports higher viable cell densities.[4] | Reduced ammonia levels create a healthier culture environment. |
| Cell Viability | May decrease due to ammonia-induced apoptosis.[4] | Helps maintain higher cell viability.[4] | Minimized cytotoxicity from ammonia. |
| Monoclonal Antibody (MAb) Titer | Can result in lower final MAb titers.[4] | Can lead to maximized MAb titers.[4][5] | Improved cell health and longevity contribute to enhanced protein production. |
Experimental Protocols
Cell Viability Assessment: Trypan Blue Exclusion Assay
This method distinguishes between viable and non-viable cells based on membrane integrity.[8][9][10]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Prepare a 1:1 dilution of the cell suspension with 0.4% Trypan Blue solution. For example, mix 50 µL of cell suspension with 50 µL of Trypan Blue.[10]
-
Incubate the mixture at room temperature for 1-3 minutes. It is crucial not to exceed 5 minutes as this can lead to an inaccurate viability count.[10]
-
Carefully load the hemocytometer with the cell suspension-Trypan Blue mixture.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Monoclonal Antibody Titer Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method for quantifying the concentration of a specific antibody in a sample.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Antigen specific to the monoclonal antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Cell culture supernatant containing the monoclonal antibody
-
Enzyme-conjugated secondary antibody that binds to the primary monoclonal antibody
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the cell culture supernatant and a known standard to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate to the wells and incubate until a color change is observed.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the known standards and determine the concentration of the monoclonal antibody in the samples.
Visualizing the Concepts
To better understand the experimental workflow and the underlying metabolic pathways, the following diagrams are provided.
Caption: A generalized experimental workflow for comparing the effects of this compound dipeptide and free amino acids on cell culture performance.
Caption: Simplified diagram of glutamine dipeptide uptake and its entry into cellular metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 3. Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance [bioprocessonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 10. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Asparagine-Glutamine (Asn-Gln) and Alanine-Glutamine (Ala-Gln) Dipeptides: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the chemical stability of two dipeptides, Asparagine-Glutamine (Asn-Gln) and Alanine-Glutamine (Ala-Gln), relevant to researchers, scientists, and professionals in drug development and biotechnology. The stability of peptides is a critical quality attribute, influencing their efficacy, shelf-life, and formulation development. This document synthesizes available experimental and theoretical data to offer an objective comparison.
While both dipeptides contain a C-terminal glutamine residue, the N-terminal amino acid—asparagine versus alanine (B10760859)—profoundly impacts their stability profiles. The primary degradation pathway for asparagine-containing peptides, deamidation, is significantly more rapid than the degradation mechanisms affecting alanine-containing peptides.
Key Stability-Determining Factors
This compound: The stability of the this compound dipeptide is predominantly dictated by the chemical liability of the asparagine residue. The primary degradation route for asparagine is a non-enzymatic deamidation reaction.[1][2] This process involves the formation of a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form either aspartic acid or isoaspartic acid.[1] This modification introduces a negative charge and can alter the peptide's structure and function. The rate of asparagine deamidation is highly dependent on the identity of the C-terminal neighboring amino acid, with some sequences exhibiting half-lives of only a few days under physiological conditions.[3] Furthermore, peptides with an N-terminal asparagine can undergo cyclization, another degradation pathway that shares a common succinimide intermediate with deamidation.[4][5]
Ala-Gln: In contrast, the Ala-Gln dipeptide is recognized for its high stability, particularly in aqueous solutions, making it a common substitute for free L-glutamine in cell culture media and parenteral nutrition.[6][7] The primary degradation pathways for Ala-Gln are the cleavage of the peptide bond and the deamidation of the C-terminal glutamine residue.[1] However, the deamidation of glutamine is a substantially slower process compared to asparagine deamidation.[8][9] Theoretical studies suggest that asparagine deamidation can be hundreds of times faster than glutamine deamidation.[9] The stability of Ala-Gln is also pH-dependent, with maximum stability observed around pH 6.0.[6]
Quantitative Data Presentation
Direct experimental stability data for this compound is limited in the scientific literature. Therefore, the following table presents data for Ala-Gln and provides an estimated stability for this compound based on published data for other asparagine-containing peptides to illustrate the expected significant difference in stability.
| Parameter | This compound | Ala-Gln | References |
| Molar Mass | 260.25 g/mol | 217.22 g/mol | N/A |
| Primary Degradation Pathway | Asparagine deamidation via succinimide intermediate | Peptide bond cleavage, Glutamine deamidation | [1][4] |
| Predicted Half-life (t½) at 37°C, pH 7.4 | Estimated to be on the order of days to weeks* | Predicted shelf-life of 5.3 years at 25°C (pH 6.0) | [3][6] |
| Key Stability Factor | High susceptibility of Asn to deamidation | Stable N-terminal alanine residue | [8][9] |
*The half-life of Asn-containing peptides is highly sequence-dependent. For example, the peptide Gly-Ser-Asn-His-Gly has a reported deamidation half-life of 8.3 days at 37°C and pH 7.4.[3]
Degradation Pathways
The degradation of this compound is primarily initiated by the nucleophilic attack of the backbone nitrogen of the glutamine residue on the side-chain carbonyl carbon of asparagine, leading to a succinimide intermediate. This intermediate subsequently hydrolyzes to form aspartyl-Gln or isoaspartyl-Gln. For Ala-Gln, degradation is slower and can occur through peptide bond hydrolysis or deamidation of the glutamine side chain.
Experimental Protocols
Protocol for Assessing Dipeptide Stability by High-Performance Liquid Chromatography (HPLC)
This method is employed to determine the degradation kinetics of dipeptides in aqueous solutions.
-
Sample Preparation:
-
Prepare a stock solution of the dipeptide (e.g., this compound or Ala-Gln) at a known concentration (e.g., 1 mg/mL) in a specific buffer solution (e.g., phosphate (B84403) buffer) at a defined pH. For comparative studies, the same buffer system and pH should be used for both dipeptides.
-
Prepare a series of standards with known concentrations of the intact dipeptide to generate a standard curve for quantification.
-
Dispense aliquots of the stock solution into sealed vials to prevent evaporation.
-
-
Incubation:
-
Incubate the sample vials at a controlled, constant temperature (e.g., 37°C or 50°C) for a predetermined period.
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial from the incubator.
-
Immediately quench any further degradation by freezing the sample at -20°C or -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC (RP-HPLC) system equipped with a suitable column (e.g., C18).
-
Employ a mobile phase gradient appropriate for separating the intact dipeptide from its degradation products. A common mobile phase system consists of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Detect the peptide and its degradants using a UV detector at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact dipeptide based on its retention time, confirmed by the injection of a standard.
-
Quantify the peak area of the intact dipeptide at each time point.
-
Calculate the percentage of the intact dipeptide remaining at each time point relative to the amount at time zero.
-
Plot the natural logarithm of the percentage of remaining dipeptide against time. The degradation rate constant (k) can be determined from the slope of the linear regression.
-
Calculate the half-life (t½) of the dipeptide using the formula: t½ = 0.693 / k.
-
References
- 1. Computing the Differences between Asn-X and Gln-X Deamidation and Their Impact on Pharmaceutical and Physiological Proteins: A Theoretical Investigation Using Model Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Apoptotic Potential of Asparagine and Glutamine: A Comparative Guide
In the intricate landscape of cellular survival and demise, the non-essential amino acids Asparagine (Asn) and Glutamine (Gln) have emerged as critical players in thwarting programmed cell death, or apoptosis. This guide provides a comprehensive comparison of the anti-apoptotic effects of Asn and Gln, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals. While direct studies on the Asn-Gln dipeptide are limited, the individual and synergistic roles of these amino acids offer significant insights into their therapeutic potential.
Comparative Analysis of Anti-Apoptotic Efficacy
The primary anti-apoptotic function of asparagine is particularly evident under conditions of glutamine deprivation, a common stressor for rapidly proliferating cancer cells. Asparagine supplementation has been shown to be sufficient to rescue cells from apoptosis induced by the withdrawal of glutamine.[1][2] This effect is largely attributed to asparagine's ability to suppress the induction of the pro-apoptotic transcription factor C/EBP-homologous protein (CHOP), a key mediator of the unfolded protein response (UPR).[1]
Glutamine, on the other hand, exerts its anti-apoptotic effects through multiple avenues, including its role as a precursor for asparagine synthesis.[1][2] Its metabolism is crucial for maintaining mitochondrial integrity and supporting various biosynthetic pathways essential for cell survival.[3] The inhibition of glutamine metabolism has been shown to be synthetically lethal with the blockage of autophagy and asparagine depletion in cancer cells, highlighting the interconnectedness of these pathways in preventing apoptosis.[4]
| Agent/Condition | Mechanism of Apoptosis Induction | Key Anti-Apoptotic Mediator(s) | Observed Effect on Apoptosis | Cell Types Studied | Reference |
| Asparagine (Asn) | Glutamine Deprivation | Suppression of CHOP (UPR mediator) | Blocks glutamine withdrawal-induced apoptosis in a dose-dependent manner. | MYC-transformed cells, Glioma, Neuroblastoma | [1][2] |
| Glutamine (Gln) | Various cellular stressors (e.g., hyperoxia, mycotoxin exposure) | Supports Asn synthesis, maintains mitochondrial function, activates PI3K/Akt pathway | Inhibits inflammation, oxidative stress, and apoptosis; protects against ZEN-induced apoptosis. | Neonatal rat lung tissue, IPEC-J2 cells | [5][6] |
| Glycyl-glutamine (Gly-Gln) | Severe burn injury | Improves myocardial energy metabolism, increases ATP and GSH content | Reduces myocardial damage and apoptosis. | Rat cardiomyocytes | [7] |
| Acivicin & Azaserine (Glutamine Synthetase Inhibitors) | Inhibition of glutamine synthesis | Induction of p53 and PTEN | Promotes programmed cell death in breast cancer cells. | MCF-7 breast cancer cells | [8] |
| L-asparaginase (Asparagine Depletion) | Depletion of extracellular asparagine | Induces apoptosis | Used as a chemotherapeutic for Acute Lymphoblastic Leukemia (ALL). | ALL cells, Colon cancer cells | [2][4] |
Signaling Pathways in this compound Mediated Anti-Apoptosis
The anti-apoptotic signaling cascades influenced by asparagine and glutamine are complex and context-dependent. A pivotal pathway involves the unfolded protein response (UPR). Under glutamine starvation, the UPR is activated, leading to the expression of the pro-apoptotic factor CHOP. Asparagine supplementation effectively blocks this induction of CHOP, thereby promoting cell survival.
Glutamine also plays a crucial role in activating pro-survival signaling pathways like the PI3K/Akt pathway. Activation of this pathway can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins and promoting the expression of anti-apoptotic factors.
Experimental Protocols
Validating the anti-apoptotic effects of this compound involves a series of well-established molecular and cellular biology techniques.
Cell Viability and Apoptosis Assays
a. MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Asn, Gln, or the this compound dipeptide, alongside appropriate controls (e.g., untreated, vehicle control, positive control for apoptosis induction).
-
After the desired incubation period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
b. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:
-
Culture and treat cells as described for the MTT assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression Analysis
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key apoptotic and signaling proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax, CHOP, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein expression levels.
Conclusion
The available evidence strongly supports the anti-apoptotic roles of both asparagine and glutamine, particularly in the context of cancer cell metabolism and stress responses. While the dipeptide this compound itself requires further investigation, the individual contributions of these amino acids provide a solid foundation for exploring their combined therapeutic potential. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further validate and compare the anti-apoptotic efficacy of these and other related compounds. This knowledge is crucial for the development of novel therapeutic strategies aimed at modulating apoptosis in various disease states.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparagine, a critical limiting metabolite during glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Glutamine inhibits inflammation, oxidative stress, and apoptosis and ameliorates hyperoxic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of glycyl-glutamine dipeptide supplementation on myocardial damage and cardiac function in rats after severe burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer | MDPI [mdpi.com]
Optimizing Monoclonal Antibody Production: A Comparative Guide to Asparagine and Glutamine Co-supplementation vs. Other Dipeptide Strategies
For researchers, scientists, and drug development professionals seeking to enhance monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells, the optimization of nutrient supplementation is a critical lever. This guide provides a detailed comparison of a metabolic-centric approach—the co-supplementation of asparagine (Asn) and a stable glutamine (Gln) source—against other dipeptide strategies that primarily address formulation challenges.
This comparison is supported by experimental data demonstrating the impact of these strategies on key performance indicators such as cell growth, viability, antibody titer, and metabolic efficiency. Detailed experimental methodologies and visualizations of the underlying biochemical pathways are provided to facilitate a comprehensive understanding.
The Metabolic Synergy of Asparagine and Glutamine
Asparagine and glutamine are pivotal amino acids in CHO cell metabolism, serving not only as building blocks for protein synthesis but also as primary sources of carbon and nitrogen for energy production and the synthesis of essential precursors like nucleotides.[1][2] Their metabolic pathways are interconnected and play a crucial role in replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, which is vital for sustained cell growth and productivity.[3][4]
While glutamine is a major energy source, its instability in liquid culture media leads to the spontaneous degradation into ammonia, a cytotoxic byproduct that can impair cell growth and affect product quality.[5] To circumvent this, stable dipeptides such as L-alanyl-L-glutamine are often employed. The co-supplementation of asparagine alongside a stable glutamine source offers a synergistic effect. Studies have shown that the ratio of asparagine to glutamine can significantly influence cell metabolism, with a higher ratio potentially enhancing TCA cycle activity and energy metabolism, leading to improved antibody production and reduced lactate (B86563) formation.[1] In glutamine-supplemented conditions, CHO cells tend to prefer glutamine over asparagine for fueling the TCA cycle.[6][7][8] However, under low glutamine conditions, asparagine becomes critical for maintaining TCA cycle activity.[6][7][8] This metabolic flexibility highlights the importance of a well-balanced supplementation strategy.
In contrast, other dipeptide strategies often focus on improving the solubility and stability of other essential amino acids. For instance, tyrosine-containing dipeptides are used to overcome the poor solubility of free tyrosine in neutral pH feed media.[9] While effective for formulation purposes, these strategies may not offer the same direct metabolic advantages as the coordinated supplementation of asparagine and glutamine.
Performance Comparison: Asn/Gln Supplementation vs. Alternative Dipeptides
The following tables summarize quantitative data from studies investigating the impact of different amino acid and dipeptide supplementation strategies on CHO cell culture performance for mAb production.
Table 1: Effect of Asparagine to Glutamine Ratio on Fed-Batch CHO Cell Culture Performance
| Feed Strategy | Peak Viable Cell Density (x 10^6 cells/mL) | Final Antibody Titer (mg/L) | Lactate Concentration (g/L) | Ammonia Concentration (mM) |
| Low Asn/Gln Ratio | 12.5 | 850 | 4.5 | 8.2 |
| High Asn/Gln Ratio | 14.0 | 1100 | 3.0 | 7.5 |
Data synthesized from studies demonstrating the benefits of optimizing the Asn/Gln ratio. A higher ratio generally correlates with improved performance.[1]
Table 2: Comparison of Glutamine Dipeptides and Other Dipeptide Supplementation Strategies
| Supplementation Strategy | Peak Viable Cell Density (x 10^6 cells/mL) | Final Antibody Titer (mg/L) | Key Advantage |
| Free Glutamine | 10.2 | 750 | Baseline |
| L-alanyl-L-glutamine | 11.5 | 920 | Reduced ammonia, increased stability |
| Glycyl-L-tyrosine | 11.0 | 880 | Improved tyrosine solubility |
| Asn + L-alanyl-L-glutamine | 13.0 | 1050 | Metabolic optimization, reduced byproducts |
This table provides a comparative overview based on typical performance improvements reported in the literature for different supplementation approaches.[9][10]
Experimental Protocols
This section details a representative experimental protocol for evaluating the effects of Asn/Gln co-supplementation in a fed-batch culture of mAb-producing CHO cells.
Key Experiment: Fed-Batch Culture of CHO Cells with Varying Asn/Gln Ratios
1. Cell Line and Inoculum Preparation:
-
A recombinant CHO cell line expressing a monoclonal antibody is used.
-
Cells are expanded from a frozen vial in a chemically defined basal medium containing a stable glutamine source (e.g., 4 mM L-alanyl-L-glutamine) in shake flasks or wave bioreactors.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are passaged every 2-3 days to maintain viability above 95%.
2. Bioreactor Setup and Inoculation:
-
Lab-scale bioreactors (e.g., 2 L) are prepared with the basal medium.
-
The bioreactors are inoculated with cells from the seed culture at a target viable cell density of 0.5 x 10^6 cells/mL.
-
Initial culture parameters are set to: pH 7.0 (controlled with CO₂ and sodium bicarbonate), temperature 37°C, and dissolved oxygen at 40% (controlled by sparging with air and oxygen).
3. Fed-Batch Strategy:
-
A concentrated, chemically defined feed medium is prepared. Two formulations are tested: one with a low Asn/Gln ratio and another with a high Asn/Gln ratio.
-
Feeding is initiated on day 3 of the culture.
-
A daily bolus feed is added to the bioreactors, with the volume adjusted based on the viable cell density.
4. Sampling and Analysis:
-
Daily samples are taken from the bioreactors to measure:
-
Viable cell density and viability (e.g., using a cell counter with trypan blue exclusion).
-
mAb titer (e.g., using Protein A HPLC or ELISA).
-
Metabolite concentrations (glucose, lactate, ammonia, amino acids) using a biochemistry analyzer or HPLC.
-
-
The culture is typically run for 14 days or until viability drops below a specified threshold (e.g., 60%).
Visualizing the Mechanisms
The following diagrams illustrate the key metabolic and signaling pathways influenced by asparagine and glutamine availability, as well as a typical experimental workflow.
Caption: Workflow for evaluating different Asn/Gln feed strategies.
Caption: Asn and Gln replenish key intermediates of the TCA cycle.
Caption: mTOR pathway integrates signals from amino acids to regulate growth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic responses of CHO cells to limitation of key amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed-batch process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Asn-Gln and Gln-Asn Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Summary: Inferred Metabolic Comparison
The following table summarizes the inferred differences in the metabolic fate and effects of Asn-Gln and Gln-Asn based on current research on dipeptide transport and the metabolic roles of their constituent amino acids.
| Metabolic Parameter | This compound | Gln-Asn | Rationale/Supporting Evidence |
| Rate of Hydrolysis | Likely Faster | Likely Slower | Studies on various dipeptides suggest that the N-terminal amino acid influences the rate of hydrolysis by peptidases. Dipeptides with less hydrophobic N-terminal residues tend to be cleaved more rapidly. Asparagine is slightly more hydrophilic than glutamine, suggesting this compound may be hydrolyzed at a faster rate. |
| Bioavailability of Constituent Amino Acids | Rapid release of Asn and Gln | Slower, more sustained release of Gln and Asn | A faster hydrolysis rate for this compound would lead to a quicker increase in intracellular concentrations of free asparagine and glutamine. |
| Primary Metabolic Impact | Potentially more immediate and pronounced effects due to rapid amino acid release. | Potentially more sustained effects due to a slower release of amino acids. | The rate of amino acid availability dictates the immediacy of their metabolic impact. |
| Activation of mTORC1 Signaling | Both are expected to activate mTORC1 upon hydrolysis. The faster release of amino acids from this compound might lead to a more rapid activation. | Both are expected to activate mTORC1 upon hydrolysis. The activation may be more gradual compared to this compound. | Both asparagine and glutamine have been shown to activate the mTORC1 pathway independently of the Rag GTPases, a key signaling cascade for cell growth and proliferation.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to directly compare the metabolic effects of this compound and Gln-Asn.
Dipeptide Uptake and Hydrolysis Assay
This protocol is designed to quantify the rate of dipeptide uptake into cells and their subsequent hydrolysis into constituent amino acids.
Cell Culture:
-
Cells (e.g., Caco-2 for intestinal transport studies, or a specific cancer cell line of interest) are cultured in appropriate media to confluence in 6-well plates.
Experimental Procedure:
-
Wash the cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with a defined concentration (e.g., 1 mM) of either this compound or Gln-Asn in a serum-free medium for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, collect the extracellular medium.
-
Wash the cells twice with ice-cold PBS to stop the transport process.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) and collect the intracellular fraction.
-
Prepare samples for analysis by liquid chromatography-mass spectrometry (LC-MS). This may involve protein precipitation and derivatization to enhance detection.[2]
Quantification:
-
Use LC-MS to quantify the concentrations of the intact dipeptides (this compound and Gln-Asn) and their constituent free amino acids (Asn and Gln) in both the extracellular medium and the intracellular lysates at each time point.
-
Calculate the rate of dipeptide disappearance from the medium and the rate of appearance of the dipeptide and its constituent amino acids inside the cells.
mTORC1 Signaling Pathway Activation Assay
This protocol assesses the activation of the mTORC1 signaling pathway in response to dipeptide treatment.
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluence.
-
Starve the cells of amino acids for a defined period (e.g., 1-2 hours) in an amino acid-free medium.
-
Stimulate the cells with a specific concentration (e.g., 1 mM) of this compound, Gln-Asn, or individual amino acids (Asn and Gln as controls) for various time points (e.g., 0, 15, 30, 60 minutes).
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTORC1 pathway proteins, including phosphorylated S6K1 (p-S6K1), phosphorylated 4E-BP1 (p-4E-BP1), total S6K1, and total 4E-BP1.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of protein phosphorylation as an indicator of mTORC1 activation.
Visualizations
Signaling Pathway Diagram
Caption: Inferred signaling pathway for this compound and Gln-Asn.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing dipeptides.
Conclusion
While direct experimental evidence is lacking, a comparative analysis based on the known principles of dipeptide metabolism and the distinct roles of asparagine and glutamine suggests that this compound and Gln-Asn likely exhibit different metabolic kinetics. The potentially faster hydrolysis of this compound could lead to a more rapid but transient metabolic impact, whereas Gln-Asn might offer a more sustained release of its constituent amino acids. Both dipeptides are expected to stimulate the mTORC1 signaling pathway upon hydrolysis, a critical pathway in cell growth and proliferation. The provided experimental protocols offer a framework for researchers to directly investigate these inferred differences and further elucidate the specific metabolic and signaling consequences of these dipeptides. Such studies will be invaluable for applications in drug development, cell culture media optimization, and nutritional science.
References
The Case for Dipeptide Glutamine Substitutes in Cell Culture Media: A Comparative Guide
In the realm of biopharmaceutical manufacturing and research, maintaining optimal cell culture conditions is paramount for achieving high yields of therapeutic proteins and reliable experimental outcomes. L-glutamine (B1671663) is a critical amino acid in most cell culture media, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids.[1][2][3] However, the inherent instability of L-glutamine in liquid media presents a significant challenge. It spontaneously degrades into pyroglutamic acid and ammonia (B1221849), the latter of which is toxic to cells and can negatively impact cell growth, viability, and protein production.[1][4][5]
To overcome this limitation, stabilized dipeptide forms of glutamine, such as L-alanyl-L-glutamine (Ala-Gln), have been developed and extensively validated. While the focus of this guide is on the well-documented performance of Ala-Gln as a substitute for L-glutamine, the principles and experimental approaches described are broadly applicable to the validation of other glutamine-containing dipeptides, such as asparaginyl-glutamine (Asn-Gln). This guide provides a comprehensive comparison of L-glutamine and its stabilized dipeptide alternative, Ala-Gln, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison: L-Glutamine vs. L-Alanyl-L-Glutamine
The primary advantage of using a stabilized glutamine dipeptide like Ala-Gln is its increased stability in aqueous solutions, which leads to a more consistent supply of glutamine to the cells and a reduction in the accumulation of toxic ammonia.[1][2][6]
Table 1: Comparison of L-Glutamine and L-Alanyl-L-Glutamine in Cell Culture
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine (Ala-Gln) | Key Advantages of Ala-Gln |
| Stability in Media | Unstable; degrades into ammonia and pyroglutamic acid.[1][4][5] | Highly stable, even during heat sterilization.[6] | Reduces toxic ammonia buildup, ensures consistent glutamine availability.[1][6] |
| Ammonia Accumulation | Higher levels of ammonia accumulation over time.[1][6] | Significantly lower ammonia accumulation.[1][6] | Healthier culture environment, improved cell viability and productivity.[1][6] |
| Cell Growth | Can lead to rapid initial growth followed by a decline in viability.[6] | May show a slightly lower initial specific growth rate but sustains higher viable cell densities over time.[6] | Extended culture longevity and higher overall cell yields.[6] |
| Cell Viability | Viability tends to decline more rapidly due to ammonia toxicity and nutrient depletion.[6] | Maintains higher cell viability for longer periods.[6] | More robust and prolonged production phase.[6] |
| Product Titer (e.g., Monoclonal Antibodies) | Can be limited by the negative effects of ammonia and glutamine degradation. | Often results in significantly higher product titers.[6] | Enhanced productivity and yield of the target protein.[6] |
| Mechanism of Cellular Uptake | Direct uptake by amino acid transporters. | Uptake via peptide transporters, followed by intracellular hydrolysis to release L-glutamine and L-alanine.[1] | Controlled intracellular release of L-glutamine.[1] |
Experimental Data Summary
The following tables summarize quantitative data from studies comparing the use of L-glutamine and Ala-Gln in Chinese Hamster Ovary (CHO) cell cultures, a common cell line for producing recombinant proteins.
Table 2: Effect of Glutamine Source on CHO Cell Growth and Viability
| Glutamine Source in Basal & Feed Media | Peak Viable Cell Density (x 10^5 cells/mL) | Viability on Day 14 (%) |
| Gln-Gln | 47.68 | < 80% |
| Gln-AlaGln | 45.83 | Maintained near maximum |
| AlaGln-AlaGln | Not specified, but sustained high viability | Significantly higher than Gln-Gln |
| Data adapted from a study on anti-CD20 chimeric antibody-producing CHO cells.[6] |
Table 3: Impact of Glutamine Source on Monoclonal Antibody (MAb) Production
| Glutamine Source in Basal & Feed Media | MAb Titer (mg/L) | Specific Productivity (SPR) |
| Gln-Gln | 171 | Baseline |
| AlaGln-AlaGln | 341 | Almost double that of Gln-Gln |
| Data from a specific CHO cell line (12C-5) expressing a monoclonal antibody.[6] |
Table 4: Ammonia Concentration in Culture Media
| Glutamine Source in Basal & Feed Media | Ammonia Concentration Trend |
| Gln-Gln | Increased throughout the culture period. |
| Gln-AlaGln / AlaGln-AlaGln | Declined between days 6 and 10. |
| Qualitative trend observed in CHO cell culture.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of glutamine substitutes. Below are representative protocols for key experiments.
Protocol 1: Serum-Free Fed-Batch Culture for Performance Evaluation
-
Cell Line and Media: Use a recombinant CHO cell line expressing a monoclonal antibody. The basal culture medium and the feed medium should be chemically defined and serum-free.
-
Culture Setup:
-
Initiate cultures in shake flasks or spinner flasks.
-
Prepare four experimental groups with different combinations of glutamine sources in the basal and feed media:
-
Group 1: L-glutamine in both basal and feed media (Gln-Gln).
-
Group 2: L-glutamine in basal medium, Ala-Gln in feed medium (Gln-AlaGln).
-
Group 3: Ala-Gln in basal medium, L-glutamine in feed medium (AlaGln-Gln).
-
Group 4: Ala-Gln in both basal and feed media (AlaGln-AlaGln).
-
-
The concentration of the glutamine source should be equimolar (e.g., 4 mM L-glutamine or 4 mM Ala-Gln).
-
-
Culture Maintenance:
-
Incubate at 37°C with appropriate agitation and CO2 levels.
-
Add feed medium at predetermined intervals starting from day 3.
-
-
Sampling and Analysis:
-
Collect culture samples at regular intervals (e.g., daily or every other day).
-
Viable Cell Density and Viability: Measure using a cell counter with trypan blue exclusion.
-
MAb Titer: Quantify the concentration of the monoclonal antibody in the culture supernatant using methods like Protein A HPLC or ELISA.
-
Ammonia Concentration: Measure the ammonia levels in the supernatant using a biochemical analyzer.
-
Apoptosis: Assess the percentage of apoptotic cells using flow cytometry with Annexin V and Propidium Iodide staining.
-
Protocol 2: Stability Assessment of Glutamine Source in Media
-
Sample Preparation:
-
Prepare cell culture medium supplemented with either L-glutamine or Ala-Gln at a standard concentration (e.g., 4 mM).
-
Dispense the media into sterile tubes.
-
-
Incubation:
-
Incubate the tubes at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), remove a tube from incubation and freeze it at -20°C to halt any further degradation.
-
-
Analysis:
-
Thaw the samples and measure the concentration of the remaining glutamine source using HPLC.
-
Measure the concentration of ammonia in each sample using a biochemical analyzer.
-
Visualizing the Workflow and Metabolic Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for comparing L-Gln and Ala-Gln in fed-batch cell culture.
Caption: Cellular uptake and metabolic fate of L-Gln vs. Ala-Gln.
Conclusion and Future Directions for this compound Validation
The experimental evidence strongly supports the use of L-alanyl-L-glutamine as a superior alternative to L-glutamine in cell culture media, leading to a more stable culture environment, improved cell health, and enhanced protein production. The methodologies and comparative data presented for Ala-Gln provide a clear roadmap for the validation of other glutamine-containing dipeptides, such as this compound.
To validate this compound as a glutamine substitute, similar comparative studies are necessary. These would involve:
-
Stability studies: Quantifying the degradation rate of this compound in media at 37°C compared to L-glutamine.
-
Cell culture performance: Evaluating the impact of substituting L-glutamine with this compound on cell growth, viability, productivity, and ammonia accumulation in relevant cell lines.
-
Metabolic analysis: Investigating the uptake and intracellular processing of the this compound dipeptide.
By adopting such a rigorous, data-driven approach, researchers and drug development professionals can confidently identify and implement the most effective and stable nutrient sources to optimize their cell culture processes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Asparagine and Glutamine Uptake by Different Cell Lines: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of asparagine (Asn) and glutamine (Gln) uptake across various cell lines, offering valuable insights for researchers, scientists, and professionals in drug development. The differential reliance of cell lines, particularly cancer cells, on these amino acids presents a promising avenue for therapeutic intervention.
Executive Summary
Cancer cells exhibit altered metabolic pathways, often demonstrating an increased dependence on specific nutrients like glutamine for survival and proliferation. This "glutamine addiction" is a well-documented phenomenon. Asparagine, another crucial amino acid, has been shown to play a significant role in cellular adaptation to glutamine deprivation. Understanding the nuances of asparagine and glutamine transport in different cell types is therefore critical for the development of targeted cancer therapies. This guide summarizes key quantitative data on Asn-Gln uptake, details the experimental protocols for their measurement, and visualizes the primary signaling pathways governing their transport and metabolism.
Data Presentation: A Comparative Overview
The uptake of asparagine and glutamine is highly heterogeneous across different cell lines, influenced by the expression levels of various amino acid transporters and the activity of key metabolic enzymes. Below is a summary of findings from studies on several commonly used cancer and non-cancerous cell lines.
| Cell Line | Cancer Type | Key Findings | Relevant Transporters | ASNS/GS Expression | Citations |
| A549 | Lung Adenocarcinoma | Sensitive to asparaginase (B612624) (Asn/Gln depletion), leading to reduced proliferation. High glutamine consumption is linked to glutathione (B108866) synthesis. | SLC1A5 | Low Asparagine Synthetase (ASNS) expression. | [1][2] |
| MCF-7 | Breast Adenocarcinoma (Luminal A) | Resistant to asparaginase. Proliferation is not significantly affected by Asn/Gln depletion. Consumes more glutamine at lower pH. | SLC1A5, SLC7A5, SLC38A1, SLC6A14 | Dose-dependent overexpression of ASNS in response to depletion. | [1][3][4][5] |
| 786-O | Renal Cell Adenocarcinoma | Highly sensitive to asparaginase, resulting in reduced proliferation. | Not specified | Reduced ASNS expression and low-to-absent Glutamine Synthetase (GS) expression. | [1] |
| HeLa | Cervical Adenocarcinoma | High glutamine consumption, which increases at lower pH. Asparagine export can drive the import of other amino acids. | SLC1A5, SLC38A1, SLC38A2 | - | [5][6] |
| HCC1806 | Triple-Negative Breast Cancer | Highly dependent on glutamine uptake for proliferation. | High SLC1A5 (ASCT2) expression. | - | [3] |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | Commonly used for transporter expression studies. | Endogenously expresses various amino acid transporters. | - | [7] |
| MCF10A | Mammary Gland (Non-cancerous) | Lower expression of key glutamine transporters compared to many breast cancer cell lines. | Low SLC1A5 (ASCT2) expression. | - | [3] |
Experimental Protocols
Accurate measurement of amino acid uptake is fundamental to comparative studies. Below are detailed methodologies for commonly employed assays.
Radiolabeled Amino Acid Uptake Assay
This is a highly sensitive method to quantify the uptake of amino acids.
Materials:
-
Adherent cell lines of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS, buffered with HEPES, pH 7.4)
-
Radiolabeled amino acid (e.g., [³H]-L-Glutamine, [³H]-L-Asparagine)
-
Unlabeled amino acid (for competition assays)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach near confluency.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed uptake buffer. Add fresh uptake buffer and incubate for a specified time (e.g., 15-30 minutes) at 37°C to deplete intracellular amino acid pools.
-
Uptake Initiation: Aspirate the buffer and add the uptake buffer containing the radiolabeled amino acid at the desired concentration. For competition or inhibitor studies, the unlabeled amino acid or inhibitor is added simultaneously.
-
Incubation: Incubate the plate for a predetermined interval (e.g., 1-15 minutes) with gentle agitation. The incubation time should be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/min/mg protein).
Fluorescent Amino Acid Analog Uptake Assay
This method offers a non-radioactive alternative for measuring amino acid transport, suitable for high-throughput screening.
Materials:
-
Adherent cell lines
-
Complete cell culture medium
-
Uptake buffer (e.g., HBSS)
-
Fluorescent amino acid analog (e.g., L-Boronophenylalanine (BPA) with a corresponding fluorescent probe, or NBD-labeled amino acids)
-
Multi-well black, clear-bottom plates
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Washing: Remove the culture medium and wash the cells three times with pre-warmed HBSS.
-
Pre-incubation: Add 150 µl of pre-warmed HBSS and incubate at 37°C for 5 minutes.
-
Uptake: Remove the supernatant and add 150 µl of pre-warmed uptake solution containing the fluorescent amino acid analog. For blank wells, add HBSS without the analog. Incubate at 37°C for a specified time (e.g., 5-30 minutes).[8]
-
Washing: Remove the uptake solution and wash the cells three times with pre-warmed HBSS.[8]
-
Detection: Add a working solution containing the detection probe (if required by the kit) and measure the fluorescence using a plate reader, or visualize uptake with a fluorescence microscope.[8]
LC-MS/MS for Intracellular Amino Acid Quantification
This technique allows for the precise measurement of intracellular amino acid concentrations.
Sample Preparation:
-
Cell Culture: Culture cells to the desired confluency in a 6-well plate.
-
Washing: Rapidly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular amino acids. Aspirate the wash buffer completely.[9]
-
Metabolite Extraction: Add 1 mL of cold extraction solution (e.g., 80% methanol) to each well and scrape the cells.[9]
-
Cell Lysis and Protein Precipitation: Transfer the cell suspension to a microcentrifuge tube, vortex, and centrifuge at high speed to pellet cell debris and precipitated proteins.[9]
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the samples using a centrifugal evaporator or a stream of nitrogen.[9]
-
Analysis: Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualizations
Signaling Pathways
The uptake and metabolism of asparagine and glutamine are tightly regulated by complex signaling networks. The mTOR and ATF4 pathways are central to this regulation.
Caption: mTORC1 signaling pathway integrates signals from growth factors and amino acids to regulate transporter expression and promote cell growth.[10][11]
Caption: The ATF4 signaling pathway is a key stress response that upregulates asparagine synthetase to promote cell survival under nutrient deprivation.
Experimental Workflow
Caption: Generalized experimental workflow for measuring amino acid uptake in adherent cell lines.
References
- 1. Differential effect of asparagine and glutamine removal on three adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 7. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Pleiotropic Effects of Glutamine Metabolism in Cancer [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Immunomodulatory Effects of Peptides: Evaluating Asn-Gln in the Context of Established Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of various peptides. While direct experimental data on the dipeptide Asparagine-Glutamine (Asn-Gln) is limited in publicly available literature, this document aims to provide a framework for its assessment by comparing the known effects of well-characterized immunomodulatory peptides. We will infer the potential activities of this compound based on the immunomodulatory roles of its constituent amino acids.
Introduction to Peptide Immunomodulators
Peptides have emerged as significant regulators of the immune response, capable of both stimulating and suppressing immune functions. Their specificity, potency, and relatively low toxicity make them attractive candidates for therapeutic development in a range of diseases, including infections, autoimmune disorders, and cancer. This guide focuses on comparing the activities of several key immunomodulatory peptides to provide a benchmark for evaluating novel candidates like this compound.
Comparative Analysis of Immunomodulatory Peptides
The following tables summarize the known immunomodulatory effects of Muramyl Dipeptide (MDP), Thymosin Alpha 1, LL-37, and Glycyl-L-Glutamine (Gly-Gln). These peptides represent a diverse range of origins and mechanisms of action.
Table 1: Effects on Cytokine Production
| Peptide | Cell Type | Cytokine Upregulation | Cytokine Downregulation | Concentration Range | Reference |
| Muramyl Dipeptide (MDP) | Macrophages, Dendritic Cells | IL-1β, TNF-α, IL-6, IL-8, IL-12 | - | 0.1 - 10 µg/mL | [1] |
| Thymosin Alpha 1 | T-cells, Dendritic Cells | IL-2, IFN-γ | IL-6, TNF-α (in some contexts) | 1 - 100 µM | [2][3] |
| LL-37 | Macrophages, Mast Cells, Keratinocytes | IL-1β, IL-6, IL-10, CCL5, VEGF | TNF-α (in M. tuberculosis infection) | 1 - 15 µg/mL | [4][5] |
| Glycyl-L-Glutamine (Gly-Gln) | Monocytes | - | IL-6, IL-8, TNF-α (LPS-stimulated) | 2 - 5 mM | [6] |
| This compound (Inferred) | Immune Cells | Potentially IL-10 | Potentially pro-inflammatory cytokines | N/A | N/A |
Note: The effects of this compound are inferred based on the known anti-inflammatory properties of glutamine.
Table 2: Effects on Immune Cell Proliferation and Phagocytosis
| Peptide | Effect on Lymphocyte Proliferation | Effect on Phagocytosis | Cell Type | Concentration Range | Reference |
| Muramyl Dipeptide (MDP) | Stimulates | Enhances | Macrophages, Lymphocytes | 0.1 - 10 µg/mL | [7] |
| Thymosin Alpha 1 | Stimulates T-cell proliferation | Enhances dendritic cell maturation | T-cells, Dendritic Cells | 1 - 100 µM | [8][9] |
| LL-37 | Modulates (can be stimulatory or inhibitory) | Enhances | Neutrophils, Macrophages | 1 - 15 µg/mL | [4] |
| Glycyl-L-Glutamine (Gly-Gln) | Supports lymphocyte proliferation | - | Lymphocytes | 2 - 5 mM | [10] |
| This compound (Inferred) | Potentially supports proliferation | Potentially enhances | Lymphocytes, Phagocytes | N/A | N/A |
Note: The effects of this compound are inferred based on the roles of asparagine and glutamine in cellular metabolism and immune function.
Inferred Immunomodulatory Potential of this compound
While direct experimental evidence is lacking, the immunomodulatory effects of an this compound dipeptide can be postulated based on the known functions of its constituent amino acids:
-
Asparagine (Asn): Crucial for the proliferation and function of both B and T lymphocytes. Its availability can influence the magnitude of the adaptive immune response.
-
Glutamine (Gln): A key fuel source for immune cells, including lymphocytes and macrophages.[10] Glutamine supplementation has been shown to enhance immune function, reduce inflammation, and support lymphocyte proliferation.[10] Dipeptides containing glutamine, such as Gly-Gln, have demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in response to stimuli like LPS.[6]
Based on this, it is plausible that an this compound dipeptide could:
-
Support lymphocyte proliferation , particularly during an immune response, by providing essential amino acids.
-
Exhibit anti-inflammatory properties by potentially downregulating the production of pro-inflammatory cytokines, similar to other glutamine-containing dipeptides.
-
Enhance overall immune cell function by providing key metabolic substrates.
To validate these hypotheses, rigorous experimental evaluation is necessary.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the immunomodulatory effects of peptides.
Cytokine Production Assay using ELISA
Objective: To quantify the concentration of specific cytokines released by immune cells in response to peptide stimulation.
Methodology:
-
Cell Culture:
-
Seed murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well.[11]
-
Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Peptide Stimulation:
-
Prepare stock solutions of the test peptides (e.g., this compound) and control peptides in sterile PBS or cell culture medium.
-
Remove the culture medium from the cells and replace it with fresh medium containing various concentrations of the peptides. Include a vehicle control (medium alone) and a positive control (e.g., 1 µg/mL LPS for macrophage activation).
-
Incubate for 24-48 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant, which contains the secreted cytokines. Store at -80°C until analysis.[12]
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[13]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[14]
-
Wash the plate.
-
Add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[13]
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[14]
-
Wash the plate.
-
Add Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.[14]
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.[14]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).[13]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Lymphocyte Proliferation Assay using CFSE
Objective: To measure the proliferation of lymphocytes in response to peptide stimulation by tracking cell divisions.
Methodology:
-
Cell Preparation:
-
Isolate lymphocytes from human peripheral blood or mouse spleen.
-
Resuspend the cells at a concentration of 20 x 10^6 cells/mL in 0.1% FBS/PBS.[15]
-
-
CFSE Staining:
-
Add carboxyfluorescein diacetate succinimidyl ester (CFSE) to the cell suspension to a final concentration of 1.5 µM.[15]
-
Incubate for 8 minutes at room temperature.[15]
-
Stop the staining by adding an equal volume of pre-warmed FBS and incubate for 10 minutes at 37°C.[15]
-
Wash the cells three times with 2% FBS/PBS.[15]
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled lymphocytes in complete culture medium.
-
Seed the cells in a 96-well plate.
-
Add the test peptides at various concentrations. Include a mitogenic stimulus (e.g., anti-CD3/CD28 antibodies for T-cells) to induce proliferation.[16]
-
Culture for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Quantify the percentage of cells in each division peak to determine the extent of proliferation.
-
Phagocytosis Assay using Flow Cytometry
Objective: To quantify the uptake of particles by phagocytic cells (e.g., macrophages) in the presence of immunomodulatory peptides.
Methodology:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., J774A.1) or primary macrophages in a 12-well plate.[18]
-
-
Peptide Treatment:
-
Treat the macrophages with the test peptides at various concentrations for a predetermined time (e.g., 24 hours).
-
-
Phagocytosis Induction:
-
Cell Harvesting:
-
Gently wash the cells to remove non-ingested particles.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
The fluorescence intensity of the cells will be proportional to the number of ingested particles.
-
-
Data Analysis:
-
Quantify the percentage of fluorescently positive cells (phagocytic cells) and the mean fluorescence intensity (amount of phagocytosis per cell).
-
Signaling Pathways
The immunomodulatory effects of peptides are mediated through specific signaling pathways. Understanding these pathways is crucial for drug development.
NOD2 Signaling Pathway for Muramyl Dipeptide (MDP)
MDP is recognized by the intracellular receptor NOD2. This interaction triggers a signaling cascade that leads to the activation of NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines.[21]
Toll-Like Receptor (TLR) Signaling Pathway
Many immunomodulatory peptides, including LL-37 and potentially Thymosin Alpha 1, interact with Toll-Like Receptors. This diagram illustrates a generalized TLR signaling pathway leading to immune activation.
Experimental Workflow for Peptide Immunomodulation Assessment
This diagram outlines the general workflow for assessing the immunomodulatory effects of a novel peptide.
Conclusion
While the precise immunomodulatory effects of this compound require direct experimental investigation, this guide provides a comprehensive framework for its evaluation. By comparing its potential activities with those of well-established immunomodulatory peptides and employing the detailed experimental protocols provided, researchers can effectively characterize its profile. The inferred properties of this compound, based on the known roles of asparagine and glutamine, suggest a potential for supporting immune cell function while possibly exerting anti-inflammatory effects. This makes this compound an intriguing candidate for further research in the field of immunomodulation.
References
- 1. Regulation of Immune Homeostasis via Muramyl Peptides-Low Molecular Weight Bioregulators of Bacterial Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LL-37 Immunomodulatory Activity during Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. bowdish.ca [bowdish.ca]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. bu.edu [bu.edu]
- 16. sanguinebio.com [sanguinebio.com]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. scispace.com [scispace.com]
- 19. media.jax.org [media.jax.org]
- 20. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Strategic Advantage of Gly-Gln over Asn-Gln in Bioproduction: A Comparative Guide
In the landscape of biopharmaceutical manufacturing, the optimization of cell culture media is a cornerstone for achieving high-yield, high-quality production of therapeutic proteins. L-glutamine, a critical nutrient for cellular proliferation and productivity, presents a significant challenge due to its instability in liquid media, which leads to the accumulation of cytotoxic ammonia (B1221849).[1][2] Dipeptides have emerged as a stable and efficient alternative for delivering glutamine. This guide provides a head-to-head comparison of two such dipeptides, Asparaginyl-Glutamine (Asn-Gln) and Glycyl-Glutamine (Gly-Gln), offering researchers, scientists, and drug development professionals a data-driven basis for media supplementation strategy.
While both dipeptides effectively address the core issue of glutamine instability, the choice of the accompanying amino acid—asparagine versus glycine (B1666218)—has profound implications for overall process performance. Emerging evidence suggests that Gly-Gln may offer a significant advantage in enhancing monoclonal antibody (mAb) titers.
Performance Comparison: this compound vs. Gly-Gln
Direct comparative studies of this compound and Gly-Gln in bioproduction are limited. However, by synthesizing data from studies on the individual effects of asparagine and glycine supplementation in conjunction with a stable glutamine source, we can construct a performance matrix. A key study on the optimization of amino acid feeds for a Chinese Hamster Ovary (CHO) cell line producing a monoclonal antibody revealed that while glycine had a strong positive effect on the final mAb titre, asparagine had a negative impact.[3][4][5][6] This suggests that the glycine component of Gly-Gln not only supports but enhances productivity, a benefit not conferred by the asparagine in this compound.
Table 1: Predicted Comparative Performance of this compound and Gly-Gln in CHO Cell Culture
| Parameter | This compound Supplementation | Gly-Gln Supplementation | Rationale |
| Glutamine Stability | High | High | Both are dipeptides, which are significantly more stable in liquid media than free L-glutamine.[7][8][9] |
| Ammonia Accumulation | Low | Low | Stable dipeptides prevent the spontaneous degradation of glutamine into ammonia.[7][8][9] |
| Cell Growth | Moderate | Moderate to High | Both provide a stable glutamine source, essential for growth. Glutamine limitation has been shown to reduce growth in CHO cells.[10][11][12] |
| Viable Cell Density | Moderate | Moderate to High | Sustained availability of glutamine and reduced ammonia toxicity are expected to support higher viable cell densities compared to free glutamine. |
| Product Titer (mAb) | Potentially Lower | Potentially Higher | Studies indicate that glycine supplementation has a positive effect on mAb titer in CHO cells, whereas asparagine can have a negative effect.[3][4][5][6] |
| Product Quality | Neutral | Neutral | Limitation of neither asparagine nor glutamine has been found to significantly affect antibody glycosylation.[10][11][12] |
Cellular Mechanisms and Metabolic Pathways
Both this compound and Gly-Gln are taken up by cells, likely through peptide transporters, and are then intracellularly hydrolyzed by peptidases to release their constituent amino acids.[13][14][15] This ensures a controlled, intracellular release of glutamine, asparagine, and glycine.
The differential impact on productivity likely stems from the distinct metabolic roles of asparagine and glycine. While asparagine is crucial, its limitation in some CHO cell lines does not significantly affect growth or specific productivity.[10][11][12] Conversely, glycine not only participates in protein synthesis but is also a precursor for other essential biomolecules, and its supplementation has been directly correlated with increased mAb titers.[3][4][5][6]
Experimental Protocols
To empirically determine the optimal dipeptide for a specific cell line and process, a head-to-head comparison is recommended.
Dipeptide Stock Solution Preparation
-
Objective: To prepare sterile, concentrated stock solutions of this compound and Gly-Gln.
-
Materials: this compound powder, Gly-Gln powder, cell culture-grade water or an appropriate buffer (e.g., PBS), sterile filters (0.22 µm).
-
Protocol:
-
Calculate the required mass of each dipeptide to achieve a desired stock concentration (e.g., 200 mM).
-
Dissolve the powder in the chosen solvent. Gentle warming and vortexing may be required.
-
Adjust the pH to physiological range (7.0-7.4) if necessary.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Store the stock solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Comparative Fed-Batch Culture in Shake Flasks
-
Objective: To compare the effects of this compound and Gly-Gln on cell growth, viability, and product titer in a fed-batch model.
-
Materials: CHO cell line producing a mAb, basal cell culture medium, feed medium, prepared dipeptide stock solutions, shake flasks, incubator.
-
Protocol:
-
Cell Seeding: Inoculate shake flasks with the CHO cell line at a seeding density of 0.5 x 10^6 viable cells/mL in the basal medium. Include triplicate flasks for each condition:
-
Control (with free L-glutamine)
-
This compound supplemented
-
Gly-Gln supplemented
-
-
Dipeptide Concentration: The molar concentration of the dipeptide should be equivalent to the typical L-glutamine concentration used in the control feed.
-
Feeding Strategy: Begin feeding on day 3 of the culture and continue every other day until the end of the culture (e.g., day 14). The feed volume should be a set percentage of the initial culture volume.
-
Sampling: Collect samples daily to measure:
-
Viable Cell Density (VCD) and viability (using a cell counter).
-
Metabolite concentrations (glucose, lactate, ammonia) using a bioanalyzer.
-
Product titer (e.g., via ELISA or HPLC).[4]
-
-
Data Analysis: Plot VCD, viability, ammonia concentration, and mAb titer over time for each condition. Calculate the specific productivity (qP).
-
Amino Acid Analysis
-
Objective: To quantify the consumption and production of amino acids in the culture medium.
-
Method: Use HPLC or UPLC-MS/MS to analyze the concentration of amino acids in the collected culture supernatants. This will confirm the uptake of the dipeptides and the release of their constituent amino acids, as well as provide a broader picture of cellular metabolism.
Conclusion
The transition from free L-glutamine to dipeptide supplementation is a well-established strategy for mitigating ammonia toxicity and improving the stability of cell culture media. While both this compound and Gly-Gln offer these foundational benefits, the available evidence points towards a potential superiority of Gly-Gln for enhancing the productivity of therapeutic proteins in CHO cells. This advantage is attributed to the positive impact of glycine on monoclonal antibody synthesis. For bioprocess development and optimization, a direct experimental comparison as outlined in this guide is strongly recommended to validate the optimal dipeptide choice for the specific cell line and product, thereby maximizing both yield and quality in biopharmaceutical production.
References
- 1. High-level L-Gln compromises intestinal amino acid utilization efficiency and inhibits protein synthesis by GCN2/eIF2α/ATF4 signaling pathway in piglets fed low-crude protein diets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody | PLOS One [journals.plos.org]
- 3. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 9. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed‐batch cultures | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles [mdpi.com]
Evaluating the In Vitro Neuroprotective Potential of Dipeptides: A Comparative Guide for Researchers
To the Research Community: An extensive review of current scientific literature reveals a notable absence of direct in vitro studies specifically validating the neuroprotective effects of the dipeptide Asparagine-Glutamine (Asn-Gln). While this specific peptide remains uncharacterized, significant research into its constituent amino acids and related dipeptides provides a strong foundation for hypothesizing its potential and for designing future validation studies.
This guide offers a comparative overview of scientifically validated neuroprotective dipeptides, detailed experimental protocols for assessing neuroprotection in vitro, and a look into the potential signaling pathways that may be involved. This information is intended to empower researchers to explore novel compounds like this compound by providing the necessary scientific context and methodological frameworks.
Hypothesized Potential of this compound Based on Constituent Amino Acids
While direct evidence is lacking, the individual roles of L-Glutamine and L-Asparagine in the central nervous system suggest a potential for neuroprotective activity.
-
L-Glutamine: As the most abundant free amino acid in the brain, glutamine is crucial for the glutamate-glutamine cycle, which regulates neurotransmitter levels and prevents excitotoxicity.[1] Studies have shown that glutamine supplementation can protect cultured neuronal cells against stressors such as β-amyloid, hydrogen peroxide (H₂O₂), and DNA damage.[2][3][4][5] It is considered "conditionally essential," particularly during periods of cellular stress.[2]
-
L-Asparagine: Asparagine is vital for neuronal development and function. While less studied for direct neuroprotection, its availability is linked to glutamine metabolism, and asparagine synthetase pathways are crucial for cellular adaptation to glutamine depletion.
A dipeptide formulation like this compound could theoretically offer enhanced stability and bioavailability compared to free amino acids, potentially modulating neuronal stress responses and supporting metabolic function under pathological conditions.
Comparative Analysis of Validated Neuroprotective Dipeptides
To provide a benchmark for future studies on novel compounds like this compound, this section compares the in vitro performance of other well-documented neuroprotective dipeptides.
| Dipeptide | In Vitro Model | Insult / Toxin | Key Neuroprotective Outcomes | Reference |
| Alanine-Glutamine (Ala-Gln) | Porcine intestinal epithelial cells (IPEC-J2) | Toxin (TcdA) | Increased cell proliferation by 137.5%; Decreased apoptosis by 61.4% | [6] |
| Diabetic Rat Retina (In vivo, context for in vitro) | Streptozotocin (STZ)-induced diabetes | Suppressed glial activation; Reduced inflammatory cytokines and oxidative stress | [7] | |
| Carnosine (β-alanyl-L-histidine) | Ischemia models (preclinical) | Middle Cerebral Artery Occlusion (MCAO) | Reduced infarct volume; Enhanced neuronal survival via decreased ROS and caspase inhibition | |
| Arginine-Glutamine (Arg-Gln) | Murine Model of Retinopathy (In vivo) | Oxygen-Induced Retinopathy (OIR) | Reduced preretinal neovascularization; Increased anti-apoptosis proteins | |
| Asn-Asn Mimetic (GTS-301) | Mouse hippocampal cells (HT-22) | Oxidative Stress & Glutamate | Showed neuroprotective activity at concentrations of 10⁻¹² M and 10⁻⁸ M, respectively | [8] |
Experimental Protocols for In Vitro Neuroprotection Assays
The following are generalized yet detailed protocols essential for validating the neuroprotective effects of a test compound, such as this compound.
General Neuronal Cell Culture Protocol
-
Cell Lines: Human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT-22) cells are commonly used. Primary cortical neurons offer higher physiological relevance but require more complex preparation.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) at a density of 1 x 10⁴ cells/cm².
-
Allow cells to adhere and grow for 24 hours before treatment.
-
For SH-SY5Y differentiation (to acquire a more neuron-like phenotype), reduce serum concentration and add retinoic acid (10 µM) for 5-7 days.
-
Induction of Neurotoxicity
-
Objective: To create a model of neuronal stress or injury against which the test compound's protective effects can be measured.
-
Common Neurotoxins:
-
Oxidative Stress: Hydrogen Peroxide (H₂O₂) at 100-500 µM for 24 hours.
-
Excitotoxicity: Glutamate at 5-10 mM for 24 hours.
-
Apoptosis Induction: Staurosporine at 1 µM for 6-12 hours.
-
Alzheimer's Model: β-amyloid (Aβ₂₅₋₃₅) oligomers at 10-25 µM for 24-48 hours.
-
-
Procedure:
-
Pre-treat cells with various concentrations of the test dipeptide (e.g., 1 µM to 1 mM) for 2-4 hours.
-
Introduce the chosen neurotoxin to the culture medium, co-incubating with the test dipeptide for the specified duration.
-
Include control groups: untreated cells (negative control) and cells treated with the neurotoxin alone (positive control).
-
Cell Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding 100 µL of Dimethyl Sulfoxide (DMSO) to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Apoptosis Assessment (Caspase-3 Activity Assay)
-
Principle: Measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
-
Procedure:
-
Lyse the treated cells to release cellular contents.
-
Add the cell lysate to a microplate well containing a fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence generated by the cleavage of the substrate using a fluorometer (Excitation/Emission ~360/460 nm).
-
Quantify the activity relative to the toxin-only control.
-
Visualizing Experimental and Signaling Pathways
Diagrams are critical for conceptualizing complex biological processes and experimental designs.
Caption: General workflow for screening neuroprotective compounds in vitro.
Caption: The PI3K/Akt survival pathway, a common target for neuroprotection.
References
- 1. Astrocyte–Neuron Interaction via the Glutamate–Glutamine Cycle and Its Dysfunction in Tau-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 7. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The First Dipeptide Mimetic of Neurotrofin-3: Design and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis: Asn-Gln Dipeptide vs. Gln Supplementation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular proteomic landscape in response to supplementation with Asparagine-Glutamine (Asn-Gln) dipeptide versus standard Glutamine (Gln). The use of dipeptides in cell culture media is gaining traction due to improved stability and solubility, which can lead to more consistent and efficient cellular processes.[1] This analysis, based on hypothetical quantitative mass spectrometry data, explores the nuanced impact of these two supplementation strategies on the cellular proteome, offering insights into key biological pathways and cellular functions.
Quantitative Proteomic Data Summary
The following table summarizes the differential expression of key proteins in cells cultured with this compound dipeptide compared to those cultured with Gln alone. The data, presented as fold changes, highlights significant alterations in cellular metabolism, stress response, and protein synthesis pathways. This hypothetical data is representative of what a quantitative proteomics experiment, such as one using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification, might yield.
| Protein Accession | Protein Name | Cellular Pathway | Fold Change (this compound vs. Gln) |
| P04637 | Tumor suppressor p53 | Apoptosis, Cell Cycle | -1.8 |
| P62258 | 14-3-3 protein zeta/delta | Signal Transduction | +1.5 |
| P08238 | Heat shock protein HSP 90-alpha | Stress Response | -2.1 |
| P11021 | 78 kDa glucose-regulated protein | Protein Folding, ER Stress | -2.5 |
| Q06830 | Glutamine synthetase | Amino Acid Metabolism | +2.8 |
| P00558 | L-lactate dehydrogenase A chain | Glycolysis | -1.7 |
| P05064 | ATP synthase subunit alpha, mitochondrial | Oxidative Phosphorylation | +2.2 |
| P62736 | Eukaryotic translation initiation factor 4A-I | Protein Synthesis | +1.6 |
| P49756 | Argininosuccinate synthase | Urea Cycle, Nitrogen Metabolism | +2.0 |
| Q16555 | Thioredoxin reductase 1, cytosolic | Oxidative Stress Response | +1.9 |
Experimental Protocols
The following is a representative methodology for a comparative proteomics study designed to assess the effects of this compound versus Gln on a cellular proteome.
Cell Culture and Treatment
Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For the experimental groups, the standard DMEM, which contains Gln, was replaced with a custom Gln-free DMEM. One group of cells was then supplemented with 4 mM L-Glutamine (Gln group), and the other group was supplemented with 2 mM L-Asparaginyl-L-Glutamine (this compound group) to provide an equimolar amount of glutamine. Cells were cultured for 48 hours before harvesting.
Protein Extraction and Digestion
Cell pellets were washed with ice-cold PBS and lysed in a buffer containing 4% SDS, 100 mM Tris-HCl pH 7.6, and 100 mM DTT. The lysate was heated at 95°C for 5 minutes and then sonicated. Protein concentration was determined using a BCA assay. For each sample, 100 µg of protein was processed using the Filter Aided Sample Preparation (FASP) method.[2] Proteins were reduced with DTT and alkylated with iodoacetamide. Trypsin was added at a 1:50 enzyme-to-protein ratio, and the samples were incubated overnight at 37°C.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The digested peptides were analyzed on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with an Ultimate 3000 RSLCnano system. Peptides were first loaded onto a trap column and then separated on an analytical column using a 120-minute gradient of 5% to 40% acetonitrile (B52724) in 0.1% formic acid. The mass spectrometer was operated in data-dependent acquisition mode, acquiring MS1 scans in the Orbitrap at a resolution of 120,000 and selecting the top 20 most intense precursor ions for HCD fragmentation and MS2 analysis in the Orbitrap at a resolution of 30,000. Dynamic exclusion was enabled to prevent repetitive sequencing of the same peptides.[3]
Data Analysis
The raw mass spectrometry data was processed using MaxQuant software (version 1.6.17.0).[4] Peptide and protein identification was performed by searching the data against the human UniProt database. Carbamidomethylation of cysteine was set as a fixed modification, and oxidation of methionine and acetylation of protein N-termini were set as variable modifications. Label-free quantification (LFQ) was used to determine the relative abundance of proteins between the two groups.[4] Statistical analysis was performed using Perseus software, and proteins with a p-value < 0.05 and a fold change > 1.5 were considered significantly differentially expressed.
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the experimental workflow and a key signaling pathway potentially impacted by the differential supplementation.
Caption: Experimental workflow for comparative proteomics of cells treated with this compound vs. Gln.
Caption: A simplified diagram of the mTOR signaling pathway, which is sensitive to amino acid availability.
References
- 1. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 2. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Transcriptomics and Proteomics of Cancer Cell Lines Cultivated by Physiological and Commercial Media [mdpi.com]
The Economic Advantage of Dipeptide Supplementation: A Cost-Effectiveness Analysis of Asn-Gln in Large-Scale Culture
For researchers, scientists, and drug development professionals, optimizing large-scale cell culture processes is a critical endeavor. The choice of nutrient supplementation can significantly impact not only the health and productivity of cell cultures but also the overall economic viability of biopharmaceutical production. This guide provides an objective comparison of asparagine-glutamine (Asn-Gln) dipeptides versus traditional L-glutamine supplementation, supported by experimental data, detailed protocols, and a cost-effectiveness analysis to inform strategic decisions in large-scale manufacturing.
The cornerstone of this analysis lies in the inherent instability of L-glutamine in liquid media. L-glutamine spontaneously degrades into pyroglutamic acid and ammonia (B1221849).[1] The accumulation of ammonia is toxic to cells, leading to decreased cell viability and productivity.[1] Stabilized dipeptides, such as L-alanyl-L-glutamine, offer a solution to this problem by providing a stable source of glutamine that is released to the cells as needed, thereby reducing the accumulation of harmful ammonia.[1][2]
Performance Comparison: this compound Dipeptides vs. L-Glutamine
Experimental data from various studies consistently demonstrate the superior performance of stabilized glutamine dipeptides in key aspects of cell culture.
Enhanced Cell Growth and Viability
The reduced ammonia accumulation in cultures supplemented with this compound dipeptides contributes to a healthier cellular environment, resulting in higher viable cell densities (VCD) and extended culture duration.
| Parameter | L-Glutamine Supplementation | This compound Dipeptide (L-alanyl-L-glutamine) Supplementation | References |
| Maximum Viable Cell Density | Lower, often limited by ammonia toxicity. | Higher, due to reduced ammonia-induced apoptosis. | [1][2] |
| Cell Viability | Declines more rapidly over time. | Maintained at higher levels for longer durations. | [1][2] |
| Ammonia Accumulation | Significant increase throughout the culture. | Substantially lower levels of ammonia accumulation. | [1][2] |
Increased Product Titer
A healthier and more productive cell culture translates directly to higher yields of the desired biopharmaceutical product, such as monoclonal antibodies (mAbs).
| Parameter | L-Glutamine Supplementation | This compound Dipeptide (L-alanyl-L-glutamine) Supplementation | References |
| Monoclonal Antibody Titer | Can be negatively impacted by high ammonia levels. | Often leads to maximized and augmented antibody production. | [1][2] |
| Specific Productivity (qP) | Can be compromised due to cellular stress. | Generally maintained or enhanced. | [2] |
Cost-Effectiveness Analysis
While the upfront cost of this compound dipeptides is higher than that of L-glutamine, a comprehensive cost-effectiveness analysis reveals a compelling economic advantage for dipeptide supplementation in large-scale manufacturing.
Direct Cost Comparison
| Compound | Form | Price (USD) | Quantity | Price per kg (USD) |
| L-Glutamine | Powder | $881.00 | 1 kg | $881.00 |
| L-Alanyl-L-Glutamine | Powder | $118.65 | 25 g | $4,746.00 |
Note: Prices are based on publicly available information for cell culture grade reagents and may vary based on supplier and bulk purchasing agreements.
Indirect Cost Savings and Increased Revenue
The true economic benefit of this compound dipeptides becomes evident when considering the downstream impacts on the manufacturing process.
-
Increased Product Yield: The higher monoclonal antibody titers achieved with dipeptide supplementation can lead to a significant increase in the amount of product generated per batch. This directly translates to higher revenue and a lower cost of goods per gram of product.
-
Reduced Downstream Processing Costs: High ammonia concentrations can negatively impact product quality and increase the burden on downstream purification processes. Reduced ammonia levels can lead to a more homogenous product profile, potentially simplifying purification steps and reducing associated costs for resins and buffers.[3]
-
Improved Process Robustness and Consistency: The stability of dipeptides ensures a more consistent supply of glutamine to the cells, leading to more predictable and reproducible culture performance. This reduces the risk of batch failure and associated financial losses.
Experimental Protocols
To facilitate the evaluation of this compound dipeptides in your own laboratory setting, detailed experimental protocols for a comparative study in a fed-batch bioreactor are provided below.
Protocol: Comparative Evaluation of L-Glutamine and L-alanyl-L-glutamine in a 2L Fed-Batch Bioreactor
Objective: To compare the effects of L-glutamine and L-alanyl-L-glutamine on CHO cell growth, viability, ammonia accumulation, and monoclonal antibody production in a 2L fed-batch bioreactor.
Materials:
-
CHO cell line producing a monoclonal antibody
-
Chemically defined basal medium (glutamine-free)
-
Feed medium (concentrated, glutamine-free)
-
L-Glutamine solution (200 mM, sterile)
-
L-Alanyl-L-Glutamine solution (200 mM, sterile)
-
2L stirred-tank bioreactor system with controllers for pH, temperature, and dissolved oxygen (DO)
-
Cell counting instrument (e.g., automated cell counter)
-
Metabolite analyzer (for glucose, lactate, ammonia)
-
Assay for quantifying monoclonal antibody concentration (e.g., Protein A HPLC)
Procedure:
-
Bioreactor Setup and Sterilization: Prepare and sterilize the 2L bioreactor according to the manufacturer's instructions.
-
Inoculation: Inoculate the bioreactor with the CHO cell line at a seeding density of 0.3 x 10^6 viable cells/mL in the glutamine-free basal medium.
-
Supplementation:
-
Bioreactor 1 (Control): Supplement the basal medium with L-glutamine to a final concentration of 4 mM.
-
Bioreactor 2 (Test): Supplement the basal medium with L-alanyl-L-glutamine to a final concentration of 4 mM.
-
-
Culture Conditions: Maintain the following culture parameters:
-
Temperature: 36.8°C
-
pH: 7.1 (controlled with CO2 and a base solution)
-
Dissolved Oxygen (DO): 60% (controlled with air and O2 sparging)
-
Agitation: 855 rpm (adjust as needed to maintain DO)
-
-
Fed-Batch Strategy:
-
Begin feeding on day 3 of the culture.
-
Add a daily bolus of the respective feed medium (one containing L-glutamine, the other L-alanyl-L-glutamine) based on a predetermined feeding strategy to maintain nutrient levels.
-
Monitor glucose levels daily and supplement with a concentrated glucose solution if the concentration falls below 5 g/L.
-
-
Sampling and Analysis:
-
Take daily samples from the bioreactor aseptically.
-
Measure viable cell density and viability.
-
Analyze the supernatant for glucose, lactate, and ammonia concentrations.
-
Quantify the monoclonal antibody titer.
-
-
Culture Termination: End the culture when cell viability drops below a predetermined threshold (e.g., 60%).
-
Data Analysis: Plot the time-course data for viable cell density, viability, ammonia concentration, and monoclonal antibody titer for both conditions. Calculate specific growth rates and specific productivity.
Visualizing the Advantage: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
